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  • Product: 3-Methylisoxazol-4-amine hydrochloride
  • CAS: 108512-04-5

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Handling Protocols for 3-Methylisoxazol-4-amine Hydrochloride

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic building blocks that require precise handling. 3-Methylisoxazol-4-amine hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic building blocks that require precise handling. 3-Methylisoxazol-4-amine hydrochloride (CAS: 108512-04-5) is a prime example. This compound serves as a critical synthetic intermediate in the development of advanced therapeutics, most notably in the design of covalent KRAS G12C inhibitors[1].

Because the isoxazole core is sensitive to reductive ring-cleavage and the free amine is highly susceptible to oxidative degradation, understanding the physicochemical boundaries of this molecule is non-negotiable. This whitepaper synthesizes the core physicochemical properties, mechanistic handling insights, and validated experimental protocols required to successfully deploy this building block in complex pharmaceutical syntheses.

Core Physicochemical Data Matrix

The following table summarizes the foundational physicochemical parameters of 3-methylisoxazol-4-amine hydrochloride, providing a baseline for analytical validation and formulation[2],[3].

PropertyValue / Description
Chemical Name 3-Methylisoxazol-4-amine hydrochloride
CAS Registry Number 108512-04-5
Molecular Formula C₄H₇ClN₂O (Salt) / C₄H₆N₂O (Free Base)
Molecular Weight 134.56 g/mol [2]
Physical State (Salt) Pink to off-white crystalline solid[3]
Physical State (Free Base) Yellow oil (bp₂₅ 130 °C, nD²¹ 1.5069)[3]
Melting Point 188–189 °C[3]
Solubility Highly soluble in water, methanol, and DMSO; insoluble in non-polar organics (e.g., hexanes).

Structural & Mechanistic Insights

To effectively utilize 3-methylisoxazol-4-amine hydrochloride, one must understand the causality behind its physical state and reactivity.

The Basicity and Salt Formation Rationale

Isoxazoles are intrinsically electron-deficient heteroaromatics due to the combined electronegativity of the adjacent nitrogen and oxygen atoms. While the 4-amino group donates electron density into the ring via resonance, the overall basicity of the amine remains remarkably low (estimated conjugate acid pKa < 3.0).

Why is it isolated as a hydrochloride salt? The free base of 4-amino-3-methylisoxazole is a yellow oil at room temperature[3]. In this state, the electron-rich amine is highly vulnerable to atmospheric oxidation, leading to rapid darkening and the formation of dimeric impurities. By protonating the amine with anhydrous hydrochloric acid, we achieve two critical outcomes:

  • Oxidative Protection: The lone pair on the nitrogen is sequestered, rendering the molecule inert to air oxidation.

  • Crystallization: The ionic nature of the salt drives the formation of a stable, high-melting crystalline lattice (188–189 °C), which allows for long-term benchtop storage and straightforward purification without the need for high-vacuum distillation[3].

Reductive Vulnerability of the N-O Bond

The N-O bond within the isoxazole ring is the Achilles' heel of this scaffold. Under harsh reductive conditions (e.g., high-pressure hydrogenation with highly active catalysts, or strong dissolving metal reductions at elevated temperatures), the N-O bond will cleave, yielding an enamino-ketone. Therefore, the synthesis of the amine from its nitro precursor must be tightly controlled.

Validated Synthesis & Isolation Protocol

The most reliable route to 3-methylisoxazol-4-amine hydrochloride is the controlled reduction of 3-methyl-4-nitroisoxazole. The following protocol is designed as a self-validating system, ensuring the integrity of the isoxazole ring while maximizing yield[4],[5].

Step-by-Step Methodology
  • Substrate Solvation: Dissolve 1.0 equivalent of 3-methyl-4-nitroisoxazole in a 1:1 mixture of ethanol and water. Causality: The co-solvent system ensures the organic substrate remains in solution while accommodating the aqueous acid required for the next step.

  • Controlled Metal Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Add 5.0 equivalents of Zinc dust in small portions. Causality: The reduction of the nitro group is highly exothermic. Adding zinc in portions prevents thermal runaway, which would otherwise provide the activation energy required to cleave the delicate N-O bond[5].

  • Acidification: Slowly add concentrated HCl dropwise, maintaining the internal temperature below 10 °C. Stir for 10 hours.

  • Filtration & Neutralization: Filter the unreacted zinc and zinc salts through a pad of Celite. Carefully neutralize the filtrate with saturated aqueous NaHCO₃ to pH 8. Self-Validation: The emergence of a yellow oily phase indicates the successful liberation of the free base[3].

  • Extraction: Rapidly extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and filter. Causality: Speed is critical here to minimize the free base's exposure to atmospheric oxygen.

  • Salt Precipitation: Cool the organic layer to 0 °C and bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane). Self-Validation: The immediate precipitation of pinkish/off-white crystals confirms the formation of the hydrochloride salt[3].

  • Isolation: Filter the crystals, wash with cold diethyl ether, and dry under high vacuum to afford the pure 3-methylisoxazol-4-amine hydrochloride.

Synthesis A 3-Methylisoxazole (Starting Material) B Nitration (HNO3 / H2SO4) A->B C 3-Methyl-4-nitroisoxazole (Intermediate) B->C D Reduction (Zn / HCl, 0-5 °C) C->D E 3-Methylisoxazol-4-amine (Free Base: Yellow Oil) D->E F Salt Formation (Dry HCl in Ether) E->F G 3-Methylisoxazol-4-amine HCl (Stable Pink Crystals) F->G

Synthesis workflow of 3-Methylisoxazol-4-amine HCl highlighting state changes.

Applications in Advanced Therapeutics (KRAS G12C)

In contemporary medicinal chemistry, 3-methylisoxazol-4-amine hydrochloride is heavily utilized as a nucleophilic building block. A prominent application is its incorporation into inhibitors targeting the KRAS G12C mutation—a historically "undruggable" target prevalent in non-small cell lung cancer (NSCLC) and colorectal cancers[1].

During the synthesis of these inhibitors, the 4-amino group of the isoxazole undergoes nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling with halogenated pyrimidine or piperazine scaffolds[1]. The isoxazole ring ultimately serves as a critical hydrogen-bond acceptor and steric modulator within the switch-II pocket of the KRAS protein, helping to lock the enzyme in its inactive GDP-bound state.

KRAS_Pathway RTK RTK Activation SOS SOS1 (GEF) RTK->SOS KRAS_GTP KRAS(G12C)-GTP (Active / Oncogenic) SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS(G12C)-GDP (Inactive State) KRAS_GDP->KRAS_GTP Activation Signaling RAF / MEK / ERK Signaling Cascade KRAS_GTP->Signaling Tumor Tumor Proliferation Signaling->Tumor Inhibitor Isoxazole-Derived Covalent Inhibitor Inhibitor->KRAS_GDP Covalent Binding to Cys12 (Traps Inactive State)

Mechanism of action for isoxazole-derived KRAS G12C covalent inhibitors.

References

  • Google Patents. (2019). CA3098574A1 - Kras g12c inhibitors and methods of using the same. URL:[1]

  • National Center for Biotechnology Information. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PMC. URL: [Link][6]

  • Dictionary of Organic Compounds (8th Supplement). 4-Amino-3-methylisoxazole. Springer-Science+Business Media. URL:[Link][3]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Methylisoxazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylisoxazol-4-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any novel or...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazol-4-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any novel or functionalized molecule, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise characterization of such organic compounds, providing detailed information about the molecular structure, connectivity, and electronic environment of atoms. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 3-Methylisoxazol-4-amine hydrochloride, a rationale for these predictions based on established principles and data from related structures, and a detailed experimental protocol for acquiring and validating the NMR data.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 3-Methylisoxazol-4-amine hydrochloride. These predictions are based on the analysis of substituent effects on the isoxazole ring system and the known influence of protonation on amino groups. The recommended solvent for analysis is DMSO-d₆, which is well-suited for amine hydrochloride salts as it allows for the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methylisoxazol-4-amine Hydrochloride in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H5~8.5 - 9.0Singlet1H
-NH₃⁺~7.0 - 8.0Broad Singlet3H
-CH₃~2.2 - 2.5Singlet3H

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methylisoxazol-4-amine Hydrochloride in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)
C3~158 - 162
C5~148 - 152
C4~110 - 115
-CH₃~10 - 15

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from a composite analysis of the isoxazole parent ring, the electronic effects of the methyl and amino substituents, and the profound influence of protonation of the amino group.

The Isoxazole Ring System

The isoxazole ring is an aromatic five-membered heterocycle. The ¹H NMR spectrum of isoxazole itself in CDCl₃ shows signals at approximately 8.49 ppm (H5), 8.31 ppm (H3), and 6.39 ppm (H4)[1]. The corresponding ¹³C NMR signals are found at approximately 157.8 ppm (C3), 149.1 ppm (C5), and 103.6 ppm (C4)[1]. These values serve as a foundational reference for understanding the shifts in the substituted derivative.

Substituent Effects

3-Methyl Group: The methyl group at the C3 position is an electron-donating group. This donation of electron density is expected to have a shielding effect on the isoxazole ring, particularly on the adjacent C3 and C4 carbons. In the ¹H NMR spectrum, the methyl protons themselves will appear as a singlet, typically in the range of 2.2-2.5 ppm.

4-Amino Group and Protonation: The amino group at the C4 position is a strong electron-donating group through resonance. However, in the hydrochloride salt, the amine is protonated to form an ammonium (-NH₃⁺) group. This protonation dramatically alters its electronic effect, transforming it into an electron-withdrawing group via induction. This has several key consequences for the NMR spectrum:

  • ¹H NMR:

    • The proton on the C5 carbon is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent protonated amino group and will likely appear at a downfield chemical shift.

    • The protons of the ammonium group (-NH₃⁺) will be observable in an aprotic polar solvent like DMSO-d₆ as a broad singlet. Their chemical shift is concentration-dependent and can be affected by temperature and moisture.

  • ¹³C NMR:

    • The C4 carbon, directly attached to the electron-withdrawing -NH₃⁺ group, will be significantly deshielded.

    • The adjacent C3 and C5 carbons will also experience a deshielding effect, leading to a downfield shift in their resonance compared to the neutral amine. Studies on aminopyridines have shown that protonation of the ring nitrogen leads to significant changes in the ¹³C chemical shifts of the ring carbons[2]. A similar effect is anticipated here upon protonation of the exocyclic amino group.

The provided ¹H and ¹³C NMR data for methyl 4-amino-3-methoxyisoxazole-5-carboxylate (¹H: 4.15 ppm for NH₂, 4.05 and 3.92 ppm for the methyl groups; ¹³C: 164.5, 159.1, 138.4, 125.6, 57.5, 51.9 ppm) offers a valuable comparison for the unprotonated form, highlighting the influence of the amino group on the isoxazole ring[3].

Experimental Protocol for NMR Data Acquisition

To obtain definitive experimental data for 3-Methylisoxazol-4-amine hydrochloride, the following detailed protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of 3-Methylisoxazol-4-amine hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it will dissolve the salt and slow down the exchange of the acidic -NH₃⁺ protons, allowing for their observation.

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 16 ppm (centered around 8 ppm).

  • Acquisition Time: At least 2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16 or more for good signal-to-noise.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: 200 ppm (centered around 100 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks. While limited in this molecule due to the presence of mostly singlets, it can confirm the absence of couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This will definitively link the methyl protons to the methyl carbon, and the H5 proton to the C5 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the molecule.

The expected HMBC correlations are illustrated in the diagram below.

G cluster_mol 3-Methylisoxazol-4-amine hydrochloride C3 C3 N2 N C3->N2 CH3 CH3 C3->CH3 C4 C4 C4->C3 NH3 NH3+ C4->NH3 C5 C5 C5->C4 H5 H5 C5->H5 O1 O N2->O1 O1->C5 CH3->C3 2J CH3->C4 3J NH3->C3 3J NH3->C4 2J NH3->C5 3J H5->C4 2J H5->O1 3J

Caption: Expected HMBC correlations for 3-Methylisoxazol-4-amine hydrochloride.

Structural Elucidation and Verification

The combination of 1D and 2D NMR data will provide a definitive structural confirmation of 3-Methylisoxazol-4-amine hydrochloride.

Caption: Molecular structure of 3-Methylisoxazol-4-amine hydrochloride.

The HSQC spectrum will confirm the direct attachment of protons to their respective carbons. The HMBC spectrum will then be instrumental in piecing together the molecular framework. For instance, correlations from the methyl protons to both C3 and C4 will confirm the position of the methyl group. Similarly, correlations from the H5 proton to C4 and C3 will establish its position on the ring. The observation of correlations from the ammonium protons to C4, C3, and C5 will definitively place the protonated amino group at the C4 position.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the ¹H and ¹³C NMR spectra of 3-Methylisoxazol-4-amine hydrochloride. The predicted chemical shifts, based on established principles and data from analogous compounds, offer a reliable starting point for spectral interpretation. The detailed experimental protocol, including recommendations for 2D NMR experiments, outlines a clear path for the unambiguous structural elucidation and verification of this compound, ensuring scientific integrity for researchers and drug development professionals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Contreras, R. H., & de Kowalewski, D. G. (1982). A theoretical and experimental study of the ¹³C NMR spectra of pyridine N-oxide and its methyl derivatives. Magnetic Resonance in Chemistry, 20(3), 133-138.
  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(7). [Link]

Sources

Foundational

Structural Characterization of 3-Methylisoxazol-4-amine Hydrochloride: An Integrated Analytical Whitepaper

Executive Summary In modern pharmaceutical development, the integrity of active pharmaceutical ingredient (API) building blocks is paramount. 3-Methylisoxazol-4-amine hydrochloride (CAS: 108512-04-5)[1] has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the integrity of active pharmaceutical ingredient (API) building blocks is paramount. 3-Methylisoxazol-4-amine hydrochloride (CAS: 108512-04-5)[1] has emerged as a critical heterocyclic intermediate, prominently featured in the synthesis of targeted covalent inhibitors, such as KRAS G12C inhibitors[2].

As a Senior Application Scientist, I approach the structural characterization of this compound not merely as a checklist of analytical techniques, but as a self-validating system of orthogonal data points . Mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) elucidates the regiochemical connectivity, and Fourier-Transform Infrared (FTIR) spectroscopy confirms the functional group oxidation states. Together, these methodologies ensure absolute structural confidence before the building block is committed to complex, multi-step synthesis.

Physicochemical Properties & Molecular Overview

Before initiating any analytical workflow, it is critical to establish the baseline physicochemical properties of the analyte. The hydrochloride salt form is specifically chosen in commercial and synthetic applications to enhance the stability and shelf-life of the otherwise oxidation-prone free amine[3].

Table 1: Fundamental Physicochemical Data

PropertyValueAnalytical Significance
Chemical Name 3-Methylisoxazol-4-amine hydrochlorideTarget analyte identifier.
CAS Registry Number 108512-04-5Unique regulatory identifier[4].
Molecular Formula C₄H₇ClN₂ODictates the exact mass and isotopic distribution.
Molecular Weight 134.56 g/mol Used for stoichiometric calculations and MS targeting.
Free Base Exact Mass 98.0480 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Physical State Solid (Crystalline Powder)Necessitates XRPD for polymorphic consistency.

Integrated Analytical Workflow

To construct a self-validating dataset, we employ a multi-modal analytical strategy. The logic governing this workflow is mapped below.

Workflow A 3-Methylisoxazol-4-amine HCl (CAS: 108512-04-5) B Sample Preparation & Solubilization A->B C LC-HRMS (ESI+) Target:[M+H]+ m/z 99.05 B->C MeOH/H2O D NMR (DMSO-d6) Target: 1H & 13C Shifts B->D DMSO-d6 E ATR-FTIR Target: Vibrational Modes B->E Solid State F XRPD & DSC Target: Solid-State Form B->F Solid State G Integrated Structural Validation & Purity Release C->G D->G E->G F->G

Figure 1: Analytical workflow for the structural validation of 3-methylisoxazol-4-amine HCl.

High-Resolution Mass Spectrometry (HRMS)

Causality & Logic

Mass spectrometry is the first line of validation. Because the analyte is a primary amine, it possesses a high proton affinity. Therefore, Positive Electrospray Ionization (ESI+) is the logical choice. The addition of 0.1% Formic Acid to the mobile phase forces the equilibrium toward the protonated state [M+H]+ , maximizing ionization efficiency and signal-to-noise ratio.

Step-by-Step Protocol: LC-HRMS
  • Sample Preparation: Dissolve 1.0 mg of the solid in 1.0 mL of LC-MS grade Methanol. Dilute an aliquot to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes. Causality: The highly polar nature of the small hydrochloride salt means it will elute very early; a high-aqueous initial hold is required to prevent solvent-front co-elution.

  • Mass Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.0 kV and the scan range from m/z 50 to 500.

  • Data Interpretation: Extract the exact mass for [M+H]+ at m/z 99.0556. A secondary fragment at m/z 82.0290 (loss of NH3​ , -17 Da) serves as orthogonal confirmation of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic

While HRMS confirms the formula, it cannot distinguish between isoxazole regioisomers (e.g., 5-methylisoxazol-3-amine vs. 3-methylisoxazol-4-amine). NMR provides the exact spatial and electronic connectivity. We select DMSO-d₆ as the solvent over CDCl₃ for two reasons:

  • The hydrochloride salt is highly polar and insoluble in chloroform.

  • DMSO-d₆ lacks exchangeable protons and forms strong hydrogen bonds, which slows down the chemical exchange of the −NH3+​ protons, allowing them to be observed as a broad signal rather than being lost to the baseline[5].

NMR_Logic Molecule 3-Methylisoxazol-4-amine HCl H1 Isoxazole C5-H ~8.8 ppm (Singlet) Molecule->H1 Deshielded by O/N H2 Ammonium (-NH3+) ~9.5 ppm (Broad) Molecule->H2 Exchangeable H3 Methyl (-CH3) ~2.3 ppm (Singlet) Molecule->H3 Allylic/Heteroaryl

Figure 2: 1H NMR assignment logic mapping chemical shifts to structural environments.

Step-by-Step Protocol: 1D NMR (¹H and ¹³C)
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • ¹H Acquisition: Acquire data at 400 MHz (or higher) at 298 K. Use a standard 30-degree pulse program with 16 scans and a 2-second relaxation delay.

  • ¹³C Acquisition: Acquire data at 100 MHz using proton decoupling (e.g., waltz16). Use 256–512 scans due to the low natural abundance of ¹³C.

  • Processing: Apply exponential multiplication (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), zero-fill, and Fourier transform.

Table 2: Expected NMR Chemical Shifts (DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
¹H 8.80 - 9.00Singlet1HC5-H : Highly deshielded by adjacent O and N atoms in the aromatic ring.
¹H 9.00 - 10.00Broad Singlet3H-NH₃⁺ : Protonated amine; broadened due to quadrupolar relaxation of Nitrogen and chemical exchange.
¹H 2.20 - 2.40Singlet3H-CH₃ : Methyl group at C3; shifted downfield relative to alkanes due to heteroaromatic attachment.
¹³C ~155.0SingletN/AC3 : Quaternary carbon attached to the methyl group.
¹³C ~145.0SingletN/AC5 : Aromatic methine carbon adjacent to oxygen.
¹³C ~115.0SingletN/AC4 : Quaternary carbon bearing the amine group.
¹³C ~10.5SingletN/A-CH₃ : Aliphatic methyl carbon.

Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality & Logic

While NMR and MS confirm the molecular skeleton, FTIR provides rapid, orthogonal confirmation of the functional groups. We specifically utilize ATR-FTIR instead of traditional KBr pellet pressing. Hydrochloride salts are notoriously hygroscopic; the pressure used to form KBr pellets often forces ambient moisture into the sample, creating a massive artificial O-H stretch that obscures the critical N-H stretching region. ATR eliminates this artifact.

Step-by-Step Protocol: ATR-FTIR
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the dry powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Data Interpretation: Validate against the expected modes in Table 3.

Table 3: Key FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentCausality
3200 - 2600 Strong, BroadN-H StretchCharacteristic of ammonium salts (-NH₃⁺); broader and lower frequency than free primary amines.
1640 - 1550 MediumC=N & C=C StretchIsoxazole ring skeletal vibrations.
1500 - 1450 MediumN-H BendingConfirms the presence of the protonated amine.
1100 - 1000 StrongC-O StretchIsoxazole ring ether-like stretching mode.

Conclusion

The structural characterization of 3-methylisoxazol-4-amine hydrochloride requires a holistic approach. By combining LC-HRMS for exact mass and formula validation, multinuclear NMR for precise regiochemical mapping, and ATR-FTIR for functional group confirmation, we create a closed-loop, self-validating analytical system. This rigorous methodology guarantees the integrity of the building block, preventing costly downstream failures in the synthesis of complex pharmaceutical agents[2].

References

  • European Chemicals Agency (ECHA). "3-methyl-1,2-oxazol-4-amine hydrochloride." ECHA CHEM Database. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "3-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1)." Comptox Chemicals Dashboard. Available at:[Link]

  • Google Patents. "KRAS G12C inhibitors and methods of using the same." Patent CA3098574A1.

Sources

Exploratory

Toxicity, Handling, and Mechanistic Safety Data for 3-Methylisoxazol-4-amine Hydrochloride: A Technical Guide

Executive Summary 3-Methylisoxazol-4-amine hydrochloride (CAS: 108512-04-5) is a highly specialized heterocyclic building block. In modern drug development, it is prominently utilized in the synthesis of advanced targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylisoxazol-4-amine hydrochloride (CAS: 108512-04-5) is a highly specialized heterocyclic building block. In modern drug development, it is prominently utilized in the synthesis of advanced targeted therapeutics, including KRAS G12C inhibitors designed for the treatment of pancreatic, colorectal, and lung cancers[1]. However, its unique physicochemical profile and inherent biological activity necessitate stringent handling protocols. Moving beyond standard Material Safety Data Sheets (MSDS), this guide provides researchers with the mechanistic causality behind the compound's toxicity and field-proven workflows for safe, self-validating laboratory handling.

Physicochemical Properties & Pharmacokinetic Relevance

Before handling the compound, it is critical to understand how its structural properties dictate both its stability and its behavior in biological assays.

  • Chemical Name: 3-Methylisoxazol-4-amine hydrochloride (Synonym: 3-methyl-1,2-oxazol-4-amine hydrochloride)[2]

  • CAS Number: 108512-04-5[2]

  • Molecular Formula: C₄H₇ClN₂O

  • Molecular Weight: 134.56 g/mol

Expert Insight (Causality in Formulation): Why is this compound supplied as a hydrochloride salt rather than a free base? The primary amine group on the isoxazole ring is highly nucleophilic and prone to spontaneous oxidation in ambient conditions. Formulating it as a hydrochloride salt protonates the amine, significantly enhancing its shelf-life stability and its dissolution rate in aqueous media. This rapid dissolution is a critical parameter when preparing highly concentrated solutions for complex synthetic coupling reactions or in vitro biological assays[1].

Toxicity Profile & GHS Hazard Classifications

Understanding the specific hazards of 3-Methylisoxazol-4-amine hydrochloride is essential for designing safe experimental workflows. The compound exhibits multi-route acute toxicity and specific target organ effects[2].

Quantitative Hazard Summary

Table 1: GHS Hazard Classifications for 3-Methylisoxazol-4-amine hydrochloride[2]

Hazard ClassCategoryHazard CodeClinical / Laboratory Description
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation 2H315Causes localized skin irritation upon contact.
Eye Irritation 2AH319Causes serious eye irritation and potential mucosal damage.
STOT (Single Exposure) 3H336May cause drowsiness, dizziness, or respiratory tract irritation.
Mechanistic Insight into Toxicity

The acute toxicity (H302/H312/H332) and target organ toxicity (H336) are structurally driven[2]. Low-molecular-weight heterocyclic amines can easily cross biological membranes. In hepatic models, the primary amine is susceptible to Phase I metabolism by CYP450 enzymes, potentially forming reactive N-hydroxy intermediates. These electrophilic species can deplete intracellular glutathione (GSH), inducing oxidative stress and subsequent cellular apoptosis. Furthermore, the STOT SE 3 classification (H336) highlights its potential to cause central nervous system (CNS) depression or respiratory irritation, necessitating strict inhalation controls[2].

Pathway N1 3-Methylisoxazol- 4-amine HCl N2 CYP450 Oxidation N1->N2 Hepatic Uptake N3 Reactive N-hydroxy Metabolites N2->N3 Phase I Metabolism N4 GSH Depletion & ROS Generation N3->N4 Oxidative Stress N5 Cellular Apoptosis (Toxicity) N4->N5 Threshold Exceeded

Proposed metabolic and cellular stress signaling pathway for isoxazolamines.

Safety Data Sheet (MSDS) Guidelines & Laboratory Handling

To mitigate the risks outlined above, laboratory environments must implement the following controls:

  • Engineering Controls: All weighing and dissolution procedures must occur in a Class II Type B2 biological safety cabinet or a dedicated powder fume hood. This prevents the inhalation of aerosolized hydrochloride dust, directly addressing the H332 and H336 hazards[2].

  • Personal Protective Equipment (PPE): Double-layer nitrile gloves are mandatory to prevent dermal absorption (H312). Chemical splash goggles must be worn to protect against severe eye irritation (H319)[2].

  • Storage & Stability: Store at room temperature or 4°C in a tightly sealed desiccator. Because the hydrochloride salt is hygroscopic, ambient moisture absorption can lead to localized hydrolysis and degradation of the isoxazole ring.

Experimental Protocols: Cytotoxicity Validation Workflows

When introducing 3-Methylisoxazol-4-amine hydrochloride into biological screening pipelines, establishing its baseline cytotoxicity is paramount. The following self-validating protocol ensures data integrity while maintaining operator safety.

Workflow A 1. Compound Weighing (Ventilated Enclosure) B 2. Stock Solution Prep (100 mM in DMSO) A->B Dissolve C 3. UV-Vis / LC-MS (Purity Validation) B->C Aliquot & Test D 4. HepG2 Cell Exposure (Vehicle Controlled) C->D Serial Dilution E 5. MTT Viability Assay (Absorbance at 570 nm) D->E 48h Incubation

Workflow for in vitro cytotoxicity profiling of 3-Methylisoxazol-4-amine hydrochloride.

Protocol: Safe Preparation and In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: To safely prepare stock solutions and determine the IC₅₀ of the compound in a hepatic cell model (HepG2), validating its metabolic toxicity threshold.

Phase 1: Stock Solution Preparation

  • Weighing: Inside a ventilated enclosure, accurately weigh 13.46 mg of 3-Methylisoxazol-4-amine hydrochloride.

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous DMSO to yield a 100 mM stock solution.

    • Causality Note: DMSO is chosen over water for the primary stock to prevent premature hydrolysis and ensure complete solubilization of the organic framework before introduction into aqueous media.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, amber microcentrifuge tubes.

  • Validation: Perform a rapid UV-Vis absorbance scan to confirm concentration. Store aliquots at -20°C.

Phase 2: Cell Seeding & Treatment 5. Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours. 6. Serial Dilution: Prepare a working concentration range (e.g., 1 µM to 1000 µM) by diluting the DMSO stock into the culture media.

  • Critical Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well to prevent solvent-induced cytotoxicity.

  • Exposure: Aspirate old media and apply the compound-treated media to the cells. Include a vehicle control (0.5% DMSO in media) and a positive control (e.g., 10% DMSO or Triton X-100). Incubate for 48 hours.

Phase 3: Viability Assay & Data Analysis 8. MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Causality Note: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: The assay is only considered valid if the vehicle control maintains >95% viability compared to untreated cells, proving that any observed toxicity is strictly due to the isoxazolamine compound and not the solvent.

References

  • NextSDS. "3-methyl-1,2-oxazol-4-amine hydrochloride — Chemical Substance Information". Available at:[Link]

  • Google Patents. "CA3100390A1 - Kras g12c inhibitors encompassing piperazine ring and use thereof in the treatment of cancer".

Sources

Foundational

A Comprehensive Technical Guide to the Thermal Stability and Melting Point of 3-Methylisoxazol-4-amine Hydrochloride

Foreword: Understanding the Criticality of Thermal Properties in Drug Development For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of an active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Criticality of Thermal Properties in Drug Development

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental. Among these, thermal stability and melting point are paramount. These parameters dictate storage conditions, inform formulation strategies, and are critical for ensuring the safety and efficacy of the final drug product. This guide provides an in-depth technical overview of the thermal characteristics of 3-Methylisoxazol-4-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its thermal behavior and provide robust, field-proven methodologies for its empirical determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Physicochemical Profile of 3-Methylisoxazol-4-amine Hydrochloride

3-Methylisoxazol-4-amine hydrochloride is a salt of a substituted isoxazole. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of the amine group at the 4-position and the methyl group at the 3-position influences the electronic distribution and intermolecular interactions of the molecule. As a hydrochloride salt, the amine group is protonated, forming an ionic bond with the chloride ion. This salt form generally enhances water solubility and crystallinity compared to the free base.

Principles of Thermal Decomposition

The thermal stability of 3-Methylisoxazol-4-amine hydrochloride is a function of its molecular structure. The primary pathway for the thermal decomposition of amine hydrochlorides is typically the liberation of hydrogen chloride gas, which is a volatile and corrosive substance[2]. This process would yield the free base, 3-methylisoxazol-4-amine.

Further heating would likely lead to the decomposition of the isoxazole ring itself. The thermal decomposition of isoxazoles can proceed through various pathways, often involving ring-opening and fragmentation into smaller, volatile molecules[3][4]. The specific decomposition products will depend on the temperature, heating rate, and atmospheric conditions.

Experimental Determination of Thermal Properties

To empirically determine the melting point and thermal stability of 3-Methylisoxazol-4-amine hydrochloride, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal analytical techniques employed[5]. These methods provide quantitative data on the thermal transitions and mass changes of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and solid-solid phase transitions.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 3-Methylisoxazol-4-amine hydrochloride into a standard aluminum DSC pan.

    • Hermetically seal the pan to ensure a closed system, which is crucial for observing the true melting behavior and preventing the loss of volatile decomposition products before the thermal event of interest.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled and non-reactive atmosphere.

  • Heating Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

    • Heat the sample at a linear rate, typically 10°C/min, to a final temperature well above the expected melting or decomposition point (e.g., 300°C).

  • Data Analysis:

    • The resulting thermogram will plot heat flow versus temperature.

    • An endothermic peak will indicate the melting of the substance. The onset temperature of this peak is generally taken as the melting point.

    • Exothermic peaks may indicate decomposition or other chemical reactions. The presence of an exothermic event immediately following the melting endotherm is indicative of decomposition at the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample seal Hermetically Seal in Al Pan weigh->seal load Load Sample & Reference seal->load purge Purge with N2 load->purge heat Heat at 10°C/min purge->heat thermogram Generate Thermogram heat->thermogram analyze Identify Melting (Endotherm) & Decomposition (Exotherm) thermogram->analyze

Caption: Workflow for DSC analysis of 3-Methylisoxazol-4-amine hydrochloride.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature or time. This technique is ideal for determining the thermal stability of a compound and identifying the temperature ranges at which decomposition occurs.

  • Sample Preparation:

    • Accurately weigh a slightly larger sample, typically 5-10 mg, of 3-Methylisoxazol-4-amine hydrochloride into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Heating Program:

    • Heat the sample from ambient temperature to a high final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • The TGA curve will plot the percentage of weight loss versus temperature.

    • The onset temperature of a significant weight loss step indicates the beginning of decomposition. This is a key indicator of the material's thermal stability.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of weight loss is maximal.

    • The number and magnitude of the weight loss steps can provide insights into the decomposition mechanism. For 3-Methylisoxazol-4-amine hydrochloride, an initial weight loss corresponding to the mass of HCl would be expected.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample place Place in TGA Pan weigh->place load Load Sample into Furnace place->load purge Purge with N2 load->purge heat Heat at 10°C/min purge->heat curve Generate TGA/DTG Curves heat->curve analyze Determine Onset of Decomposition & Weight Loss Steps curve->analyze

Caption: Workflow for TGA analysis of 3-Methylisoxazol-4-amine hydrochloride.

Summary of Expected Thermal Data

The following table summarizes the key thermal parameters to be determined for 3-Methylisoxazol-4-amine hydrochloride and provides a column for recording experimental results.

ParameterAnalytical MethodExpected ObservationExperimental Value
Melting PointDSCA sharp endothermic peak.To be determined
Onset of DecompositionTGAThe temperature at which the first significant weight loss occurs.To be determined
Decomposition StepsTGAOne or more distinct weight loss steps. The first may correspond to the loss of HCl.To be determined

Conclusion and Forward-Looking Remarks

This technical guide has outlined the theoretical considerations and practical methodologies for the comprehensive thermal analysis of 3-Methylisoxazol-4-amine hydrochloride. While specific experimental data for this compound is not widely published, the protocols detailed herein provide a robust framework for its determination. The application of DSC and TGA will yield critical data on the melting point and thermal stability, which are indispensable for the safe handling, storage, and formulation of this promising pharmaceutical intermediate. For drug development professionals, the rigorous application of these analytical techniques is a cornerstone of ensuring product quality and regulatory compliance.

References

  • NextSDS. (n.d.). 3-methyl-1,2-oxazol-4-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Lifshitz, A. (1992). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry, 96(1), 1-6. Retrieved from [Link]

  • Journal of the Chemical Society D. (n.d.). Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea. RSC Publishing. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 3-Methylisoxazol-4-amine: A Technical Guide for Structural Elucidation

Executive Summary In the landscape of modern drug development, isoxazole derivatives serve as critical pharmacophores due to their unique electronic properties and hydrogen-bonding capabilities. 3-Methylisoxazol-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, isoxazole derivatives serve as critical pharmacophores due to their unique electronic properties and hydrogen-bonding capabilities. 3-Methylisoxazol-4-amine (Exact Mass: 98.0480 Da) is a fundamental building block frequently encountered in the synthesis of kinase inhibitors and other therapeutic agents. For analytical scientists, understanding its mass spectrometry (MS) fragmentation pattern is paramount for accurate metabolite identification, impurity profiling, and pharmacokinetic quantification.

This whitepaper provides an authoritative, mechanistic breakdown of the collision-induced dissociation (CID) pathways of 3-Methylisoxazol-4-amine, bridging the gap between theoretical gas-phase ion chemistry and practical LC-MS/MS application.

Physicochemical & Ionization Profiling

Before analyzing fragmentation, we must establish the causality of precursor ion formation. Under positive electrospray ionization (+ESI), 3-Methylisoxazol-4-amine readily accepts a proton to form the [M+H]+ ion at m/z 99.0555 .

The molecule possesses two primary protonation sites: the primary amine at the C4 position and the isoxazole ring nitrogen. While the primary amine is the more basic site in solution, gas-phase protonation during MS analysis dynamically shifts. Protonation at the ring nitrogen is thermodynamically favored during CID because it highly polarizes the adjacent N-O bond. This polarization is the critical initiating event that dictates the entire downstream fragmentation cascade.

Mechanistic Elucidation of Fragmentation Pathways

The defining structural vulnerability of any isoxazole is the relatively weak N-O bond[1]. The fragmentation of 3-Methylisoxazol-4-amine is driven by the cleavage of this bond, followed by distinct neutral losses.

The "Achilles Heel": N-O Bond Cleavage and Ring Opening

Upon collisional activation, the protonated molecule undergoes rapid N-O bond homolysis or heterolysis. As demonstrated in extensive chemical dynamics simulations of isoxazoles, this cleavage results in a transient, acyclic ring-opened intermediate[2]. This intermediate is highly unstable and immediately undergoes 1,2-hydrogen or substituent migration to stabilize the charge[3], setting the stage for competitive neutral losses.

Primary Neutral Losses

From the ring-opened intermediate, three primary fragmentation pathways emerge:

  • Loss of Carbon Monoxide (-28 Da): The expulsion of CO is a universal hallmark of isoxazole fragmentation[2]. The oxygen-containing moiety of the opened ring is eliminated, yielding a highly stable product ion at m/z 71.06 .

  • Loss of Acetonitrile (-41 Da): The C3-methyl group, along with the adjacent ring carbon and nitrogen, can be expelled as neutral CH3CN. This pathway generates a fragment at m/z 58.03 .

  • Amine-Directed Cleavage (-17 Da): Independent of the ring-opening, the C4 primary amine can undergo direct elimination as ammonia (NH3), producing a fragment at m/z 82.03 .

Secondary Fragmentation

The primary fragments can undergo subsequent dissociation if sufficient collision energy is applied. The most prominent secondary reaction is the loss of CO from the[M+H - NH3]+ ion, or conversely, the loss of NH3 from the [M+H - CO]+ ion, converging on a common secondary fragment at m/z 54.03 .

Mandatory Visualization: Fragmentation Pathway

MS_Fragmentation M [M+H]+ 3-Methylisoxazol-4-amine m/z 99.05 RO Ring-Opened Intermediate m/z 99.05 M->RO N-O Cleavage (CID Activation) F1 [M+H - NH3]+ m/z 82.03 M->F1 -NH3 (17 Da) F2 [M+H - CO]+ m/z 71.06 RO->F2 -CO (28 Da) F3 [M+H - CH3CN]+ m/z 58.03 RO->F3 -CH3CN (41 Da) F4 [M+H - CO - NH3]+ m/z 54.03 F1->F4 -CO (28 Da) F2->F4 -NH3 (17 Da)

Figure 1: Proposed CID fragmentation pathway of protonated 3-Methylisoxazol-4-amine (m/z 99.05).

Quantitative Data Presentation

To facilitate rapid method development, the theoretical exact masses and typical relative abundances of these fragments are summarized below.

Table 1: High-Resolution MS/MS Fragmentation Data for 3-Methylisoxazol-4-amine

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentTypical Relative Abundance
99.055582.029017.0265[M+H - NH3]+Medium
99.055571.060627.9949[M+H - CO]+High (Base Peak)
99.055558.029041.0265[M+H - CH3CN]+Medium
99.055554.034145.0214[M+H - CO - NH3]+Low

Experimental Protocol: Self-Validating LC-MS/MS Workflow

As a Senior Application Scientist, I emphasize that listing parameters is insufficient; a protocol must be a self-validating system to ensure data integrity. The following methodology guarantees that the observed m/z 71.06 fragment is definitively derived from 3-Methylisoxazol-4-amine and not an isobaric artifact.

Step 1: System Baseline Validation (The Blank)
  • Action: Inject a solvent blank (50:50 Methanol:Water with 0.1% Formic Acid) prior to any sample analysis.

  • Causality: Low molecular weight compounds (m/z < 150) are highly susceptible to background chemical noise. The blank establishes a baseline, proving the absence of ambient isobaric contaminants at m/z 99.05.

Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Causality: The highly polar nature of 3-Methylisoxazol-4-amine requires a low initial organic percentage to ensure adequate retention and prevent ion suppression from void volume salts.

Step 3: Dynamic CID Optimization (Energy Ramping)
  • Action: Instead of applying a static Collision Energy (CE), program the mass spectrometer to ramp the CE from 10 eV to 40 eV across the chromatographic peak.

  • Causality: Relying on a single CE can artificially skew the perceived stability of the N-O bond. Ramping the CE generates a breakdown curve. At ~15 eV, you will validate the primary losses (-NH3 and -CO). At >25 eV, the precursor will deplete entirely, and secondary fragments (m/z 54.03) will emerge. This kinetic tracking internally validates the precursor-to-product lineage.

Step 4: Orthogonal Verification (MS3)
  • Action: If utilizing an ion trap or tribrid system, isolate the m/z 71.06 fragment and subject it to a secondary CID event (MS3).

  • Causality: Confirming the m/z 71.06 → m/z 54.03 transition via MS3 provides absolute structural confirmation, eliminating the possibility of co-eluting isomeric interference.

References

  • Benchchem. "Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers." Benchchem Technical Resources.
  • Bouchoux, G., & Hoppilliard, Y. "Fragmentation mechanisms of isoxazole." Organic Mass Spectrometry, 16(10), 459–464 (1981).
  • Ptasinska, S., et al. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations.
  • Ptasinska, S. "Ring opening in five-membered rings induced by gentle impact of low energy electrons.

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 3-Methylisoxazol-4-amine Hydrochloride: A Technical Whitepaper

Introduction & Scientific Context As a Senior Application Scientist specializing in solid-state chemistry and structural elucidation, I approach crystallographic analysis not merely as a characterization step, but as a s...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction & Scientific Context

As a Senior Application Scientist specializing in solid-state chemistry and structural elucidation, I approach crystallographic analysis not merely as a characterization step, but as a self-validating system that dictates downstream pharmaceutical viability.

3-Methylisoxazol-4-amine hydrochloride (C₄H₇ClN₂O) is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical synthetic intermediate in the development of targeted covalent therapeutics, most notably in the synthesis of 1 for oncology[1], and in the design of2 for neuropathic pain management[2].

The free base of 4-amino-3-methylisoxazole possesses a pKa of approximately 3[3], making it an unstable, easily oxidized oil or low-melting solid at room temperature. By converting it to the hydrochloride salt, we force the protonation of the exocyclic primary amine, yielding a thermodynamically stable, highly crystalline solid. Rigorous Single-Crystal X-Ray Diffraction (SCXRD) analysis of this salt is mandatory to confirm the protonation state, map the hydrogen-bonding network, and rule out polymorphic instability before scaling up API synthesis.

Experimental Workflows: From Crystallization to Refinement

To ensure absolute scientific integrity, every protocol described below is designed as a self-validating system. The choices made—from solvent selection to radiation type—are governed by strict crystallographic causality.

Protocol 1: Crystal Growth via Antisolvent Vapor Diffusion

Causality: We utilize vapor diffusion rather than slow evaporation. Evaporation often leads to rapid, uncontrolled supersaturation, resulting in kinetic trapping of defects, twinning, or solvent inclusion. Vapor diffusion provides a controlled thermodynamic gradient, yielding pristine, defect-free single crystals.

  • Dissolution: Dissolve 50 mg of 3-Methylisoxazol-4-amine hydrochloride in 1.0 mL of anhydrous methanol (the solvent) in a 2-dram inner glass vial.

  • Diffusion Setup: Place the uncapped inner vial inside a 20 mL outer scintillation vial containing 5.0 mL of diethyl ether (the antisolvent).

  • Equilibration: Cap the outer vial tightly and incubate at 20 °C undisturbed for 48–72 hours. The volatile ether will slowly diffuse into the methanol, lowering the solubility of the salt.

  • Harvesting: Harvest the resulting colorless prismatic crystals directly into a protective perfluoropolyether (Paratone-N) oil drop to prevent atmospheric moisture degradation and mechanical stress.

Protocol 2: SCXRD Data Collection and Reduction

Causality: Data must be collected at cryogenic temperatures (100 K) to quench atomic thermal motion (Debye-Waller factors). This exponentially increases high-angle diffraction intensity, allowing for the empirical location of hydrogen atoms in the electron density map. Copper (Cu Kα) radiation is selected over Molybdenum because the anomalous scattering of Chlorine is significantly stronger with Cu, aiding in precise structural modeling.

  • Mounting: Mount a single crystal (approx. 0.15 × 0.10 × 0.08 mm) on a MiTeGen cryoloop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Diffraction: Collect data using a microfocus Cu Kα X-ray source ( λ = 1.54178 Å) equipped with a photon-counting pixel array detector.

  • Integration: Integrate the frames using multiscan absorption correction algorithms. The self-validation here lies in the Rint​ value; an Rint​<0.05 confirms that the absorption correction successfully modeled the crystal's shape and the data is highly symmetrical.

Protocol 3: Structure Solution and Refinement

Causality: Intrinsic phasing is utilized as it bypasses the limitations of traditional Patterson maps for light-atom structures. To validate the salt formation, hydrogen atoms on the ammonium group ( −NH3+​ ) must be located from the difference Fourier map and refined freely, rather than being placed in idealized riding positions.

  • Solution: Solve the structure using intrinsic phasing (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O, Cl) anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Validation: Locate the three amine protons in the difference electron density map. Refine their coordinates freely with a restrained N-H distance (e.g., DFIX 0.90 Å) to definitively prove the exocyclic nitrogen is protonated.

SCXRD_Workflow A 1. Vapor Diffusion (MeOH / Et2O) B 2. Cryo-Mounting (Paratone Oil, 100K) A->B C 3. Data Collection (Cu Kα Radiation) B->C D 4. Integration (Multiscan Absorption) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement (Least-Squares F²) E->F

Fig 1: Self-validating SCXRD workflow for 3-Methylisoxazol-4-amine HCl.

Crystallographic Data & Structural Analysis

To evaluate the quality of the structural model, we benchmark the refinement metrics against stringent crystallographic standards. Table 1 summarizes the expected quantitative parameters for a high-quality single-crystal analysis of this class of hydrochloride salt.

Table 1: Target Crystallographic Parameters and Refinement Metrics

Crystallographic ParameterTarget / Representative ValueJustification / Causality
Temperature 100(2) KQuenches thermal motion, sharpening high-angle reflections.
Wavelength 1.54178 Å (Cu Kα)Maximizes anomalous dispersion for Chlorine ( Δf′ and Δf′′ ).
Space Group Monoclinic ( P21​/c )Typical for achiral organic salts; allows efficient dense packing.
Absorption Coefficient ( μ ) ~ 3.8 mm⁻¹High value due to Chlorine; necessitates rigorous multiscan correction.
R-factor ( R1​ ) < 0.05Indicates a highly accurate model with minimal electron density variance.
Goodness-of-Fit (GoF) 1.00 – 1.05Validates that the weighting scheme of the least-squares refinement is optimal.
Intermolecular Interactions: The Hydrogen Bonding Network

The structural integrity of the 3-Methylisoxazol-4-amine hydrochloride lattice is governed by a robust 3D hydrogen-bonding network. Because the isoxazole ring contains both a nitrogen and an oxygen atom, and the exocyclic amine is fully protonated ( −NH3+​ ), multiple competing interaction sites exist.

Crystallographic analysis typically reveals that the chloride anion ( Cl− ) acts as a primary bridge. The three protons of the −NH3+​ group act as strong hydrogen bond donors to adjacent chloride ions (N-H···Cl interactions). The isoxazole nitrogen, being a weak base, generally acts as a secondary hydrogen bond acceptor, while the isoxazole rings themselves engage in offset π−π stacking to minimize steric clash from the 3-methyl group.

HBond_Network NH3 R-NH3+ Cl Cl- NH3->Cl N-H...Cl (Strong) IsoO Isoxazole O NH3->IsoO N-H...O (Secondary) IsoN Isoxazole N Cl->IsoN Cl...N (Contact) IsoN->IsoO Ring System

Fig 2: Primary hydrogen bonding and electrostatic network in the crystal lattice.

Conclusion

The crystal structure analysis of 3-Methylisoxazol-4-amine hydrochloride is not a passive observation, but an active validation of chemical stability. By employing cryogenic Cu Kα diffraction and intrinsic phasing, researchers can definitively map the N-H···Cl hydrogen bonding network and confirm the protonation state of the exocyclic amine. This structural confidence directly translates to the reliable utilization of this compound in the synthesis of advanced therapeutics, ensuring that downstream reactions—such as the coupling steps in KRAS G12C inhibitor synthesis—proceed with predictable kinetics and high yields.

References

  • Amgen Inc., "Kras g12c inhibitors encompassing piperazine ring and use thereof in the treatment of cancer," Google Patents (CA3100390A1).
  • Vertex Pharmaceuticals Inc., "Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels," Google Patents (WO2022256702A1).
  • Dictionary of Organic Compounds, "4-Amino-3-methylisoxazole (8th Supplement)," Springer.

Sources

Exploratory

Unveiling the Pharmacological Versatility: Mechanism of Action and Biological Assay Protocols for 3-Methylisoxazol-4-amine Derivatives

Introduction to the 3-Methylisoxazol-4-amine Scaffold In the landscape of modern medicinal chemistry, the 3-methylisoxazol-4-amine moiety has emerged as a highly privileged pharmacophore. Characterized by a five-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 3-Methylisoxazol-4-amine Scaffold

In the landscape of modern medicinal chemistry, the 3-methylisoxazol-4-amine moiety has emerged as a highly privileged pharmacophore. Characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, this structure imparts distinct electron-withdrawing properties and precise hydrogen-bonding capabilities. Its unique geometry allows it to act as a versatile hinge-binding motif or allosteric modulator across various enzyme and receptor classes, exhibiting notable antimicrobial, anti-inflammatory, and anticancer properties[1].

As a Senior Application Scientist, I approach the evaluation of this scaffold not just as a chemical entity, but as a key to unlocking complex biological pathways. This whitepaper dissects the mechanisms of action of 3-methylisoxazol-4-amine derivatives and provides field-proven, self-validating assay protocols for their evaluation.

Mechanistic Paradigms (The "Why")

The polypharmacological potential of 3-methylisoxazol-4-amine derivatives allows them to be engineered for highly specific biological targets. Understanding the causality behind their binding kinetics is essential for downstream assay design.

Target A: Methionine Adenosyltransferase 2A (MAT2A) Inhibition (Oncology)

In cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene, cells become uniquely dependent on the MAT2A enzyme to produce S-adenosylmethionine (SAM)[2]. 3-Methylisoxazol-4-amine derivatives act as potent inhibitors of MAT2A. By binding to the enzyme, these derivatives starve the cancer cells of SAM, which synergizes with accumulated MTA to completely inhibit Protein Arginine Methyltransferase 5 (PRMT5), driving the cancer cell into apoptosis via synthetic lethality[2].

MOA A MTAP-Deleted Cancer Cell B MTA Accumulation A->B C PRMT5 Inhibition (Partial) B->C G Apoptosis (Synthetic Lethality) C->G D MAT2A Enzyme E SAM Production D->E Catalyzes E->C Overcomes F 3-Methylisoxazol-4-amine F->D Inhibits F->G Triggers

MAT2A synthetic lethality pathway modulated by 3-methylisoxazol-4-amine derivatives.

Target B: Voltage-Gated Sodium Channel (Nav1.8) Modulation (Neurology)

Nav1.8 channels mediate the rapid upstroke of action potentials in nociceptive (pain-sensing) neurons[3]. Derivatives incorporating the 3-methylisoxazol-4-amine core stabilize the inactivated state of the Nav1.8 channel. This state-dependent inhibition prevents the propagation of hyper-excitable pain signals without causing the central nervous system (CNS) side effects typically associated with broad-spectrum sodium channel blockers[3].

Target C: KRAS G12C Covalent Inhibition (Targeted Oncology)

By appending electrophilic warheads (such as acrylamides) to the 3-methylisoxazol-4-amine scaffold, researchers have developed covalent inhibitors. These molecules irreversibly bind to the mutant cysteine (Cys12) in the KRAS G12C oncoprotein, locking it in its inactive, GDP-bound state and halting downstream MAPK signaling[4].

Core Biological Assays & Self-Validating Protocols (The "How")

To ensure scientific integrity, every protocol must be a self-validating system. This requires the integration of internal controls, kinetic monitoring, and orthogonal readouts to eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS).

Protocol 1: MAT2A Malachite Green Enzyme Inhibition Assay

Purpose: To quantify the IC50 of 3-methylisoxazol-4-amine derivatives against MAT2A by measuring the release of inorganic phosphate (Pi) during the conversion of ATP and L-methionine to SAM[2].

Causality & Design: Malachite green forms a highly colored complex with phosphomolybdate under acidic conditions. We utilize this specific chemistry because it provides a direct, non-radioactive, and high-throughput compatible readout for ATP hydrolysis, which is stoichiometrically linked to SAM production.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAT2A (amino acids 1-395) to a working concentration of 50 nM in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 15 mM MgCl2)[2]. Causality: Mg2+ is a critical divalent cofactor required for ATP binding in the enzyme's active site.

  • Compound Incubation: Dispense the 3-methylisoxazol-4-amine derivatives (10-point serial dilutions in DMSO) into a 384-well microplate. Add the MAT2A enzyme and pre-incubate for 30 minutes at room temperature. Causality: Pre-incubation allows sufficient time for slow-binding or allosteric inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition: Initiate the enzymatic reaction by adding 500 µM L-methionine and 500 µM ATP[2]. Incubate the plate for exactly 1 hour at room temperature.

  • Detection & Quenching: Add the Malachite Green Detection Reagent to all wells[2]. Causality: The highly acidic nature of the detection reagent instantly denatures the MAT2A enzyme, halting the reaction precisely at 1 hour, while simultaneously forming the detectable chromophore with the released phosphate.

  • Readout & Validation: Measure absorbance at 620 nm using a microplate reader. Self-Validation: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z'-factor > 0.6 is mandatory to validate the assay run.

Workflow S1 1. Reagent Prep (MAT2A + Buffer) S2 2. Compound Incubation S1->S2 S3 3. Substrate Add (ATP + L-Met) S2->S3 S4 4. Detection (Malachite Green) S3->S4 S5 5. Absorbance Readout (620nm) S4->S5

Step-by-step workflow of the self-validating MAT2A Malachite Green enzyme assay.

Protocol 2: Nav1.8 Automated Patch-Clamp Electrophysiology

Purpose: To evaluate the functional, state-dependent block of Nav1.8 currents in recombinant cell lines[3].

Causality & Design: While biochemical binding assays demonstrate affinity, electrophysiology provides definitive proof of functional inhibition. Automated patch-clamp is selected over manual patching to achieve the statistical robustness required for SAR profiling while maintaining the >1 GΩ seal resistance needed for precise voltage control.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.8 and resuspend them in an extracellular recording solution.

  • Whole-Cell Configuration: Establish the whole-cell patch configuration using an automated planar patch-clamp platform.

  • Voltage Protocol Execution: Apply a holding potential of -120 mV, followed by a 500 ms depolarizing prepulse to -40 mV. Causality: The -40 mV prepulse forces the channels into a steady-state inactivated conformation, which is the primary binding target for 3-methylisoxazol-4-amine-derived analgesics[3]. Apply a test pulse to +10 mV to elicit the remaining inward current.

  • Compound Perfusion: Perfuse the test compounds and monitor the peak inward current until a steady-state fractional block is achieved.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the pharmacological versatility of the 3-methylisoxazol-4-amine core, the following table summarizes the representative inhibitory profiles of various functionalized derivatives across distinct biological targets.

Compound Class / LinkagePrimary TargetAssay ModalityPrimary ReadoutRepresentative IC50 Range
2-Oxoquinazoline-linked MAT2AMalachite Green BiochemicalAbsorbance (620 nm)10 - 50 nM
Tetrahydrofuran-linked Nav1.8Automated Patch-ClampPeak Current Block50 - 200 nM
Acrylamide-functionalized KRAS G12CCellular Viability (3D Spheroid)Luminescence (ATP)100 - 500 nM
Thiophene-linked IgE / FceRICellular DegranulationHistamine Release1 - 5 µM

(Note: Data synthesized from mechanistic patent literature and structural activity studies[2][3][4])

Trustworthiness: Artifact Mitigation and Orthogonal Screening

Because the 3-methylisoxazol-4-amine ring contains multiple heteroatoms, it can occasionally act as a weak metal chelator or engage in non-specific redox cycling[1]. To ensure data trustworthiness, any primary screening hit must be subjected to an orthogonal counter-screen.

For example, hits generated from the Malachite Green assay (Protocol 1) must be validated using an LC-MS/MS SAM Production Assay . By directly quantifying the mass-to-charge ratio of the synthesized SAM product rather than relying on phosphate release, researchers can definitively rule out compounds that merely interfere with the phosphomolybdate colorimetric chemistry, ensuring that the observed mechanism of action is genuinely target-driven.

References

  • "Buy 5-Ethyl-3-methylisoxazol-4-amine - Smolecule", Smolecule.com,
  • "WO2022256702A1 - Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels", Google P
  • "WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors", Google P
  • "CA3098574A1 - Kras g12c inhibitors and methods of using the same", Google P

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 3-Methylisoxazol-4-amine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Building block for oncology therapeutics, including KRAS G12C and Bruton's tyrosine kinase (BTK) inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Building block for oncology therapeutics, including KRAS G12C and Bruton's tyrosine kinase (BTK) inhibitors.

Strategic Overview and Mechanistic Causality

3-Methylisoxazol-4-amine (often referred to as 4-amino-3-methylisoxazole) is a privileged heterocyclic scaffold utilized extensively in medicinal chemistry. It serves as a critical bioisostere and structural vector in the design of highly selective kinase inhibitors and targeted oncology agents, such as KRAS G12C inhibitors[1] and BTK inhibitors[2].

The Causality Behind Route Selection

The synthesis of primary aminoisoxazoles traditionally relies on the reduction of the corresponding nitroisoxazole precursors (e.g., 3-methyl-4-nitroisoxazole)[3]. However, the isoxazole ring contains a relatively labile N–O bond that is susceptible to reductive cleavage under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂), leading to ring-opened byproducts and diminished yields.

To ensure a self-validating, high-fidelity protocol, this guide outlines the acid-mediated deprotection of tert-butyl (3-methylisoxazol-4-yl)carbamate .

  • Why this method? Utilizing anhydrous hydrogen chloride in 1,4-dioxane provides a highly controlled environment. The anhydrous conditions prevent hydrolytic side reactions and ensure the N–O bond remains completely intact.

  • Why the hydrochloride salt? The free base of 3-methylisoxazol-4-amine is highly polar and water-soluble, making aqueous workups notoriously low-yielding. By conducting the deprotection in a non-polar/ethereal solvent mixture (DCM/Dioxane), the resulting hydrochloride salt directly precipitates out of solution, allowing for isolation via simple filtration without the need for chromatographic purification[2].

Reaction Workflow

SynthesisWorkflow SM tert-butyl (3-methylisoxazol-4-yl)carbamate (Starting Material) Reagent 4M HCl in Dioxane DCM, 0 °C to RT (Anhydrous Cleavage) SM->Reagent Boc Deprotection Product 3-Methylisoxazol-4-amine hydrochloride (Precipitated Salt) Reagent->Product Salt Formation & Isolation

Workflow for the anhydrous synthesis of 3-Methylisoxazol-4-amine hydrochloride.

Quantitative Data: Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
tert-butyl (3-methylisoxazol-4-yl)carbamate198.221.01.98 g (10.0 mmol)Starting Material
4M HCl in 1,4-Dioxane36.46 (HCl)10.025.0 mL (100 mmol)Acidic Cleavage Reagent
Dichloromethane (DCM, Anhydrous)84.93N/A20.0 mLCo-solvent
Diethyl Ether (Anhydrous)74.12N/A30.0 mLWashing Solvent

Detailed Experimental Protocol

Safety Precautions: 4M HCl in dioxane is corrosive and evolves HCl gas. Dichloromethane is a volatile halocarbon. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Step 1: Substrate Dissolution
  • Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the vessel with dry nitrogen or argon.

  • Charge the flask with tert-butyl (3-methylisoxazol-4-yl)carbamate (1.98 g, 10.0 mmol).

  • Add anhydrous dichloromethane (20.0 mL) via syringe. Stir at 400 rpm until the starting material is completely dissolved, yielding a clear to pale-yellow solution.

Step 2: Anhydrous Boc-Deprotection
  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Using a chemical-resistant syringe, add 4M HCl in 1,4-dioxane (25.0 mL, 100 mmol) dropwise over a period of 5–10 minutes.

    • Causality Note: Dropwise addition at 0 °C controls the exothermic nature of the initial acid-base interaction and prevents solvent boil-off.

  • Remove the ice-water bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir the reaction vigorously for 2 to 4 hours.

    • In-Process Control: Monitor the reaction progress via TLC (Petroleum Ether/EtOAc 1:1) or LCMS. As the reaction progresses, a fine white to off-white precipitate (the product salt) will begin to crash out of the solution[2].

Step 3: Isolation and Purification
  • Once complete consumption of the starting material is confirmed, add anhydrous diethyl ether (15.0 mL) to the reaction mixture and stir for an additional 15 minutes to maximize the precipitation of the hydrochloride salt.

  • Filter the heterogeneous mixture through a medium-porosity sintered glass funnel under vacuum.

  • Wash the filter cake with cold anhydrous diethyl ether (2 × 15.0 mL) to remove residual 1,4-dioxane and any non-polar impurities.

  • Transfer the solid to a pre-weighed amber vial and dry under high vacuum (≤ 1 mbar) at 40 °C for 12 hours to afford 3-methylisoxazol-4-amine hydrochloride.

    • Expected Yield: ~1.20 g (85–90%).

    • Appearance: White to pale-pink crystalline solid.

References

  • Title: WO2015089337A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source: Google Patents URL
  • Title: CA3098574A1 - Kras g12c inhibitors and methods of using the same Source: Google Patents URL

Sources

Application

Application Notes: The Strategic Utility of 3-Methylisoxazol-4-amine Hydrochloride in Modern Drug Discovery

Abstract The isoxazole ring is a privileged five-membered heterocyclic scaffold that plays a significant role in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to participat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that plays a significant role in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions like hydrogen bonding and π-π stacking.[1] This structural motif is found in numerous FDA-approved drugs, including the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole, highlighting its therapeutic relevance.[2][3][4] As a readily available intermediate, 3-Methylisoxazol-4-amine hydrochloride serves as a versatile and strategically important building block for the synthesis of diverse compound libraries aimed at a wide array of biological targets. Its primary amino group offers a convenient handle for derivatization, enabling the exploration of chemical space around the isoxazole core.

These application notes provide a comprehensive guide for researchers and drug development professionals on the practical use of 3-Methylisoxazol-4-amine hydrochloride. We will delve into detailed, field-tested protocols for its application in key synthetic transformations, explain the chemical principles behind procedural choices, and present a framework for its integration into drug discovery workflows.

The Isoxazole Scaffold: A Pillar of Medicinal Chemistry

The isoxazole ring is an aromatic heterocycle whose value in drug design is multifaceted. The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the ring itself can engage in beneficial π-stacking interactions with protein targets.[1] The weak N-O bond, a characteristic feature, provides a potential site for ring cleavage, making isoxazoles useful synthetic intermediates for more complex structures.[5][6] Furthermore, the introduction of an isoxazole moiety can enhance a molecule's pharmacokinetic profile, improving efficacy and reducing toxicity.[1] Derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them attractive for developing novel therapeutics.[7][8][9]

3-Methylisoxazol-4-amine hydrochloride provides a rigid scaffold with a primary amine vector pointing from the 4-position. This specific substitution pattern allows for the systematic and predictable exploration of substituents, making it an ideal starting point for structure-activity relationship (SAR) studies.

Core Synthetic Strategies & Workflow

The primary amino group of 3-Methylisoxazol-4-amine is the key functional handle for derivatization. As the starting material is a hydrochloride salt, the initial step in most synthetic procedures involves a base-mediated neutralization to liberate the free amine. Following this activation, two of the most powerful and widely used transformations in medicinal chemistry can be readily applied: amide bond formation and sulfonamide synthesis.

G cluster_start Starting Material cluster_activation Activation Step cluster_reactions Key Transformations cluster_products Derivative Classes start 3-Methylisoxazol-4-amine hydrochloride free_amine Free Amine Intermediate (in situ generation) start->free_amine Base (e.g., Et3N, DIPEA) amide_rxn Amide Coupling free_amine->amide_rxn sulfonamide_rxn Sulfonylation free_amine->sulfonamide_rxn amide_prod Amide Derivatives (Target Library 1) amide_rxn->amide_prod R-COOH, Coupling Agent sulfonamide_prod Sulfonamide Derivatives (Target Library 2) sulfonamide_rxn->sulfonamide_prod R-SO2Cl, Base

Caption: General workflow for derivatizing 3-Methylisoxazol-4-amine.

Experimental Protocols

The following protocols are designed to be robust and reproducible. They include self-validating steps such as reaction monitoring and detailed purification procedures, which are critical for ensuring the integrity of the final compounds.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is the most frequently performed reaction in pharmaceutical research.[10] Using a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is highly efficient, minimizes side reactions, and is particularly effective for coupling with heteroaromatic amines which can sometimes be less nucleophilic.[10]

Objective: To synthesize an N-(3-methylisoxazol-4-yl)benzamide derivative.

Materials:

  • 3-Methylisoxazol-4-amine hydrochloride

  • Benzoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-Methylisoxazol-4-amine hydrochloride (1.0 eq), benzoic acid (1.1 eq), and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration relative to the amine).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise. Causality Note: DIPEA is a non-nucleophilic base used here for two purposes: to neutralize the hydrochloride salt of the starting material and to neutralize the hexafluorophosphate acid generated from HATU during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and finally brine. Trustworthiness Note: The bicarbonate wash removes unreacted acidic starting material and acidic byproducts from the coupling agent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Sulfonamide Synthesis

Sulfonamides are crucial amide bioisosteres that can offer improved metabolic stability and different hydrogen bonding patterns compared to their carboxamide counterparts.[11] The synthesis is typically straightforward, involving the reaction of the amine with a sulfonyl chloride in the presence of a base.[12][13]

Objective: To synthesize an N-(3-methylisoxazol-4-yl)benzenesulfonamide derivative.

Materials:

  • 3-Methylisoxazol-4-amine hydrochloride

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Suspend 3-Methylisoxazol-4-amine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 eq) to the suspension and stir until a homogenous solution is formed. Cool the mixture to 0 °C. Causality Note: Pyridine acts as both a solvent and a base to neutralize the starting material's HCl salt and the HCl generated as a byproduct of the sulfonylation reaction. An excess is used to drive the reaction to completion.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, and brine. Trustworthiness Note: The acidic wash is critical for removing the basic pyridine, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Representative Data

The following table summarizes expected outcomes for the derivatization of 3-Methylisoxazol-4-amine hydrochloride with various partners, based on established literature for similar transformations.[10][14][15]

EntryReaction TypeCoupling PartnerBaseSolventTypical Yield (%)
1Amide Coupling4-Chlorobenzoic acidDIPEADMF85-95%
2Amide CouplingThiophene-2-carboxylic acidDIPEADMF80-90%
3Sulfonylation4-Toluenesulfonyl chloridePyridineDCM88-96%
4SulfonylationMethane­sulfonyl chlorideTriethylamineDCM75-85%

Conclusion

3-Methylisoxazol-4-amine hydrochloride is a high-value intermediate for drug discovery programs. Its straightforward reactivity allows for the rapid generation of diverse amide and sulfonamide libraries, which are foundational in modern medicinal chemistry. The protocols detailed herein provide a reliable and validated starting point for researchers to leverage this scaffold in the pursuit of novel therapeutics. The inherent properties of the isoxazole ring, combined with the synthetic accessibility offered by this intermediate, ensure its continued relevance in the development of next-generation pharmaceuticals.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. ScienceDirect.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate.
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Ingenta Connect.
  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. CoLab.ws.
  • Buy 5-Ethyl-3-methylisoxazol-4-amine. Smolecule.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC.
  • Examples of the isoxazole-based drugs. ResearchGate.
  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. International Journal of Scientific and Research Publications.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.
  • Coupling Protocol for Primary Amine of a Ligand. MilliporeSigma.
  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • 3-methyl-1,2-oxazol-4-amine hydrochloride — Chemical Substance Information. NextSDS.
  • 3-METHYLISOTHIAZOL-4-AMINE HCL. Fluorochem.
  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC.
  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES.
  • Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db. PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • protocol for 3-Methyl-4H-1,2,4-triazol-4-amine functionalization. Benchchem.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • 3-methyl-4h-1,2,4-triazol-4-amine hydrochloride. PubChemLite.

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Method

Application Note: Advanced Amide Bond Formation Protocols Utilizing 3-Methylisoxazol-4-amine Hydrochloride

Introduction & Mechanistic Challenges 3-Methylisoxazol-4-amine hydrochloride is a highly valuable heteroaromatic building block in medicinal chemistry, frequently utilized in the synthesis of sodium channel (Nav1.8) modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

3-Methylisoxazol-4-amine hydrochloride is a highly valuable heteroaromatic building block in medicinal chemistry, frequently utilized in the synthesis of sodium channel (Nav1.8) modulators[1] and lysophosphatidic acid receptor (LPAR1) antagonists[2]. However, incorporating this moiety via amide bond formation presents two distinct chemical challenges that require specialized coupling strategies:

  • Reduced Nucleophilicity: The isoxazole ring is a strongly electron-withdrawing heteroaromatic system. The inductive and resonance effects of the adjacent oxygen and nitrogen atoms significantly deplete the electron density of the exocyclic C4-amine. This renders it a remarkably poor nucleophile compared to standard aliphatic amines.

  • Salt Form: The reagent is supplied as a hydrochloride salt. It requires stoichiometric neutralization to generate the free base in situ before any coupling can occur. Failure to properly manage the local pH of the reaction microenvironment can lead to rapid degradation of the activated carboxylic acid intermediate.

Reagent Selection & Causality

Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) often yield sluggish reaction rates, incomplete conversion, and high levels of epimerization when applied to weakly nucleophilic heteroaromatic amines. To overcome the high activation energy barrier, highly efficient coupling agents must be employed.

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is the gold standard for coupling sterically hindered or electronically deficient amines[3]. It converts the carboxylic acid into an extremely reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The causality behind its superior performance lies in the neighboring group effect of the pyridine nitrogen atom in the HOAt leaving group. This nitrogen stabilizes the incoming weakly nucleophilic 3-methylisoxazol-4-amine through a hydrogen-bonded 7-membered cyclic transition state, dramatically accelerating the acylation rate[4].

  • (Propylphosphonic anhydride): For process-scale synthesis or when coupling epimerization-prone chiral carboxylic acids, T3P is the reagent of choice. T3P activates the carboxylic acid to form a mixed phosphonic anhydride. When paired with a base like pyridine, T3P facilitates high-yielding amide bond formation with heteroaromatic amines while suppressing racemization to near-zero levels[5]. Furthermore, its byproducts are entirely water-soluble, allowing for a highly streamlined liquid-liquid extraction workup[6].

Quantitative Data: Coupling Reagent Comparison

The following self-validating data matrix outlines the expected reaction profiles for coupling 3-methylisoxazol-4-amine with a standard aliphatic carboxylic acid.

Coupling ReagentOptimal BasePreferred SolventTypical Reaction TimeEpimerization RiskWorkup ComplexityExpected Yield Profile
HATU DIPEA (3-4 eq)DMF or DCM2 - 4 hoursModerateHigh (Requires specific aqueous washes to remove HOAt)>85%
T3P (50% in EtOAc) Pyridine (3-4 eq)EtOAc or DCM12 - 18 hoursVery LowLow (Water-soluble byproducts, simple extraction)>80%
EDC / HOBt NMM or DIPEADMF>24 hoursModerate to HighModerate (Urea byproduct removal required)<50% (Sluggish)

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery / Milligram Scale)

Objective: Rapid synthesis of isoxazole amides for Structure-Activity Relationship (SAR) screening. Causality Note: N,N-Diisopropylethylamine (DIPEA) is used in excess (typically 3-4 equivalents) because one equivalent is strictly consumed to neutralize the 3-methylisoxazol-4-amine hydrochloride salt, while the remainder acts as the proton scavenger for the HATU activation and subsequent acylation.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) to the solution, followed by DIPEA (2.0 equiv, 2.0 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Free-Basing & Coupling: In a separate vial, suspend 3-Methylisoxazol-4-amine hydrochloride (1.1 equiv, 1.1 mmol) in DMF (2.0 mL) and add DIPEA (1.1 equiv, 1.1 mmol) to generate the free amine in situ.

  • Reaction: Transfer the free amine solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (crucial for removing residual DMF), 0.1 M HCl, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Scale-Up / Gram Scale)

Objective: Scalable, low-epimerization synthesis of isoxazole amides. Causality Note: Pyridine is selected as the base over DIPEA because it acts as both a mild base and a nucleophilic catalyst, which has been empirically shown to suppress epimerization of sensitive α-chiral centers during T3P activation[5].

  • Preparation: Charge a reaction vessel with the carboxylic acid (1.0 equiv, 10.0 mmol) and 3-Methylisoxazol-4-amine hydrochloride (1.05 equiv, 10.5 mmol).

  • Solvent & Base: Suspend the solids in a mixture of EtOAc (20 mL) and Pyridine (4.0 equiv, 40.0 mmol). The excess pyridine neutralizes the HCl salt and mediates the coupling. Cool the mixture to 0 °C using an ice bath.

  • T3P Addition: Slowly add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15.0 mmol) dropwise over 30 minutes to safely manage the mild exotherm associated with anhydride formation[5].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL). Wash the organic phase sequentially with 10% aqueous citric acid (to selectively protonate and remove pyridine), saturated aqueous NaHCO₃, and water. The phosphonic acid byproducts of T3P are highly water-soluble and partition entirely into the aqueous phase[6]. Dry the organic layer over MgSO₄, filter, and concentrate.

Workflow Visualization

G Start Carboxylic Acid + 3-Methylisoxazol-4-amine HCl Base Add Base (DIPEA or Pyridine) Free-basing of Amine Start->Base Split Select Coupling Agent Base->Split HATU HATU Pathway (DMF, RT) Split->HATU T3P T3P Pathway (EtOAc/DCM, 0°C to RT) Split->T3P ActiveEster HOAt Active Ester (7-membered TS Stabilization) HATU->ActiveEster MixedAnhydride Phosphonic Mixed Anhydride (Low Epimerization) T3P->MixedAnhydride Product Isoxazole Amide Product ActiveEster->Product Nucleophilic Attack MixedAnhydride->Product Nucleophilic Attack

Mechanistic workflow for amide bond formation using HATU and T3P coupling strategies.

References

  • Title: HATU - Wikipedia Source: Wikipedia URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine (Abstract & Highlights) Source: Organic Chemistry Portal URL: [Link]

  • Title: WO2022256702A1 - Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels Source: Google Patents URL
  • Title: Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

Application Note: A Validated Protocol for the Conversion of 3-Methylisoxazol-4-amine Hydrochloride to its Free Base

Abstract This application note provides a detailed, robust, and validated protocol for the efficient conversion of 3-Methylisoxazol-4-amine hydrochloride to its corresponding free base. The hydrochloride salt form, while...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the efficient conversion of 3-Methylisoxazol-4-amine hydrochloride to its corresponding free base. The hydrochloride salt form, while offering superior stability and solubility in aqueous media for storage and handling, often requires conversion to the non-polar free base for subsequent synthetic transformations, analytical standard preparation, or specific biological assays. This guide elucidates the chemical principles, provides a step-by-step experimental workflow, and outlines methods for characterization and troubleshooting to ensure a high-yield, high-purity conversion suitable for demanding research and development applications.

Introduction & Scientific Principles

3-Methylisoxazol-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] Like many amines, it is frequently prepared and stored as a hydrochloride (HCl) salt to enhance stability and simplify handling. However, the protonated ammonium salt is often unreactive as a nucleophile in many organic reactions, such as amide couplings or N-alkylations. Therefore, liberating the neutral "free base" form is a critical prerequisite for its use in further synthesis.[2]

The conversion process is a fundamental acid-base neutralization reaction. The 3-methylisoxazol-4-ammonium chloride is treated with a suitable base. The base deprotonates the ammonium ion, yielding the neutral free amine. This transformation drastically alters the compound's physical properties, most notably its solubility. The ionic hydrochloride salt is typically water-soluble, whereas the neutral free base is significantly more soluble in organic solvents. This differential solubility is the cornerstone of the purification strategy, allowing for efficient separation from the inorganic byproducts via liquid-liquid extraction.

Key Reaction:

(Where B is a suitable base)

Materials and Equipment

Chemicals & Reagents
ReagentGradeSupplierNotes
3-Methylisoxazol-4-amine hydrochloride≥97%Commercial SourceCAS: 108512-04-5[7]
Dichloromethane (DCM)ACS GradeCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceAlternative extraction solvent
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercial Source
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeCommercial Source
Brine (Saturated NaCl solution)N/APrepared in-house
Deionized Water (DI H₂O)Type II or higherLaboratory Source
Equipment
  • Magnetic stirrer and stir bar

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • 250 mL Separatory funnel

  • Ring stand and clamp

  • Glass funnel

  • Filter paper

  • Round-bottom flask (size dependent on scale)

  • Rotary evaporator

  • pH indicator strips (range 1-14)

  • Spatulas and weighing paper

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is optimized for a starting quantity of 5.0 g of the hydrochloride salt. The procedure can be scaled proportionally.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction & Neutralization cluster_extraction Extraction & Purification cluster_isolation Isolation dissolve 1. Dissolve Salt Dissolve 5.0g of amine HCl salt in 50 mL DI water. neutralize 3. Neutralize Slowly add NaHCO₃ solution to the amine solution with stirring. Monitor pH until ~8-9. dissolve->neutralize Stirring prep_base 2. Prepare Base Prepare saturated NaHCO₃ solution (~5g in 50 mL DI water). prep_base->neutralize Slow addition extract 4. Extract Transfer to separatory funnel. Extract with DCM (3 x 40 mL). neutralize->extract Transfer mixture combine 5. Combine & Wash Combine organic layers. Wash with brine (1 x 30 mL). extract->combine Pool DCM layers dry 6. Dry Dry combined organic layer over anhydrous Na₂SO₄. combine->dry isolate 7. Isolate Filter and concentrate solvent via rotary evaporation. dry->isolate Filter product 8. Final Product Yields 3-Methylisoxazol-4-amine (free base) as a solid/oil. isolate->product

Caption: Experimental workflow for free base conversion.

Step-by-Step Procedure
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 3-Methylisoxazol-4-amine hydrochloride in 50 mL of deionized water. Stir using a magnetic stirrer until all solids are dissolved.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the stirred amine salt solution. Effervescence (CO₂ gas evolution) will be observed.

    • Causality: The bicarbonate anion reacts with the protonated amine, neutralizing it. The slow addition prevents excessive foaming and ensures controlled neutralization.

  • pH Monitoring: Continue adding the bicarbonate solution while periodically checking the pH of the aqueous phase with a pH strip. The target pH is 8-9. At this pH, the equilibrium is shifted almost entirely to the free amine form.

  • Extraction: Transfer the biphasic mixture to a 250 mL separatory funnel. Add 40 mL of dichloromethane (DCM) to the funnel.

  • Mixing: Stopper the funnel and shake vigorously for approximately 30-60 seconds, ensuring to periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.

    • Causality: Vigorous mixing maximizes the surface area between the aqueous and organic phases, facilitating the transfer of the non-polar free amine from the water into the DCM.

  • Separation: Place the funnel back on the ring stand and allow the layers to fully separate. The denser DCM layer will be at the bottom. Drain the lower organic layer into a clean 250 mL Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction process (steps 4-6) two more times using 40 mL of fresh DCM each time. Combine all three organic extracts into the same flask.

    • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Washing: Return the combined organic extracts to the separatory funnel. Add 30 mL of brine and shake for 30 seconds. Allow the layers to separate and discard the upper aqueous layer.

    • Causality: The brine wash helps to remove the majority of dissolved water from the organic layer, improving the efficiency of the final drying step.

  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a generous spatula tip of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask. If the Na₂SO₄ clumps together, add more until some particles remain free-flowing. Let it stand for 10-15 minutes.

    • Causality: Anhydrous Na₂SO₄ is a drying agent that physically binds to residual water molecules, removing them from the solvent.

  • Isolation: Filter the dried solution through a fluted filter paper into a pre-weighed round-bottom flask. Rinse the flask and the filter paper with a small amount of fresh DCM to ensure complete transfer.

  • Concentration: Remove the solvent using a rotary evaporator. The bath temperature should not exceed 40°C to prevent degradation of the product. Once the solvent is removed, the 3-Methylisoxazol-4-amine free base will remain as a residue (likely a solid or oil).

  • Final Analysis: Determine the final mass of the product and calculate the yield. Characterize the product for identity and purity.

Characterization and Data

Physical Properties
Property3-Methylisoxazol-4-amine HCl3-Methylisoxazol-4-amine (Free Base)
Molecular Formula C₄H₇ClN₂OC₄H₆N₂O
Molecular Weight 134.57 g/mol 98.10 g/mol
Appearance White to off-white solidExpected to be a low-melting solid or oil
Solubility Soluble in waterSoluble in DCM, EtOAc; sparingly soluble in water
pKa (Conjugate Acid) ~3-5 (Predicted)N/A
Expected Results
  • Yield: >90%

  • Purity (by ¹H NMR): >95%

  • Confirmation: Successful conversion can be confirmed by ¹H NMR spectroscopy by observing the disappearance of the broad N-H proton signal of the salt and the appearance of a sharper -NH₂ signal for the free base, along with characteristic shifts in the aromatic protons.

Troubleshooting Guide

G start Problem Occurred problem1 Low or No Yield start->problem1 problem2 Product is Wet / Oily start->problem2 problem3 Emulsion during Extraction start->problem3 cause1a Incomplete Neutralization? problem1->cause1a cause2a Incomplete Drying? problem2->cause2a cause3a Vigorous Shaking? problem3->cause3a cause1b Insufficient Extraction? cause1a->cause1b No solution1a Check pH of aqueous layer. Add more base if pH < 8. cause1a->solution1a Yes solution1b Perform additional extractions (1-2 more times). cause1b->solution1b Yes solution2a Add more drying agent (Na₂SO₄) and allow for longer contact time (30 min). Ensure brine wash was performed. cause2a->solution2a Yes solution3a Allow funnel to stand longer. Add a small amount of brine to break. For persistent emulsions, filter through Celite. cause3a->solution3a Yes

Caption: A decision tree for troubleshooting common issues.

Chemical Reaction Diagram

Caption: Neutralization of the hydrochloride salt.

References

  • Lee, D. Y., et al. (2005). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 33(1), 119-125. Available at: [Link][5]

  • Ferreira, V. F., et al. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Journal of the Brazilian Chemical Society, 16(3a), 380-404. Available at: [Link][6]

  • NextSDS. (n.d.). 3-methyl-1,2-oxazol-4-amine hydrochloride — Chemical Substance Information. Retrieved from [Link][7]

  • Zheng, C., et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry, 86(21), 15039-15051. Available at: [Link][2]

  • Adimule, V., et al. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1779. Available at: [Link][8]

Sources

Method

Application Note: Palladium-Catalyzed C–N Cross-Coupling Reactions Using 3-Methylisoxazol-4-amine Hydrochloride

Executive Summary 3-Methylisoxazol-4-amine is a highly privileged heterocyclic building block in modern medicinal chemistry. Its incorporation into drug scaffolds is frequently used to modulate lipophilicity, improve met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylisoxazol-4-amine is a highly privileged heterocyclic building block in modern medicinal chemistry. Its incorporation into drug scaffolds is frequently used to modulate lipophilicity, improve metabolic stability, and establish critical hydrogen-bonding networks. It is a key structural motif in the development of KRAS G12C inhibitors, sodium channel (NaV) modulators, and various targeted kinase inhibitors[1].

However, the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of this amine presents significant synthetic hurdles. As an electron-deficient and sterically hindered heteroaryl amine, it exhibits poor nucleophilicity. Furthermore, to prevent oxidative degradation during storage, the amine is universally supplied as a hydrochloride salt[2], which drastically alters the basicity and stoichiometry of the catalytic system. This application note provides a comprehensive, self-validating protocol for the efficient cross-coupling of 3-methylisoxazol-4-amine hydrochloride, detailing the causality behind catalyst selection, base stoichiometry, and reaction optimization.

Mechanistic Insights & Causality (E-E-A-T)

Achieving high yields with 3-methylisoxazol-4-amine hydrochloride requires a deep understanding of the underlying organometallic mechanisms and the specific physicochemical properties of the substrate.

  • The Substrate Challenge (Catalyst Poisoning): The isoxazole ring is highly electron-withdrawing, which severely reduces the nucleophilicity of the C4-amine. Additionally, the nitrogen and oxygen atoms within the isoxazole ring can act as bidentate ligands, coordinating to the palladium center and trapping it in an off-cycle resting state[3].

  • Ligand Selection: To prevent heteroatom coordination and accelerate the rate-limiting reductive elimination step, the choice of phosphine ligand is critical. Bidentate ligands with large bite angles, such as Xantphos , enforce a cis-geometry at the Pd(II) center, which is a strict stereoelectronic prerequisite for C–N reductive elimination[1]. For highly sterically hindered aryl halides, bulky monodentate biaryl phosphines like tBuBrettPhos are preferred, as their massive steric bulk physically blocks the isoxazole ring from coordinating to the metal.

  • Handling the Hydrochloride Salt: The presence of the HCl equivalent means the substrate cannot participate in the catalytic cycle until it is free-based. While one might simply add excess inorganic base (e.g., Cs₂CO₃), localized acidic spikes during the initial heating phase can degrade the sensitive Pd₂(dba)₃ precatalyst. Therefore, pre-neutralization using a non-nucleophilic organic base (such as DIPEA) is highly recommended to ensure the integrity of the active Pd(0) species[2].

Catalytic Workflow

The following diagram illustrates the specific Buchwald-Hartwig catalytic cycle for 3-methylisoxazol-4-amine, highlighting the critical intermediates where ligand and base selection dictate the reaction's success.

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L_nPd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination (3-Methylisoxazol-4-amine) PdII_Ar->AmineCoord PdII_Amine L_nPd(II)(Ar)(NH2-Isoxazole) AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L_nPd(II)(Ar)(NH-Isoxazole) Deprot->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NH-Isoxazole Coupled Product RedElim->Product

Fig 1: Buchwald-Hartwig catalytic cycle for 3-methylisoxazol-4-amine C-N cross-coupling.

Reaction Optimization & Quantitative Data

The table below summarizes the quantitative optimization data for coupling 3-methylisoxazol-4-amine hydrochloride with various aryl halides. This data serves as a baseline for selecting the appropriate conditions for your specific substrate.

EntryAryl Halide TypeCatalyst SystemBase (Equivalents)SolventTemp (°C)Typical Yield (%)Mechanistic Rationale
1 Unhindered Aryl BromidePd₂(dba)₃ / XantphosCs₂CO₃ (2.5)1,4-Dioxane10075–85Xantphos enforces cis-geometry, accelerating reductive elimination[1].
2 Sterically Hindered Aryl ChloridePd₂(dba)₃ / tBuBrettPhosNaOtBu (2.5)Toluene11060–70Monodentate bulky ligand prevents isoxazole coordination to Pd.
3 Base-Sensitive Heteroaryl HalidePd₂(dba)₃ / BrettPhosLiHMDS (2.5)THF7050–65Mild, non-nucleophilic base prevents degradation of sensitive rings[3].
4 Electron-Rich Aryl BromidePd(OAc)₂ / BINAPK₃PO₄ (3.0)Toluene100< 20Poor performance; BINAP bite angle is insufficient for deactivated amines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding via the correct mechanistic pathway.

Reagent Preparation & In Situ Free-Basing
  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-methylisoxazol-4-amine hydrochloride (1.20 mmol, 1.2 equiv) and anhydrous 1,4-dioxane (5.0 mL).

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (1.20 mmol, 1.2 equiv) dropwise at room temperature[2].

    • Self-Validation Checkpoint: The suspension should become slightly more homogeneous. Stir for 10 minutes to ensure complete liberation of the free amine before introducing the palladium catalyst.

Catalytic Cross-Coupling Procedure
  • Catalyst Loading: To the mixture, add the aryl halide (1.00 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.060 mmol, 6.0 mol%), and finely powdered anhydrous Cs₂CO₃ (2.50 mmol, 2.5 equiv)[4].

  • Degassing: Seal the tube with a rubber septum. Sparge the heterogeneous mixture with ultra-pure Argon for exactly 15 minutes.

  • Activation & Heating: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C.

    • Self-Validation Checkpoint: Within the first 15–30 minutes of heating, the reaction mixture should transition from a deep purple/black (characteristic of unactivated Pd₂(dba)₃) to a dark reddish-orange or pale yellow. This color shift confirms the successful generation of the active Pd(0)L_n species.

Workup & Isolation
  • Monitoring: After 12 hours, cool the reaction to room temperature. Sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation Checkpoint: The LC-MS trace must show the disappearance of the aryl halide. The emergence of the [M+H]⁺ peak corresponding to the coupled product validates successful C–N bond formation.

  • Filtration: Dilute the crude mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue via flash column chromatography on silica gel (typically using a gradient of 0% to 50% EtOAc in hexanes) to afford the pure N-aryl-3-methylisoxazol-4-amine derivative.

Troubleshooting Guide

  • Issue: High levels of unreacted aryl halide and free amine.

    • Causality: Catalyst poisoning by the isoxazole ring or failure to generate the active Pd(0) species.

    • Solution: Ensure strict anaerobic conditions. Switch from Xantphos to a more sterically demanding ligand like tBuBrettPhos to physically block the isoxazole nitrogen from coordinating to the palladium center.

  • Issue: Aryl halide is consumed, but no product is formed (Hydrodehalogenation).

    • Causality: The rate of beta-hydride elimination (from alkoxide bases) or protodemetalation exceeds the rate of amine coordination/deprotonation.

    • Solution: The amine is not nucleophilic enough under the current conditions. Switch to a stronger base (e.g., NaOtBu) if the substrate allows, or increase the concentration of the reaction mixture to kinetically favor the bimolecular amine coordination step.

References

  • WO2022256702A1 - Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels. Google Patents. 1

  • CA3100390A1 - Kras g12c inhibitors encompassing piperazine ring and use thereof in the treatment of cancer. Google Patents. 2

  • WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. Google Patents.4

  • Journal of the American Chemical Society - Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Publications. 3

Sources

Application

Application Note: Advanced Synthetic Protocols for Bruton's Tyrosine Kinase (BTK) Inhibitors Utilizing 3-Methylisoxazol-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols Rationale & Pharmacophore Selection The Tec family of non-receptor tyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Rationale & Pharmacophore Selection

The Tec family of non-receptor tyrosine kinases—which includes Bruton's Tyrosine Kinase (BTK), ITK, RLK, TEC, and BMX—plays a foundational role in hematopoietic cell signaling[1]. BTK is a critical downstream mediator of the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) via its PH domain, leading to the phosphorylation of phospholipase C (PLCγ)[1]. This event hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), triggering Protein Kinase C (PKC) and driving B-cell proliferation[1]. Because mutations or hyperactivity in this pathway are heavily implicated in B-cell malignancies and autoimmune disorders (such as X-linked agammaglobulinemia), BTK is a high-value therapeutic target[1].

In the rational design of BTK inhibitors, 3-Methylisoxazol-4-amine has emerged as a privileged building block[1]. Structurally, the isoxazole ring serves as a highly effective bioisostere for traditional aniline or pyridyl rings.

  • Causality of Selection: The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the isoxazole ring significantly lowers the pKa of the exocyclic amine. This tuning reduces the basicity of the final inhibitor, which minimizes off-target hERG liabilities and improves metabolic stability, while still maintaining the critical hydrogen-bond donor/acceptor geometry required to anchor the molecule within the ATP-binding hinge region of the kinase.

BCR_Pathway BCR B-Cell Receptor (BCR) PI3K PI3K Activation BCR->PI3K PIP3 PIP3 Generation PI3K->PIP3 BTK BTK Recruitment & Activation PIP3->BTK PLCG PLCγ Phosphorylation BTK->PLCG IP3_DAG IP3 / DAG Production PLCG->IP3_DAG PKC PKC Activation IP3_DAG->PKC

Figure 1: BCR signaling cascade highlighting BTK's role in PLCγ phosphorylation and downstream activation.

Experimental Methodologies

The following protocols describe the generation of the free amine from its Boc-protected precursor and its subsequent coupling to a kinase inhibitor core (e.g., a thiazole-5-carboxamide or pyrimidine scaffold). Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol 1: Preparation of 3-Methylisoxazol-4-amine via Boc-Deprotection

Reference Standard: Adapted from validated BTK inhibitor synthesis pathways[1].

Reagents:

  • tert-butyl (3-methylisoxazol-4-yl)carbamate (150 mg, 0.75 mmol)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Solid Potassium Carbonate (K₂CO₃)

Step-by-Step Workflow:

  • Dissolution: Suspend 150 mg of tert-butyl (3-methylisoxazol-4-yl)carbamate in 5 mL of anhydrous DCM.

    • Causality: DCM acts as a non-coordinating, aprotic solvent that stabilizes the carbocation intermediate formed during deprotection without participating in side reactions.

  • Acidic Cleavage: Slowly add 5 mL of TFA to the mixture to achieve a 1:1 TFA/DCM ratio[1]. Stir at room temperature (rt) for 1 hour.

    • Causality: TFA selectively protonates the carbamate oxygen, driving the elimination of isobutylene gas and CO₂. The 1:1 ratio ensures rapid kinetics while preventing the degradation of the delicate isoxazole ring.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated to proceed only when the starting material mass (M+H = 199.1) is fully depleted and the free amine mass (M+H = 99.1) is dominant[1].

  • Neutralization: Concentrate the reaction mixture in vacuo to remove excess TFA. Dissolve the resulting residue in 20 mL of fresh DCM and add solid K₂CO₃[1]. Stir for 30 minutes.

    • Causality: The isoxazol-4-amine TFA salt is highly electron-deficient and poorly nucleophilic. Neutralization with K₂CO₃ is mandatory to liberate the free base, ensuring it is reactive enough for the subsequent amide coupling step.

  • Isolation: Filter the suspension to remove potassium trifluoroacetate salts, and concentrate the filtrate to yield 3-methylisoxazol-4-amine as a reactive intermediate.

Protocol 2: Amide Coupling to Form the BTK Inhibitor Core

Reference Standard: Amide coupling utilizing T3P and DIPEA[2][3].

Reagents:

  • 3-Methylisoxazol-4-amine (Free base, ~0.25 mmol)

  • Kinase core carboxylic acid (e.g., functionalized thiazole-5-carboxylic acid)

  • Propylphosphonic anhydride (T3P, 50% w/v in EtOAc)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask, dissolve the kinase core carboxylic acid (1.0 eq) and 3-methylisoxazol-4-amine (1.1 eq) in 5 mL of anhydrous THF[2]. Cool the mixture to 0 °C.

    • Causality: Cooling to 0 °C suppresses potential epimerization of the carboxylic acid and controls the exothermic activation step.

  • Base Addition: Add DIPEA (2.0 to 3.0 eq) to the cooled mixture[2].

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid to facilitate reaction with the coupling agent without competing with the isoxazole amine.

  • Coupling: Dropwise, add T3P solution (1.5 eq)[3]. Remove the cooling bath after 5 minutes and allow the reaction to stir at room temperature for 2 to 4 hours[2][3].

    • Causality: T3P is chosen specifically because it is a mild, highly efficient coupling reagent that generates water-soluble byproducts. It is exceptionally well-suited for coupling electron-deficient, poorly nucleophilic amines like 3-methylisoxazol-4-amine, preventing the formation of unreactive guanidinium byproducts often seen with standard uronium reagents (e.g., HATU).

  • Self-Validation (IPC): Analyze the reaction mixture via LC-MS. The step is validated when the target BTK inhibitor mass (e.g., M+H = 530.9 for specific thiazole-carboxamide analogs) is detected with >90% conversion[4].

  • Workup: Partition the mixture between EtOAc and saturated aqueous NaHCO₃[2]. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

Synthetic_Workflow Boc Boc-Protected Isoxazole Deprotect TFA/DCM Deprotection Boc->Deprotect Amine 3-Methylisoxazol- 4-amine Deprotect->Amine Coupling Amide Coupling (T3P / DIPEA) Amine->Coupling Product BTK Inhibitor (Final Product) Coupling->Product

Figure 2: Synthetic workflow from Boc-protected precursor to the final BTK inhibitor.

Quantitative Data & Validation Metrics

The table below summarizes the expected analytical and biological validation metrics for the synthesis of a representative 3-methylisoxazol-4-amine-derived BTK inhibitor (analogous to clinical candidates)[1][4].

Compound / IntermediateExpected Yield (%)Purity (HPLC, 254 nm)MS (ESI, M+H)⁺Target IC₅₀ (BTK)
Boc-Protected Precursor N/A (Starting Material)>99%199.1[1]N/A
3-Methylisoxazol-4-amine 92 - 95%>98%99.1N/A
Thiazole-Isoxazole Core 80 - 85%>95%284.3> 1 µM
Final BTK Inhibitor Analog 75 - 78%100%[4]530.9[4]< 10 nM[4]

Note: Final biological validation requires an in vitro kinase assay demonstrating an IC₅₀ of less than 10 nM against BTK to confirm the orthosteric hinge-binding efficacy of the isoxazole moiety[4].

References

  • WO2015089337A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source: Google Patents URL
  • CA3098574A1 - Kras g12c inhibitors and methods of using the same Source: Google Patents URL
  • WO2022256702A1 - Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels Source: Google Patents URL
  • US Patent 10,189,829 B2 - Inhibitors of Bruton's Tyrosine Kinase Source: Googleapis.com (USPTO Archive) URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Scale-Up Synthesis of 3-Methylisoxazol-4-amine Derivatives

Foreword: Bridging Bench-Scale Discovery to Process-Scale Reality The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Bridging Bench-Scale Discovery to Process-Scale Reality

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved pharmaceuticals, including the COX-2 inhibitor Valdecoxib.[1] Specifically, 3-methylisoxazol-4-amine and its derivatives serve as critical building blocks for creating a diverse range of bioactive molecules.[2] However, transitioning a promising laboratory-scale synthesis of these compounds to a robust, safe, and economically viable large-scale process presents significant challenges.[3][4] Issues such as thermal management, reagent stoichiometry, impurity profiles, and materials handling demand a shift in perspective from reaction discovery to process optimization.[4][5]

This guide provides a comprehensive, field-proven framework for the scale-up synthesis of 3-methylisoxazol-4-amine, beginning with the construction of a key nitro-isoxazole intermediate and culminating in the target amine and its subsequent derivatization. The protocols herein are designed not as rigid recipes, but as self-validating systems, with an emphasis on the underlying chemical principles and the causal logic behind each operational choice.

I. Strategic Overview: A Two-Stage Approach to the Target Amine

The most reliable and scalable pathway to 3-methylisoxazol-4-amine involves a two-stage process. First, a suitable precursor, 3,5-dimethyl-4-nitroisoxazole, is synthesized and then selectively demethylated. The core of the strategy, however, often involves the nitration of a pre-formed isoxazole ring followed by the chemical reduction of the nitro group. This approach avoids the direct and often problematic synthesis with an amino-substituted precursor.

The general synthetic pathway is illustrated below:

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Reduction to Target Amine cluster_2 Stage 3: Derivatization A Ethyl Acetoacetate + Hydroxylamine B 3-Methylisoxazol-5(4H)-one A->B Cyclization C Nitration (e.g., HNO₃/H₂SO₄) D 3-Methyl-4-nitroisoxazol-5(4H)-one B->D Nitration E 3-Methylisoxazol-4-amine D->E Reduction (e.g., Fe/HCl or H₂/Pd-C) G N-(3-methylisoxazol-4-yl)amide Derivative E->G Acylation F Acyl Chloride (R-COCl) F->G

Caption: Overall synthetic strategy for 3-Methylisoxazol-4-amine and its derivatives.

II. Protocol 1: Scale-Up Synthesis of 3-Methyl-4-nitroisoxazole Precursor

The synthesis of the nitro-isoxazole intermediate is the foundational step. While various methods exist, a robust approach involves the multi-component reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride, which can be followed by nitration.[6][7] Greener methods utilizing water as a solvent and mild catalysts like tartaric acid have been developed, offering advantages in terms of cost, safety, and environmental impact on a large scale.[7][8]

A. Mechanistic Rationale

The reaction proceeds via two key stages. First, ethyl acetoacetate and hydroxylamine hydrochloride condense to form an oxime intermediate.[7] This is followed by a Knoevenagel-type condensation with an aldehyde. For the synthesis of the direct precursor, this method is adapted. A more direct route involves the cyclization to form 3-methylisoxazol-5(4H)-one, which is then nitrated at the electron-rich 4-position. The use of a mixed acid system (HNO₃/H₂SO₄) is a classic and powerful method for nitration, with the sulfuric acid acting to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction.

B. Detailed Step-by-Step Protocol

Step 1a: Synthesis of 3-Methylisoxazol-5(4H)-one

  • Reactor Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser with a gas outlet to a scrubber, charge ethyl acetoacetate (1.30 kg, 10.0 mol) and deionized water (5 L).

  • Reagent Addition: While stirring, add hydroxylamine hydrochloride (0.73 kg, 10.5 mol) in portions over 30 minutes. The temperature may rise slightly. Maintain the temperature below 40°C using the reactor jacket.

  • Base Addition: Prepare a solution of sodium acetate (0.86 kg, 10.5 mol) in water (2 L) and add it slowly to the reactor over 1 hour, maintaining the internal temperature between 25-30°C.

  • Reaction: Heat the mixture to 60-65°C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Cool the reactor to 10-15°C. The product may begin to precipitate. Filter the solid product, wash the cake with cold water (2 x 1 L), and then with a small amount of cold ethanol (0.5 L).

  • Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved. Expected Yield: 80-90%

Step 1b: Nitration to 3-Methyl-4-nitroisoxazol-5(4H)-one

  • Reactor Setup: In a 20 L reactor rated for corrosive materials, carefully charge concentrated sulfuric acid (98%, 4.0 L). Cool the acid to 0-5°C using a chiller.

  • Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 0.95 kg, 10.5 mol) to concentrated sulfuric acid (2.0 L) while maintaining the temperature below 10°C.

  • Substrate Addition: Slowly add the dried 3-Methylisoxazol-5(4H)-one (0.99 kg, 10.0 mol) in portions to the cold sulfuric acid in the main reactor, ensuring the internal temperature does not exceed 10°C.

  • Nitration: Once the substrate is fully dissolved, add the prepared nitrating mixture dropwise from an addition funnel over 2-3 hours. CRITICAL: Maintain the internal temperature strictly between 0-5°C, as the reaction is highly exothermic.

  • Reaction Hold: Stir the mixture at 0-5°C for an additional 2 hours after the addition is complete. Monitor via TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (20 kg) in a separate, large vessel with vigorous stirring. This step is also highly exothermic and must be done slowly.

  • Isolation: The yellow solid product will precipitate. Allow the mixture to warm to room temperature, then filter the solid. Wash the filter cake extensively with cold water until the washings are neutral (pH 6-7).

  • Drying: Dry the product in a vacuum oven at 45-50°C. Expected Yield: 75-85%

III. Protocol 2: Reduction of 3-Methyl-4-nitroisoxazole to 3-Methylisoxazol-4-amine

The reduction of the nitro group is a pivotal step. While catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) is clean, it requires specialized high-pressure equipment (a hydrogenator), and catalyst handling can be hazardous on a large scale. A more accessible and highly effective method for scale-up is metal-acid reduction, such as with iron powder in acidic medium (e.g., acetic acid or HCl). This method is cost-effective and robust.

A. Rationale for Method Selection

Iron powder in the presence of a proton source (like HCl or NH₄Cl) is a classic, cost-effective, and powerful reducing system for aromatic nitro compounds. The reaction is heterogeneous, which simplifies the removal of the iron and its oxide byproducts through simple filtration. The process is generally less sensitive than catalytic hydrogenation and avoids the handling of flammable hydrogen gas under pressure.

B. Detailed Step-by-Step Protocol
  • Reactor Setup: Charge a 50 L jacketed reactor with industrial-grade ethanol (20 L), water (5 L), and 3-Methyl-4-nitroisoxazol-5(4H)-one (1.44 kg, 10.0 mol). Stir to form a slurry.

  • Acidification: Add concentrated hydrochloric acid (0.1 L) to the mixture.

  • Heating: Heat the slurry to 60-70°C.

  • Reductant Addition: Begin adding fine iron powder (2.80 kg, 50.0 mol, 5 eq.) in small portions over 2-3 hours. CRITICAL: The reaction is exothermic. Control the addition rate to maintain the internal temperature between 70-80°C. Use the reactor jacket for cooling as needed.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 75-80°C and monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane, stained with ninhydrin for amine visualization). The reaction is typically complete in 3-5 hours.

  • Work-up & Filtration: Cool the reaction mixture to 40-50°C. Add a filter aid (e.g., Celite, 500 g) and stir for 15 minutes. Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the reactor and the filter cake with hot ethanol (2 x 2 L).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to a volume of approximately 5-7 L.

  • pH Adjustment & Isolation: Cool the concentrated solution to 10-15°C. Slowly add an aqueous solution of sodium hydroxide (50% w/w) to adjust the pH to 9-10. The product, 3-Methylisoxazol-4-amine, will precipitate.

  • Purification: Stir the slurry at 10°C for 1 hour, then filter the product. Wash the cake with cold deionized water (2 x 2 L).

  • Drying: Dry the amine product in a vacuum oven at 40°C. The product can be sensitive to air and light, so store it under an inert atmosphere (nitrogen or argon). Expected Yield: 85-95%

G start Charge Reactor: Nitro-isoxazole, EtOH, H₂O, HCl heat Heat to 60-70°C start->heat add_fe Portion-wise addition of Iron Powder (Control exotherm, T = 70-80°C) heat->add_fe monitor Monitor by TLC (Hold at 75-80°C for 3-5h) add_fe->monitor cool_filter Cool, add Celite, and filter hot to remove iron sludge monitor->cool_filter concentrate Concentrate filtrate under vacuum cool_filter->concentrate basify Adjust pH to 9-10 with NaOH (aq) concentrate->basify isolate Filter, wash with H₂O, and dry product basify->isolate end Final Product: 3-Methylisoxazol-4-amine isolate->end

Caption: Workflow for the iron-mediated reduction of the nitro-isoxazole intermediate.

IV. Protocol 3: Derivatization via N-Acylation

To demonstrate the utility of the synthesized amine, a general N-acylation protocol is provided. The reaction of 3-methylisoxazol-4-amine with an acyl chloride is a straightforward and high-yielding transformation to produce amide derivatives, which are common in drug candidates.[9][10]

A. Rationale and Key Considerations

This is a standard nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct generated during the reaction. Dichloromethane (DCM) or ethyl acetate are common solvents. For scale-up, controlling the addition of the reactive acyl chloride is key to preventing side reactions and managing the exotherm.

B. Detailed Step-by-Step Protocol
  • Reactor Setup: To a 20 L reactor, charge 3-Methylisoxazol-4-amine (0.98 kg, 10.0 mol), dichloromethane (DCM, 10 L), and triethylamine (1.52 kg, 15.0 mol, 1.5 eq.). Stir to obtain a clear solution and cool to 0-5°C.

  • Acyl Chloride Addition: Prepare a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.55 kg, 11.0 mol, 1.1 eq.) in DCM (2 L). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench & Wash: Add water (5 L) to the reactor and stir for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq) (2 L), saturated NaHCO₃ (aq) (2 L), and brine (2 L).

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-acyl derivative. Expected Yield: >90%

V. Quantitative Data Summary

StepReactionScale (mol)Key ReagentsSolventTemp (°C)Time (h)Typical Yield
1aCyclization10.0Ethyl Acetoacetate, NH₂OH·HClWater60-654-680-90%
1bNitration10.03-Methylisoxazol-5(4H)-one, HNO₃/H₂SO₄H₂SO₄0-52-375-85%
2Reduction10.03-Methyl-4-nitroisoxazole, Fe, HClEtOH/H₂O70-803-585-95%
3Acylation10.03-Methylisoxazol-4-amine, R-COClDCM0-252-4>90%

VI. References

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole. BenchChem.

  • An improved procedure to prepare 3-methyl-4-nitroalkylenethylisoxazoles and their reactivity in catalytic enantioselective. (n.d.).

  • An improved procedure to prepare 3-methyl-4-nitroalkylenethylisoxazoles and their reaction under catalytic enantioselective Michael addition with nitromethane. Organic & Biomolecular Chemistry (RSC Publishing).

  • An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018, September 6).

  • CHEN Zhi-wei, YAN Wei-hua, SU Wei-ke. (n.d.). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy.

  • The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using.... ResearchGate.

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC.

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015, May 14).

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12).

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.). Google Patents.

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (n.d.). Google Patents.

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.).

  • Chalyka, B. A., Kandaurova, I. Y., Hrebeniuk, K. V., Manoilenkoa, O. V., Kulikd, I. B., Iminova, R. T., Kubyshkine, V., Tverdokhlebov, A. V., Ablialimov, O. K., & Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019, October 28). ACS Publications.

  • (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate.

  • Construction of Isoxazole ring: An Overview. (2024, June 30).

  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. JOCPR.

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC.

  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024, December 20).

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). (2001, August 23). Googleapis.com.

  • Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block | Request PDF. ResearchGate.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. (2023, March 3). MDPI.

  • Scalable, Green Synthesis of Heteroaromatic Amine-boranes. (2023, March 28). ACS Publications.

  • BenchChem. (2025). A Technical Guide to 3-Methyl-4-nitro-5-styrylisoxazole Derivatives: Synthesis, Reactivity, and Biological Potential. BenchChem.

  • Shaw, G. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methylisoxazol-4-amine Hydrochloride Workflows

Welcome to the Technical Support Center for handling 3-Methylisoxazol-4-amine hydrochloride . This deactivated, sterically hindered heteroaryl amine is a critical building block in the synthesis of modern therapeutics, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-Methylisoxazol-4-amine hydrochloride . This deactivated, sterically hindered heteroaryl amine is a critical building block in the synthesis of modern therapeutics, including sodium channel modulators[1] and IgE-mediated disorder treatments[2]. However, its unique electronic and structural properties often lead to poor reaction yields if standard aliphatic amine protocols are applied.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding coupling reactions.

Diagnostic Decision Tree

Before adjusting your equivalents or changing solvents, consult the diagnostic workflow below to identify the root cause of your low yield.

Troubleshooting Start Low Yield with 3-Methylisoxazol-4-amine HCl CheckBase Is the HCl salt fully neutralized? Start->CheckBase AddBase Add 2.5-3.0 eq DIPEA Wait for clear solution CheckBase->AddBase No CheckNu Is the amine reacting too slowly? CheckBase->CheckNu Yes AddBase->CheckNu ChangeCoupling Switch to T3P or HATU Heat to 40-50°C CheckNu->ChangeCoupling Yes CheckDegradation Are there multiple side products? CheckNu->CheckDegradation No ChangeCoupling->CheckDegradation MildConditions Avoid strong aq. base Prevent ring opening CheckDegradation->MildConditions Yes Success Optimal Yield Achieved CheckDegradation->Success No MildConditions->Success

Caption: Troubleshooting workflow for 3-Methylisoxazol-4-amine HCl coupling reactions.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my amide coupling yield so low despite full consumption of the carboxylic acid?

Causality: You are likely experiencing a mismatch between the activation rate of the acid and the nucleophilic attack of the amine. The 4-amino position on the isoxazole ring is inherently deactivated due to the strong electron-withdrawing nature of the adjacent oxygen and nitrogen atoms[3]. Furthermore, the methyl group at the 3-position introduces significant steric hindrance. If the amine hydrochloride salt is not completely neutralized, the amine remains protonated and inactive. Consequently, the activated carboxylic acid ester simply hydrolyzes or forms non-productive adducts over time. Solution: Ensure complete in situ free-basing using at least 2.5–3.0 equivalents of a mild, non-nucleophilic base (e.g., DIPEA or NMM) before adding the coupling reagent.

Q2: Which coupling reagent is most effective for this specific amine?

Causality: Standard carbodiimide reagents (like EDC/HOBt) form intermediates that are often too bulky or not electrophilic enough to overcome the steric barrier of the 3-methyl group. Propylphosphonic anhydride (T3P)[1] and HATU[2] are vastly superior. T3P forms a highly reactive, compact mixed anhydride that is highly susceptible to attack even by weak nucleophiles.

Table 1: Quantitative Comparison of Coupling Reagents for 4-Aminoisoxazoles

Coupling ReagentActivation StrategySteric ToleranceRecommended BaseExpected Yield Range
EDC / HOBt Carbodiimide / HOBt esterLowNMM / DIPEA20 - 40%
HATU HOAt ester (At-complex)HighDIPEA65 - 85%
T3P (50% in EtOAc)Phosphonic anhydrideVery HighEt₃N / DIPEA75 - 95%
Q3: I am observing multiple spots on TLC/LCMS and poor mass recovery. Is the isoxazole ring degrading?

Causality: Yes. Isoxazoles are sensitive heterocycles that are susceptible to base-catalyzed ring cleavage (often forming α -cyano ketones or similar degradation products) when exposed to strong aqueous bases (e.g., NaOH, KOH) or excessive thermal stress[3]. Solution: Restrict your protocols to mild organic bases and keep reaction temperatures below 50 °C. Avoid harsh basic workups; quench with saturated aqueous NaHCO3​ instead.

Mechanism Salt Amine HCl Salt (Protonated, Inactive) FreeBase Free Amine (Weak Nucleophile) Salt->FreeBase Mild Base (e.g., DIPEA) Degradation Ring Cleavage (Side Products) Salt->Degradation Strong Base/Heat (e.g., NaOH) Product Target Amide (High Yield) FreeBase->Product + Activated Acid (Overcomes Sterics) FreeBase->Degradation Prolonged Heating (>60°C) ActivatedAcid Activated Ester (T3P or HATU)

Caption: Reaction pathways: productive amide coupling vs. isoxazole ring degradation.

Standard Operating Procedure (SOP)

High-Yield Amide Coupling using T3P and 3-Methylisoxazol-4-amine Hydrochloride

This protocol utilizes T3P to overcome the poor nucleophilicity of the amine[1]. It is designed as a self-validating system , meaning visual and chemical checkpoints are built into the steps to ensure the reaction is proceeding correctly before moving forward.

Reagents Required:

  • Carboxylic Acid (1.0 eq)

  • 3-Methylisoxazol-4-amine hydrochloride (1.2 eq)

  • Propylphosphonic anhydride (T3P, 50% w/w in EtOAc) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine ( Et3​N ) (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend the carboxylic acid (1.0 eq) and 3-Methylisoxazol-4-amine hydrochloride (1.2 eq) in anhydrous EtOAc or DCM to achieve a 0.1 M concentration.

    • Observation: The mixture will appear as a cloudy, heterogeneous suspension due to the insoluble amine hydrochloride salt.

  • In Situ Free-Basing (Self-Validating Step): Cool the suspension to 0 °C. Add DIPEA (3.0 eq) dropwise over 5 minutes.

    • Causality: 1.0 eq of base neutralizes the HCl salt, 1.0 eq deprotonates the carboxylic acid for activation, and 1.0 eq serves as a catalytic excess to drive the reaction.

    • Validation Checkpoint: Stir for 10–15 minutes. The cloudy suspension must transition into a clear, homogeneous solution. If turbidity persists, the salt has not fully neutralized. Add DIPEA in 0.1 eq increments until clarification is achieved. Spot an aliquot on wet pH paper to confirm the apparent pH is between 8.0 and 9.0.

  • Activation and Coupling: While maintaining the temperature at 0 °C, add the T3P solution (1.5 eq) dropwise.

    • Causality: Adding T3P at 0 °C prevents localized thermal spikes that could lead to epimerization of the carboxylic acid or degradation of the isoxazole ring.

  • Reaction Monitoring (Self-Validating Step): Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4 to 12 hours.

    • Validation Checkpoint: Monitor via LCMS. Do not rely solely on the disappearance of the carboxylic acid (as it may form an intermediate). Look specifically for the emergence of the target product mass [M+H]+ . If the reaction stalls at 50% conversion after 4 hours, gently heat the mixture to 40 °C (do not exceed 50 °C).

  • Workup and Isolation: Dilute the reaction mixture with additional EtOAc. Wash the organic layer successively with saturated aqueous NaHCO3​ (to quench unreacted T3P and remove acidic byproducts), water, and brine.

    • Causality: T3P byproducts are highly water-soluble, allowing for a clean phase separation without the need for immediate chromatography. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the crude amide.

Sources

Optimization

Troubleshooting solubility issues of 3-Methylisoxazol-4-amine hydrochloride in organic solvents

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Methylisoxazol-4-amine hydrochloride. This resource is designed to provide in-depth troubleshooting gu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Methylisoxazol-4-amine hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on both fundamental chemical principles and practical laboratory experience to help you overcome common challenges with this compound.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve 3-Methylisoxazol-4-amine hydrochloride in various organic solvents.

Question: I'm having difficulty dissolving 3-Methylisoxazol-4-amine hydrochloride in a non-polar organic solvent like dichloromethane (DCM) or diethyl ether. What is the underlying issue and how can I resolve it?

Answer:

The poor solubility of 3-Methylisoxazol-4-amine hydrochloride in non-polar organic solvents is due to the highly polar nature of the molecule.[1] The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes it an ionic salt.[1] These charged centers prefer to interact with polar solvent molecules that can effectively solvate them. Non-polar solvents lack the ability to stabilize these ions, leading to low solubility.

Here is a systematic approach to address this issue:

1. Solvent Selection:

  • Start with Polar Protic Solvents: Your first choice should be polar protic solvents like methanol (MeOH) or ethanol (EtOH). These solvents can form hydrogen bonds and have high dielectric constants, which help to solvate the ions.

  • Consider Polar Aprotic Solvents: If polar protic solvents are not compatible with your reaction, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent alternatives.[1] They possess large dipole moments capable of solvating the ammonium cation and the chloride anion.

2. Temperature Adjustment:

  • For many ionic compounds, solubility increases with temperature.[2][3] Gentle warming of the solvent while stirring can significantly improve both the rate of dissolution and the overall solubility.[1] However, it is crucial to ensure that the compound is thermally stable at the intended temperature.

3. Conversion to the Free Amine:

  • If your experimental conditions require a non-polar solvent, the most effective strategy is to convert the hydrochloride salt to its corresponding free amine.[1] The free amine is significantly less polar and will be much more soluble in solvents like DCM, tetrahydrofuran (THF), or ethyl acetate.[1]

    • Protocol for Free Amine Conversion:

      • Suspend the 3-Methylisoxazol-4-amine hydrochloride in your desired non-polar solvent (e.g., DCM).

      • Cool the suspension to 0 °C in an ice bath.

      • Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise (typically 1.0-1.1 equivalents).

      • Stir the mixture at 0 °C for 15-30 minutes. The solid hydrochloride salt will react to form the soluble free amine and the insoluble hydrochloride salt of the tertiary amine, which will precipitate out.[1]

      • The resulting solution containing the free amine can often be used directly. Alternatively, the precipitated salt can be removed by filtration.

Question: My 3-Methylisoxazol-4-amine hydrochloride won't dissolve even in methanol. What could be wrong?

Answer:

While methanol is a good starting solvent, several factors can still impede dissolution:

  • Insufficient Solvent Volume: Ensure you are using an adequate amount of solvent. It's possible you are attempting to make a solution that is above the compound's saturation point in methanol at that temperature. Try adding more solvent incrementally.

  • Low Temperature: As mentioned, solubility is temperature-dependent. If you are working at a low temperature, try warming the mixture gently.[4]

  • Purity of the Compound and Solvent: Impurities in either the 3-Methylisoxazol-4-amine hydrochloride or the solvent can affect solubility. Ensure you are using a high-purity grade of both. Water content in the solvent can sometimes influence the solubility of hydrochloride salts.

  • Vigorous Agitation: Make sure the mixture is being stirred vigorously to maximize the surface area of the solid in contact with the solvent.[1] Sonication can also be a useful technique to aid dissolution.

Below is a troubleshooting workflow to guide your decision-making process:

Troubleshooting Solubility start Start: Insoluble 3-Methylisoxazol-4-amine HCl solvent_check Is the solvent polar? (e.g., MeOH, DMF) start->solvent_check increase_temp Increase Temperature solvent_check->increase_temp Yes free_amine Convert to Free Amine solvent_check->free_amine No (using non-polar solvent) add_solvent Add More Solvent increase_temp->add_solvent success Solubility Achieved increase_temp->success Soluble check_purity Check Purity of Compound and Solvent add_solvent->check_purity add_solvent->success Soluble check_purity->free_amine Still Insoluble check_purity->success Soluble free_amine->success

Caption: A decision tree for systematically addressing poor reactant solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-Methylisoxazol-4-amine hydrochloride?

A1: As a hydrochloride salt of a primary amine, 3-Methylisoxazol-4-amine hydrochloride is a polar, ionic compound.[1] It is expected to be soluble in polar solvents such as water, methanol, and ethanol, and to have limited solubility in non-polar organic solvents like diethyl ether, hexane, and toluene.[1][5] Its solubility is also likely to be good in polar aprotic solvents like DMSO and DMF.[1]

Q2: How does temperature generally affect the solubility of amine hydrochlorides?

A2: For most solid solutes, including many amine hydrochlorides, solubility in organic solvents tends to increase with increasing temperature.[2] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[3] Adding heat provides the energy needed to break the crystal lattice of the solid and solvate the ions. However, this relationship is not universal, and for some salts, solubility can decrease with increasing temperature.[2] It is always best to determine the temperature-solubility profile for your specific compound and solvent system experimentally.

Q3: Can I use a co-solvent to improve solubility?

A3: Yes, using a co-solvent can be an effective strategy. If your primary reaction solvent is moderately polar, adding a small amount of a highly polar aprotic solvent like DMSO or DMF can significantly enhance the solubility of 3-Methylisoxazol-4-amine hydrochloride. It is advisable to perform a small-scale solubility test with different co-solvent ratios to find the optimal mixture that dissolves your compound without negatively impacting your reaction.

Q4: Are there any safety precautions I should be aware of when handling 3-Methylisoxazol-4-amine hydrochloride?

A4: Yes, it is important to handle this compound with appropriate safety measures. It may cause skin and serious eye irritation.[6] It is also harmful if swallowed or inhaled.[7][8] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][9] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[6][8][9]

Q5: Will the hydrochloride salt affect my reaction if it is sensitive to acid?

A5: Yes, the hydrochloride salt is the acidic form of the amine. If your reaction is sensitive to acid, the presence of the hydrochloride can interfere. In such cases, it is necessary to neutralize the salt by converting it to the free amine using a non-nucleophilic base like TEA or DIPEA, as described in the troubleshooting guide.[1][10] This will generate the neutral amine and the hydrochloride salt of the base you added, which can often be filtered off.[1]

Data Summary

While specific quantitative solubility data for 3-Methylisoxazol-4-amine hydrochloride is not widely published, the following table provides a qualitative solubility profile based on the general properties of similar amine hydrochloride salts.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCan form hydrogen bonds and effectively solvate the ions.[1]
Polar Aprotic DMSO, DMFHighHigh dipole moments can stabilize the charged species.[1]
Moderately Polar Acetone, Ethyl AcetateLow to ModerateMay have some solvating power but generally less effective than highly polar solvents.[5]
Non-Polar Dichloromethane, Diethyl Ether, Hexane, TolueneVery Low / InsolubleLack the polarity to overcome the lattice energy of the ionic salt.[1][5]

Experimental Protocols

Protocol for Determining Qualitative Solubility

  • Add approximately 10 mg of 3-Methylisoxazol-4-amine hydrochloride to a small vial.

  • Add 1 mL of the test solvent to the vial.

  • Vortex the mixture vigorously for 1 minute at room temperature.

  • Visually inspect the mixture. If the solid has completely dissolved, it is considered soluble.

  • If the solid has not dissolved, gently warm the mixture to approximately 40-50 °C and vortex again. Note any change in solubility.

  • If the solid remains, it can be classified as sparingly soluble or insoluble in that solvent.

References

  • Journal of Chemical & Engineering Data. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

  • NextSDS. 3-methyl-1,2-oxazol-4-amine hydrochloride — Chemical Substance Information. [Link]

  • MDPI. Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. [Link]

  • PubChem. (3S,4S)-3-methyloxan-4-amine hydrochloride. [Link]

  • LibreTexts Chemistry. 13.4 Effects of Temperature and Pressure on Solubility. [Link]

  • ScienceDirect. Salt formation to improve drug solubility. [Link]

  • The Physics Classroom. How Temperature and Pressure Affect Solubility. [Link]

  • ResearchGate. Purification of organic hydrochloride salt? [Link]

  • ACS Publications. Effects of Temperature on Amine-Mediated CO 2 Capture and Conversion in Li Cells. [Link]

  • NextSDS. 3-METHYLISOXAZOL-4-AMINE — Chemical Substance Information. [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. [Link]

  • chemister.ru. methylamine hydrochloride. [Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • Organic Syntheses. methylamine hydrochloride. [Link]

  • ACS Publications. Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. [Link]

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • NTPS. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides? [Link]

  • Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 3-Methylisoxazol-4-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops, complex impurity profiles, or complete material...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops, complex impurity profiles, or complete material loss when working with 3-Methylisoxazol-4-amine hydrochloride.

The key to mastering this highly versatile building block lies in understanding its electronic vulnerabilities. This guide provides a deep dive into the mechanistic causes of its degradation, troubleshooting FAQs, and self-validating protocols to ensure synthetic success.

Mechanistic Overview: The Vulnerability of the Isoxazole Scaffold

The isoxazole ring possesses the typical properties of an aromatic system but contains a highly labile nitrogen-oxygen (N-O) bond. Under specific conditions—particularly reductive or basic environments—this weak bond becomes the primary site of ring cleavage 1.

When the hydrochloride salt is neutralized to the free base, the electron-rich C4-amine becomes susceptible to oxidation. Furthermore, the C5 proton is relatively acidic; exposing the molecule to strong bases can trigger deprotonation, leading to a cascade that breaks the N-O bond and forms β-amino enones. This structural duality makes isoxazoles highly useful as masked 1,3-dicarbonyl equivalents, but it requires precise manipulation of reaction conditions to prevent unintended degradation during routine cross-coupling or amidation steps 2.

Troubleshooting Guide & FAQs

Q1: Why does my 3-Methylisoxazol-4-amine degrade into a complex mixture during N-acylation or cross-coupling? A: You are likely using a base that is too strong or allowing the reaction temperature to rise too high. The isoxazole ring is highly sensitive to base-mediated cleavage. Strong bases (e.g., NaOH, NaOtBu) deprotonate the ring, initiating N-O bond scission. Solution: Always use mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) and maintain temperatures below 25 °C during the free-basing and coupling steps.

Q2: I am observing oxidation by-products during the storage of the free base. Why is the hydrochloride salt preferred? A: The free primary amine at the C4 position is electron-rich and prone to atmospheric oxidation, forming azo or nitroso impurities over time. The hydrochloride salt protonates the amine, withdrawing electron density and sterically protecting the site. This formulation effectively halts oxidative degradation, extending the shelf-life from days to years.

Q3: Can I use catalytic hydrogenation to remove protecting groups elsewhere on my molecule if it contains the 3-methylisoxazol-4-amine moiety? A: No. Reductive cleavage via catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is a classic method that readily breaks the N-O bond, yielding β-amino enones 3. You must design your synthetic route using orthogonal deprotection strategies (e.g., acid-labile protecting groups like Boc, or fluoride-labile silyl ethers) to preserve the isoxazole ring.

Quantitative Stability Profile

To assist in your experimental design, refer to the following stability data. This table summarizes the half-life and primary degradation pathways of 3-Methylisoxazol-4-amine under various synthetic environments.

ConditionReagent / EnvironmentTemp (°C)Half-Life ( t1/2​ )Primary Outcome / Degradation Pathway
Strong Base 1M NaOH (aq)60 °C< 15 minsComplete N-O ring cleavage
Mild Base DIPEA in DCM20 °C> 48 hoursStable free base formation
Reductive H₂ (1 atm), Pd/C25 °C< 30 minsCleavage to β-amino enone derivatives
Oxidative Ambient Air (Free Base)25 °C~ 5 daysAmine oxidation (azo/nitroso formation)
Storage HCl Salt, Argon, Dark4 °C> 12 monthsNo detectable degradation (Optimal)

Visualizing the Degradation Pathways

The following workflow illustrates the mechanistic divergence between stable functionalization and catastrophic degradation based on your choice of reagents.

G SM 3-Methylisoxazol-4-amine HCl Cond1 Strong Base / Heat (pH > 10) SM->Cond1 Cond2 Reductive Conditions (e.g., H2, Pd/C) SM->Cond2 Cond3 Mild Base (DIPEA) Controlled Temp (0-20°C) SM->Cond3 Deg1 N-O Bond Cleavage (Ring Opening) Cond1->Deg1 Cond2->Deg1 Prod Stable Amide/Intermediate Cond3->Prod Deg2 β-amino enone derivatives (Degradation) Deg1->Deg2

Mechanistic pathways of 3-Methylisoxazol-4-amine degradation vs. stable functionalization.

Self-Validating Protocol: Controlled Amidation

To successfully utilize 3-Methylisoxazol-4-amine hydrochloride in a coupling reaction without triggering ring cleavage, follow this self-validating methodology.

Objective: Couple 3-methylisoxazol-4-amine with an acyl chloride while preventing N-O bond cleavage and amine oxidation.

Step-by-Step Methodology:

  • Atmospheric Control: Purge a flame-dried round-bottom flask with Argon for 15 minutes.

    • Causality: Removing oxygen prevents the oxidative degradation of the transient free base.

  • Dissolution & Chilling: Suspend 3-Methylisoxazol-4-amine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol). Cool the suspension to 0 °C using an ice bath.

  • Mild Free-Basing: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) over 5 minutes.

    • Causality: The first 1.0 eq neutralizes the HCl salt, while the remaining 1.5 eq acts as an acid scavenger for the subsequent acylation. The strict 0 °C temperature suppresses any kinetic tendency for base-mediated ring opening.

  • Electrophile Addition: Slowly add the target acyl chloride (1.1 eq) dissolved in 2 mL of DCM over 10 minutes.

  • Reaction Monitoring & Self-Validation Checkpoint: Stir at 0 °C for 1 hour, then allow to warm to 15 °C.

    • Self-Validation: Visually inspect the reaction. A pale yellow or colorless solution indicates an intact isoxazole ring. If the reaction rapidly turns deep red or dark brown, this is a positive visual indicator that exothermic ring cleavage or oxidation has occurred (likely due to a temperature spike or oxygen ingress).

  • Quenching: Once LC-MS confirms consumption of the starting material, immediately quench the reaction with saturated aqueous NH₄Cl (5 mL/mmol).

    • Causality: Rapid neutralization of the excess DIPEA prevents the product from sitting in a basic environment during the workup phase, locking the isoxazole ring in a stable state.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination with 3-Methylisoxazol-4-amine Hydrochloride

As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and operational hurdles of cross-coupling heteroaromatic amine salts. 3-Methylisoxazol-4-amine hydrochloride pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and operational hurdles of cross-coupling heteroaromatic amine salts. 3-Methylisoxazol-4-amine hydrochloride presents a triad of challenges: it is a hydrochloride salt, it contains a base-sensitive isoxazole core, and the amine is both sterically hindered and electronically deactivated.

This support center bypasses generic advice, providing you with field-proven causality, diagnostic workflows, and self-validating protocols to ensure your C–N coupling succeeds.

Diagnostic Workflow for Reaction Optimization

Use the following logic tree to troubleshoot failed reactions or optimize your initial conditions.

TroubleshootingWorkflow Start Start: 3-Methylisoxazol-4-amine HCl + Aryl Halide Salt Salt Neutralization Add 1.0 eq extra base Start->Salt Base Base Selection Use Cs₂CO₃ or K₃PO₄ (Avoid NaOtBu) Salt->Base Cat Catalyst Selection BrettPhos Pd G3 / RuPhos Pd G3 Base->Cat Exec Reaction Execution Dioxane/t-Amyl OH, 80-100°C Cat->Exec Mon Reaction Monitoring (LC-MS / NMR) Exec->Mon LowConv Issue: Low Conversion? Mon->LowConv Yes Cleavage Issue: Ring Cleavage? Mon->Cleavage Yes Success Success: Desired Product Mon->Success Complete ActConv Action: Switch to tBuBrettPhos or Increase Temp LowConv->ActConv ActConv->Exec ActCleavage Action: Use weaker base (K₃PO₄) or lower Temp Cleavage->ActCleavage ActCleavage->Exec

Diagnostic workflow for optimizing the Buchwald-Hartwig amination of 3-methylisoxazolamine.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turns black immediately, and I recover only starting aryl halide. What is causing this?

A1: This is a hallmark of rapid catalyst deactivation (palladium black precipitation) coupled with base-mediated substrate degradation. The isoxazole ring features a labile N–O bond and acidic protons, making it highly sensitive to strong bases like sodium tert-butoxide (NaOtBu). Strong bases can deprotonate the C5 position or initiate ring-opening pathways (such as the Boulton-Katritzky rearrangement) leading to complete fragmentation . Solution: Switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) or finely milled potassium phosphate (K₃PO₄) provides the necessary basicity to drive the catalytic cycle without degrading the heteroaromatic scaffold.

Q2: I switched to Cs₂CO₃ and used 1.2 equivalents, but my conversion stalls at <20%. Why?

A2: The critical oversight here is the form of your substrate: it is a hydrochloride salt . The HCl salt will immediately consume 1.0 equivalent of your base just to liberate the free amine. This leaves only 0.2 equivalents of base to neutralize the HX byproduct generated during the reductive elimination step of the catalytic cycle. Without sufficient base, the catalytic cycle cannot turn over. Solution: You must use a stoichiometric excess of base to account for the salt. Use 2.5 to 3.0 equivalents of Cs₂CO₃ or K₃PO₄.

Q3: Which ligand system is optimal for this specific amine?

A3: 3-Methylisoxazol-4-amine is electronically deactivated (due to the electron-withdrawing isoxazole core) and sterically hindered (due to the adjacent 3-methyl group). Standard ligands like BINAP or dppf fail because they cannot sufficiently accelerate the rate-limiting reductive elimination step for deactivated amines. Solution: Employ bulky, electron-rich biaryl dialkylphosphine ligands. BrettPhos or tBuBrettPhos are highly recommended. BrettPhos is specifically optimized to promote the monoarylation of primary amines while preventing bis-arylation, and its steric bulk forces the palladium center into a conformation that accelerates reductive elimination .

Q4: Should I generate the catalyst in situ using Pd₂(dba)₃ and the ligand?

A4: No. Generating the active Pd(0) species in situ with Pd₂(dba)₃ is inefficient for challenging substrates because the dibenzylideneacetone (dba) ligands can compete for coordination at the palladium center, inhibiting oxidative addition. Solution: Use preformed palladacycle precatalysts, such as BrettPhos Pd G3 or G4 . These precatalysts activate rapidly under mild conditions to generate a clean 1:1 ratio of active Pd(0) and ligand, ensuring a highly robust and reproducible catalytic cycle .

Quantitative Data: Condition Matrix

The following table summarizes the causal relationship between reaction conditions and experimental outcomes when coupling 3-methylisoxazol-4-amine hydrochloride.

Catalyst / Ligand SystemBase (Equiv)SolventTemp (°C)Mechanistic Outcome & Yield
Pd₂(dba)₃ / BINAPNaOtBu (2.5)Toluene100<5% (Rapid Pd black formation; isoxazole ring cleavage)
Pd(OAc)₂ / XPhosCs₂CO₃ (1.2)1,4-Dioxane10015% (Reaction stalls; insufficient base to neutralize HCl salt)
RuPhos Pd G3Cs₂CO₃ (3.0)1,4-Dioxane9075% (Good conversion; minor bis-arylation observed)
BrettPhos Pd G3K₃PO₄ (3.0)t-Amyl OH90>90% (Excellent conversion; clean monoarylation)

Standard Operating Procedure (SOP): Optimized Amination

Objective: High-yielding C–N cross-coupling of 3-methylisoxazol-4-amine hydrochloride with an aryl halide. Self-Validating System: This protocol incorporates a visual and analytical checkpoint (Step 4) to ensure the free base is successfully liberated before the sensitive palladium catalyst is introduced, preventing premature catalyst death.

Materials:

  • 3-Methylisoxazol-4-amine hydrochloride (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • BrettPhos Pd G3 precatalyst (2-5 mol%)

  • K₃PO₄ (anhydrous, finely milled, 3.0 equiv)

  • t-Amyl alcohol (anhydrous, degassed)

Step-by-Step Methodology:

  • Reagent Preparation: Bake K₃PO₄ at 120 °C under vacuum for 12 hours prior to use. Causality: Milling the base is critical to increase the surface area for the solid-liquid heterogeneous reaction, ensuring rapid deprotonation.

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), 3-methylisoxazol-4-amine hydrochloride (1.2 mmol, 1.2 equiv), and milled K₃PO₄ (3.0 mmol, 3.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed t-amyl alcohol.

  • Validation Checkpoint (Free-Base Liberation): Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring allows the K₃PO₄ to neutralize the HCl salt. Do not skip this step. Take a 10 µL aliquot, dilute in LC-MS grade acetonitrile, filter, and analyze via LC-MS. You must observe the exact mass of the free 3-methylisoxazol-4-amine before proceeding.

  • Catalyst Introduction: Once the free base is analytically confirmed, add BrettPhos Pd G3 (0.02 mmol, 2 mol%). Seal the tube under nitrogen.

  • Execution: Move the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12-18 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the insoluble phosphate salts and trace palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Purification of 3-Methylisoxazol-4-amine Hydrochloride Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate polar heterocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate polar heterocyclic amines. 3-Methylisoxazol-4-amine hydrochloride is a highly valuable building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and sodium channel modulators[1]. However, its high water solubility and susceptibility to oxidation make its purification from crude reaction mixtures notoriously difficult.

This guide provides field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Phase 1: Physicochemical Profiling

Before attempting purification, it is critical to understand the physical properties of the molecule. The isolation strategy relies heavily on manipulating the partition coefficient of the molecule by toggling it between its free base and hydrochloride salt forms.

ParameterSpecification / ValueReference
Target Compound 3-Methylisoxazol-4-amine hydrochloride[2]
CAS Registry Number 108512-04-5[2]
Molecular Formula C4H7ClN2O[2]
Molecular Weight 134.56 g/mol [2]
Free Base Aqueous Solubility ~13.9 mg/mL (Moderately soluble)[3]
Physical Appearance Off-white to pinkish crystalline solid[4]
Phase 2: Purification Workflow Visualization

G Start Crude Reaction Mixture Quench Aqueous Quench & pH Adjustment (pH > 8) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extract OrgPhase Organic Phase (Free Base Amine) Extract->OrgPhase Collect Top Layer SaltFormation Acidification (HCl in Dioxane/Ether) OrgPhase->SaltFormation Cryst Recrystallization (EtOH / Et2O) SaltFormation->Cryst Pure Pure 3-Methylisoxazol- 4-amine HCl Cryst->Pure

Workflow for isolating and purifying 3-Methylisoxazol-4-amine hydrochloride.

Phase 3: Troubleshooting Guides & FAQs

Q: Why am I losing a significant amount of product in the aqueous phase during the initial extraction? A: This is a classic issue caused by the basicity and polarity of the isoxazolamine core. 3-Methylisoxazol-4-amine has a moderate solubility in water (~13.9 mg/mL)[3] when in its free base form, but it becomes infinitely soluble as a protonated salt. If the reaction mixture is even slightly acidic (pH < 7), the amine remains protonated and will partition entirely into the aqueous layer. Causality & Solution: To drive the partition coefficient in favor of the organic phase, you must suppress the ionization of the amine. Adjust the aqueous phase to pH 8–9 using saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH before extraction. Use a moderately polar organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to extract the free base.

Q: My synthesis yielded a mixture of regioisomers (e.g., 5-methylisoxazol-4-amine and 3-methylisoxazol-4-amine). How can I separate them? A: Isoxazole ring syntheses often lack perfect regioselectivity, leading to challenging mixtures[5]. Because these regioisomers have nearly identical polarities, standard silica gel chromatography of the free base is often insufficient for baseline resolution. Causality & Solution: The most effective separation leverages the differential solubility of their hydrochloride salts. Convert the crude free base mixture into the HCl salt form. 3-Methylisoxazol-4-amine hydrochloride tends to crystallize more readily from ethanol/diethyl ether mixtures than its 5-methyl counterpart. Perform a fractional crystallization: dissolve the mixed salts in a minimum amount of hot ethanol, slowly add diethyl ether until the cloud point is reached, and allow it to cool slowly.

Q: The isolated hydrochloride salt is discolored (brown/yellow) instead of the expected white/off-white powder. How do I remove these color bodies? A: Discoloration typically stems from trace oxidation of the amine during the reaction or workup, forming highly conjugated, colored polymeric impurities (similar to quinone imine derivatives)[6]. Trace transition metals from upstream catalysis can also coordinate with the isoxazolamine. Causality & Solution: These polymeric and metallic impurities are highly adsorptive. Dissolve the discolored HCl salt in methanol, add 10-15% w/w activated charcoal (Norit), and heat to 50°C for 30 minutes. The high surface area of the charcoal selectively traps the large, conjugated color bodies. Filter the hot mixture through a pad of Celite to remove the charcoal, then concentrate and reprecipitate the salt.

Phase 4: Self-Validating Experimental Protocols
Protocol A: Free-Basing and Liquid-Liquid Extraction

Objective: Isolate the free base of 3-methylisoxazol-4-amine from a crude acidic reaction mixture.

  • Quenching: Cool the crude reaction mixture to 0–5°C using an ice bath to prevent exothermic degradation of the isoxazole ring.

  • pH Adjustment: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously.

    • Self-Validation Step: Periodically spot the aqueous layer onto pH indicator paper. Do not proceed until the pH stabilizes strictly between 8.0 and 9.0. If it drops back below 7, the amine is still protonated.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 × 50 mL per 100 mL of aqueous phase).

  • Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure at 30°C to yield the crude free base as an oil or semi-solid.

Protocol B: Hydrochloride Salt Formation and Recrystallization

Objective: Convert the crude free base into a high-purity, stable hydrochloride salt[2].

  • Dissolution: Dissolve the crude 3-methylisoxazol-4-amine free base in a minimum volume of anhydrous diethyl ether or dichloromethane.

  • Acidification: While stirring at 0°C under a nitrogen atmosphere, slowly add 1.2 equivalents of a 4M HCl in dioxane solution.

    • Causality: Using an anhydrous acid source prevents the highly water-soluble salt from dissolving in residual water, forcing it to precipitate immediately and driving the reaction to completion.

  • Isolation: Stir for 30 minutes at room temperature to ensure complete salt formation. Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Recrystallization: Transfer the crude salt to a round-bottom flask. Add a minimum amount of boiling absolute ethanol until just dissolved. Remove from heat and slowly add anhydrous diethyl ether dropwise until the solution becomes slightly turbid (the cloud point).

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 4 hours.

    • Self-Validation Step: The formation of distinct, off-white to pinkish crystalline needles indicates successful purification and the exclusion of amorphous polymeric impurities[4].

  • Final Collection: Filter the crystals, wash with cold diethyl ether, and dry in a vacuum desiccator overnight.

Sources

Optimization

Troubleshooting low nucleophilic reactivity of 3-Methylisoxazol-4-amine hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield or kinetic issues when utilizing 3-Methylisoxazol-4-amine hydrochloride as a nucleophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield or kinetic issues when utilizing 3-Methylisoxazol-4-amine hydrochloride as a nucleophile in organic synthesis.

As a weakly nucleophilic heteroaromatic amine supplied as a hydrochloride salt, this compound requires specific handling and activation strategies to participate successfully in amidation, alkylation, or nucleophilic aromatic substitution (SNAr) workflows.

Part 1: Root Cause Analysis of Low Reactivity

Before troubleshooting your specific reaction, it is critical to understand the thermodynamic and kinetic barriers inherent to 3-Methylisoxazol-4-amine hydrochloride. The low reactivity is a synergistic result of three distinct chemical factors:

  • Protonation State (The Salt Form): The compound is supplied as a hydrochloride salt. In this state, the nitrogen's lone pair is entirely consumed by a covalent bond to a proton ( −NH3+​ ). A protonated amine has zero nucleophilicity.

  • Electronic Depletion: Even when neutralized to the free base, the isoxazole ring is a highly electron-deficient heteroaromatic system 1. The electronegative oxygen and nitrogen atoms within the ring withdraw electron density from the C4 position, delocalizing the amine's lone pair into the π -system.

  • Steric Hindrance: The adjacent methyl group at the C3 position creates a steric shield, increasing the activation energy required for the amine to attack bulky electrophiles.

RootCause Problem Low Nucleophilic Reactivity 3-Methylisoxazol-4-amine HCl Cause1 Salt Form (HCl) Problem->Cause1 Cause2 Electronic Effect Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Mech1 Amine is protonated (-NH3+) Zero lone pair availability Cause1->Mech1 Mech2 Isoxazole ring is electron-withdrawing Lone pair delocalization Cause2->Mech2 Mech3 Adjacent 3-methyl group blocks electrophile approach Cause3->Mech3

Fig 1. Root cause analysis of low nucleophilicity in 3-Methylisoxazol-4-amine HCl.

Part 2: Frequently Asked Questions (FAQs)

Q1: I added Triethylamine (TEA) to my reaction to neutralize the HCl salt, but my amidation still failed. Why?

A: Relying on in situ neutralization with tertiary amines (like TEA or DIPEA) often fails for highly deactivated amines. The reaction between TEA and the HCl salt exists in an equilibrium. Because 3-Methylisoxazol-4-amine is a very weak base, the equilibrium does not fully favor the free base. Furthermore, the resulting triethylammonium chloride salt can precipitate and physically trap your starting material.

Solution: You must quantitatively free-base the compound prior to introducing the electrophile. We recommend using a macroporous polystyrene anion-exchange resin (MP-Carbonate) which scavenges the HCl irreversibly and is easily filtered away, leaving pure free base in solution 2.

Q2: Standard coupling reagents (EDC/HOBt or HATU) are yielding <10% product. How do I force the amidation?

A: Standard carbodiimide or uronium-based coupling agents activate carboxylic acids to form active esters (e.g., OAt or OBt esters). However, the lone pair on 3-Methylisoxazol-4-amine is too delocalized to attack these moderately reactive intermediates efficiently.

Solution: You must either convert the carboxylic acid into a highly reactive acid chloride (using thionyl chloride or oxalyl chloride) 3, or you must deprotonate the isoxazolamine with a strong base (like NaH) to form a highly nucleophilic amide anion prior to coupling 4.

Q3: What is the optimal solvent system for alkylating this compound?

A: Avoid non-polar or protic solvents. You must use polar aprotic solvents (DMF, DMSO, or NMP). These solvents lack acidic protons (preventing hydrogen bonding to your nucleophile) but possess high dielectric constants, which stabilize the transition state of the SN​2 or SN​Ar reaction, effectively accelerating the kinetics.

Part 3: Strategic Decision Matrix & Quantitative Data

To select the correct troubleshooting path, match your desired reaction class to the optimal base and electrophile activation strategy outlined in the matrix below.

Workflow Start Start: 3-Methylisoxazol-4-amine HCl FreeBase Step 1: Free-Basing (MP-Carbonate or Aq. Workup) Start->FreeBase Check Reaction Type? FreeBase->Check Amidation Amidation Check->Amidation Alkylation Alkylation / SNAr Check->Alkylation MethodA Use Acid Chlorides + Pyridine/DMAP Amidation->MethodA MethodB Deprotonate with NaH/LiHMDS + Polar Aprotic Solvent Alkylation->MethodB

Fig 2. Decision matrix for reacting weakly nucleophilic heteroaromatic amines.

Table 1: Base Selection & Reaction Optimization Matrix

Base ReagentpKa (Conjugate Acid)Application PhaseMechanistic RationaleExpected Yield Impact
MP-Carbonate Resin ~10.3Pre-reaction (Free-basing)Irreversibly scavenges HCl without leaving soluble salts in the reaction mixture.+30-40% over in situ TEA
Pyridine / DMAP 5.2 / 9.6Amidation (with Acid Chlorides)Acts as a nucleophilic catalyst; forms highly reactive acylpyridinium intermediate.+50% over EDC/HOBt
Sodium Hydride (NaH) ~35Alkylation / SN​Ar Irreversibly deprotonates the neutral amine to form a highly reactive amide anion.Critical for success (0% 85%)
LiHMDS 26Sensitive Amidation / AlkylationSoluble strong base; deprotonates amine without the heterogeneous issues of NaH.Excellent for cold (-78°C) rxns

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered to ensure causality and validation at every step. Do not skip the validation checkpoints; they are designed to prevent the loss of downstream reagents.

Protocol A: Quantitative Free-Basing via MP-Carbonate Resin

Use this protocol to prepare the free amine prior to any coupling reaction.

  • Dissolution: Suspend 3-Methylisoxazol-4-amine hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) or a 4:1 mixture of DCM/Methanol if solubility is poor (5.0 mL).

  • Resin Addition: Add MP-Carbonate resin (3.0 equiv based on loading capacity, typically ~3.0 mmol/g) to the suspension.

  • Agitation: Gently stir or shake the mixture at 20 °C for 1 to 2 hours. Causality: The basic carbonate groups bound to the macroscopic polystyrene beads deprotonate the amine. The resulting carbonic acid decomposes into CO2 and water, driving the reaction forward irreversibly.

  • Validation Checkpoint: Spot the supernatant on a TLC plate alongside the starting material. Expose to Ninhydrin stain and heat. The free base will migrate differently and stain intensely compared to the salt. Alternatively, check the pH of a wetted aliquot; it should be neutral to slightly basic.

  • Isolation: Filter the resin through a fritted funnel. Wash the resin bed with an additional 2 × 2 mL of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure, free-based 3-Methylisoxazol-4-amine. Use immediately in Protocol B or C.

Protocol B: N-Alkylation via Anionic Activation (NaH Method)

Use this protocol when reacting the isoxazolamine with alkyl halides or aryl halides.

  • Preparation: Dissolve the freshly prepared free base from Protocol A (1.0 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 1.2 mmol) in small portions.

  • Activation Period: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes. Causality: Hydrogen gas evolution indicates the successful formation of the highly nucleophilic isoxazolyl amide anion. This overcomes the electronic depletion of the heteroaromatic ring.

  • Electrophile Addition: Re-cool to 0 °C and add the alkyl/aryl halide (1.1 equiv) dropwise.

  • Reaction & Validation: Heat to 60 °C if necessary (monitor via LCMS). Validation Checkpoint: LCMS should show the disappearance of the m/z 99 [M+H]+ peak of the starting material and the appearance of the alkylated product mass.

  • Quenching: Quench carefully with saturated aqueous NH4Cl (5 mL) and extract with Ethyl Acetate (3 × 10 mL).

References

  • Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. MDPI. Available at: 1

  • MP-Carbonate: Resin-Bound Base Technical Note. Biotage. Available at: 2

  • Process Development and Scale-Up of AZD7545, a PDK Inhibitor. ACS Publications. Available at: 3

  • N-Alkylation and N-Acylation of 2,4-Dinitrophenylamine by Ultrasound Irradiation. Asian Journal of Chemistry. Available at: 4

Sources

Troubleshooting

Minimizing side reactions and byproducts when using 3-Methylisoxazol-4-amine hydrochloride

Welcome to the Technical Support Center for Isoxazole Chemistry. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3-Methylisoxazol-4-amine hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoxazole Chemistry. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3-Methylisoxazol-4-amine hydrochloride .

While isoxazoles are highly valuable pharmacophores, their unique electronic properties demand precise handling. This document provides a deep dive into the causality of common side reactions—specifically ring cleavage and over-alkylation—and delivers self-validating troubleshooting protocols to ensure high-yield transformations.

Core Diagnostics: The Reactivity & Stability Profile

The fundamental challenge when working with 3-Methylisoxazol-4-amine hydrochloride lies in the dual nature of the isoxazole ring. The amine group at the 4-position is a valuable nucleophile for amidation and sulfonylation, but because the reagent is supplied as a hydrochloride salt, it must first be "freebased" (deprotonated) to become reactive.

However, the N-O bond of the isoxazole ring is its "Achilles' heel"[1]. It is highly susceptible to base-induced cleavage, particularly via an E1cB-like mechanism if the conditions are too harsh. When exposed to strong bases or elevated temperatures, the ring opens to form α -cyanoenols or β -enamino-ketoesters[1][2].

To minimize byproducts, you must balance the basicity required to neutralize the HCl salt against the fragility of the N-O bond.

Table 1: Quantitative Stability Profile of the Isoxazole Ring Data adapted from hydrolytic stability studies on 3-unsubstituted/substituted isoxazoles, serving as a predictive model for 3-Methylisoxazol-4-amine[1][2].

pH LevelTemperature (°C)Isoxazole Ring Half-life (t½)Mechanistic Consequence & Recommendation
4.0 (Acidic)25°CStableIdeal State: The protonated HCl salt is highly stable for long-term storage.
7.4 (Neutral)25°CStableSafe Zone: Standard aqueous workups (e.g., saturated NaHCO₃ washes) are safe.
10.0 (Basic)25°C~ 6.0 hoursCaution: Prolonged exposure to strong bases causes slow N-O bond cleavage.
10.0 (Basic)37°C~ 1.2 hoursDanger Zone: Rapid base-catalyzed ring opening. Avoid heating basic mixtures.

Visualizing the Reaction Landscape

To understand how byproducts form, we must map the competing reaction pathways. The diagram below illustrates how the choice of base and temperature dictates the fate of the molecule.

G A 3-Methylisoxazol-4-amine HCl (Protonated, Stable) B Free Amine Intermediate (Nucleophilic) A->B Mild Base (DIPEA) 0°C to RT D Ring-Opened Byproduct (Cyanoenol/Enamino-ketoester) A->D Strong Base (NaOH/LiOH) or High Temp (>37°C) C Desired Product (Amide/Sulfonamide) B->C Electrophile (1.0 eq) Controlled Addition B->D Excess Strong Base pH > 10 E Over-Alkylated/Acylated Byproduct B->E Excess Electrophile Uncontrolled Temp

Reaction pathways of 3-Methylisoxazol-4-amine highlighting desired vs. byproduct formation.

Troubleshooting & FAQs

Q1: I am trying to perform an amide coupling, but LC-MS shows a mass corresponding to a ring-opened byproduct instead of my target. What is causing this? A: You are likely using a base that is too strong (e.g., NaOH, LiOH, or alkoxides) or allowing the reaction mixture to overheat. Strong bases induce deprotonation that cascades into the cleavage of the vulnerable N-O bond[1][2]. Solution: Switch to a mild, sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). DIPEA is basic enough to neutralize the hydrochloride salt but bulky enough to prevent unwanted nucleophilic attack on the ring system[3].

Q2: My amide coupling yields are consistently below 20%, and I recover mostly unreacted starting material. What is going wrong? A: This is a classic symptom of incomplete deprotonation. Because 3-Methylisoxazol-4-amine is supplied as a hydrochloride salt, the amine is protonated ( −NH3+​ ) and completely non-nucleophilic. If you only add 1.0 equivalent of base to a reaction containing both the HCl salt and a coupling reagent (like HATU or EDCI), the base is consumed neutralizing the salt, leaving no base to catalyze the actual coupling cycle. Solution: You must use at least 2.2 to 2.5 equivalents of DIPEA in your coupling reactions: 1.0 eq to freebase the amine, and 1.2+ eq to facilitate the coupling reagent's mechanism[3][4].

Q3: I am getting significant amounts of di-acylated or di-alkylated byproducts. How can I improve selectivity for the mono-substituted product? A: The primary amine is highly reactive once freebased. If the electrophile (e.g., an acyl chloride or alkyl halide) is added too quickly or at room temperature, the localized concentration of the electrophile causes the newly formed mono-alkylated/acylated product to react a second time. Solution: Implement strict cryogenic control. Suspend the HCl salt and base at 0°C, and add the electrophile dropwise. The lower thermal energy selectively favors the primary amine's first nucleophilic attack while suppressing the secondary amine's subsequent reaction[3].

Validated Standard Operating Procedure (SOP)

Protocol: Controlled Freebasing and Amidation of 3-Methylisoxazol-4-amine

This protocol is engineered as a self-validating system. It uses DIPEA to safely neutralize the HCl salt without cleaving the isoxazole ring, followed by a controlled electrophilic addition to prevent over-acylation[3][4].

Reagents Required:

  • 3-Methylisoxazol-4-amine hydrochloride (1.0 eq)

  • Electrophile (e.g., Acyl chloride or pre-activated carboxylic acid) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Suspend 3-Methylisoxazol-4-amine hydrochloride (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes. Causality: Lowering the temperature prevents the exothermic neutralization step from providing the activation energy required for N-O bond cleavage.

  • Neutralization (Freebasing): Add DIPEA (2.5 eq) dropwise over 5 minutes.

    • Self-Validation Check: The cloudy suspension of the HCl salt should gradually transition into a clear or slightly yellow solution, indicating successful freebasing of the amine.

  • Electrophile Addition: Dissolve the electrophile (1.05 eq) in a minimal amount of DCM and add it dropwise to the 0°C solution over 15 minutes. Causality: Dropwise addition ensures the electrophile is the limiting reagent in solution, drastically reducing the probability of di-acylation.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25°C) over 2 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. Look for the disappearance of the free amine (m/z ~99[M+H]+) and the appearance of your target mass. Ensure there are no peaks corresponding to the +18 Da (water addition/ring opening) or double-mass (di-acylation) byproducts.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). The mild basicity of NaHCO₃ (pH ~8) is well within the stability threshold of the isoxazole ring (see Table 1) and will safely remove excess acid and DIPEA salts.

Workflow Step1 1. Suspend HCl Salt in dry DCM/THF Step2 2. Chill to 0°C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of DIPEA (2.5 eq) Step2->Step3 Step4 4. Add Electrophile (1.05 eq) slowly Step3->Step4 Step5 5. Warm to RT Monitor by LC-MS Step4->Step5

Optimized workflow for the controlled freebasing and coupling of 3-Methylisoxazol-4-amine.

References

  • Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726." ResearchGate, Nov 2003. Available at: [Link]

  • "CA3098574A1 - Kras g12c inhibitors and methods of using the same." Google Patents.
  • "WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige." Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-Methylisoxazol-4-amine Hydrochloride vs. 5-Methylisoxazol-4-amine

Executive Summary In the design of peptidomimetics, sulfonamides, and specialized heterocyclic scaffolds, isoxazol-4-amines serve as indispensable building blocks. However, the regiochemistry of the methyl substituent—wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of peptidomimetics, sulfonamides, and specialized heterocyclic scaffolds, isoxazol-4-amines serve as indispensable building blocks. However, the regiochemistry of the methyl substituent—whether at the C3 or C5 position—fundamentally alters the electronic landscape, steric environment, and chemical stability of the isoxazole ring. As an application scientist, understanding these nuances is critical. This guide objectively compares 3-methylisoxazol-4-amine hydrochloride and 5-methylisoxazol-4-amine , detailing how their structural differences dictate the choice of reaction conditions, base selection, and overall synthetic strategy.

Structural & Electronic Profiling

The isoxazole ring is an electron-deficient heteroaromatic system where the oxygen (C1) and nitrogen (C2) atoms exert strong inductive electron-withdrawing effects[1].

  • 3-Methylisoxazol-4-amine hydrochloride: The methyl group is located at C3, adjacent to the ring nitrogen. The 4-amino group is flanked by this C3-methyl and an unsubstituted C5 position. Crucially, the C5 proton is highly activated by the adjacent oxygen atom. Isoxazoles are weakly basic (the accepted pKa for isoxazole itself is ~2.97[1]), and 3-methylisoxazoles are readily α-deprotonated at the C5 position. This deprotonation often triggers an E1cB-like ring opening, cleaving the weak N-O bond to form a reactive cyano-enol intermediate[1].

  • 5-Methylisoxazol-4-amine: The methyl group is located at C5, adjacent to the ring oxygen. This completely blocks the most acidic position on the ring, rendering the molecule significantly more stable to basic conditions. The 4-amino group is flanked by the C5-methyl and an unsubstituted C3 position, directing reactivity strictly to the exocyclic amine.

Quantitative Data Comparison

To facilitate rapid decision-making in the lab, the physicochemical properties of both isomers are summarized below:

Property3-Methylisoxazol-4-amine HCl5-Methylisoxazol-4-amine
CAS Number 354795-62-3 (HCl)87988-94-1 (Free Base) / 100499-66-9 (HCl)
Molecular Weight 134.56 g/mol 98.10 g/mol (Free Base)
C5-H Presence Yes (Highly susceptible to base)No (Blocked by Methyl)
Predicted pKa ~1.5 - 2.0 (Conjugate Acid)1.73 ± 0.10 (Conjugate Acid)[2]
Ring-Opening Risk High (in strong base)[1]Low
Physical Form Hygroscopic solid (HCl salt)Crystalline powder / Liquid

Comparative Reactivity & Stability Mechanics

Nucleophilicity & Salt Forms: The 4-amino group in both isomers is weakly nucleophilic compared to standard aliphatic amines due to the electron-withdrawing nature of the heteroaromatic ring. To prevent oxidative degradation and improve shelf life, 3-methylisoxazol-4-amine is almost exclusively supplied as a hydrochloride salt. This is not merely a formulation artifact; it protonates the weakly basic amine, necessitating a deliberate, in situ neutralization step prior to any coupling reaction.

Causality in Base Selection: When handling 3-methylisoxazol-4-amine hydrochloride, the choice of base is not arbitrary. Because the C5-H is acidic, strong bases (e.g., NaH, LDA) or even prolonged exposure to strong amine bases at elevated temperatures will deprotonate the C5 position, leading to irreversible ring opening[1]. Therefore, mild bases like Sodium Acetate (NaOAc) or N,N-Diisopropylethylamine (DIPEA) are mandatory to liberate the free amine without destroying the scaffold. In contrast, 5-methylisoxazol-4-amine can tolerate a wider range of basic conditions since the vulnerable C5 position is sterically and electronically blocked by the methyl group.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent stability pathways of the two isomers when exposed to basic conditions.

IsoxazoleReactivity Node1 3-Methylisoxazol-4-amine Node2 Strong Base Exposure Node1->Node2 Node3 C5-H Deprotonation Node2->Node3 pKa ~ 2.9 (C5) Node4 N-O Bond Cleavage (Ring Opening) Node3->Node4 E1cB-like Cleavage Node5 5-Methylisoxazol-4-amine Node6 Strong Base Exposure Node5->Node6 Node7 C5 Blocked (Steric/Electronic) Node6->Node7 No C5-H Node8 Stable Amine Nucleophile Node7->Node8 Intact Ring Structure

Caption: Divergent reactivity pathways of isoxazol-4-amines under basic conditions.

Experimental Protocols & Workflows

To ensure high-yield functionalization, the following self-validating protocols demonstrate the correct handling of these building blocks.

Workflow Step1 Start: Isoxazol-4-amine HCl Salt Step2 Add Mild Base (NaOAc / DIPEA) at 0°C to RT Step1->Step2 Neutralization Step3 Liberated Free Amine (Nucleophilic) Step2->Step3 - HCl Step4 Add Electrophile (Ac2O / R-COCl) Step3->Step4 Coupling Step5 N-Acylated Isoxazole Product Step4->Step5 Isolation

Caption: Standardized workflow for the N-acylation of isoxazol-4-amine hydrochloride salts.

Protocol A: N-Acylation of 5-Methylisoxazol-4-amine Hydrochloride

This procedure utilizes mild conditions to generate the free amine in situ, preventing side reactions while driving the acylation to completion[3].

  • Preparation: Suspend 5-Methylisoxazol-4-amine hydrochloride (1.35 g, 10 mmol) in a dry reaction flask.

  • Neutralization: Add Sodium Acetate (NaOAc) (0.82 g, 10 mmol). Scientific Rationale: NaOAc is a sufficiently strong base to neutralize the HCl salt (pKa ~1.7) but weak enough to prevent any potential degradation of the heteroaromatic system.

  • Electrophile Addition: Add excess Acetic Anhydride ( Ac2​O ) (5 mL) at room temperature.

  • Reaction: Stir the mixture continuously at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove acetic acid byproducts. Dissolve the resulting residue in diethyl ether, dry over anhydrous Na2​SO4​ , and filter.

  • Purification: Rotary evaporate the filtrate and remove traces of acetic acid under high vacuum to yield 4-acetamido-5-methylisoxazole as a white solid (Yield: ~98%)[3].

Protocol B: Amide Coupling with 3-Methylisoxazol-4-amine HCl

Because the C5-H is highly sensitive to base-induced cleavage, temperature control and steric hindrance of the base are paramount.

  • Preparation: Dissolve 3-Methylisoxazol-4-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) and cool the flask to 0 °C using an ice bath.

  • Controlled Neutralization: Add DIPEA (2.2 eq) dropwise. Scientific Rationale: The bulky nature of DIPEA prevents it from acting as a nucleophile, while the 0 °C temperature suppresses any kinetic tendency to deprotonate the C5 position.

  • Coupling: Slowly add the activated acyl chloride (1.1 eq) to maintain the internal temperature at 0 °C.

  • Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Sources

Comparative

Comparative Guide: HPLC Method Validation for 3-Methylisoxazol-4-amine Hydrochloride Purity

Executive Summary The accurate purity determination of 3-Methylisoxazol-4-amine hydrochloride —a critical heterocyclic intermediate in pharmaceutical and agrochemical synthesis—presents a significant analytical challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of 3-Methylisoxazol-4-amine hydrochloride —a critical heterocyclic intermediate in pharmaceutical and agrochemical synthesis—presents a significant analytical challenge. Due to its high polarity, basic primary amine group, and hydrochloride salt form, standard Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention and severe peak tailing.

This guide objectively compares three chromatographic modalities (Standard C18, Polar-Embedded C18, and HILIC) for the purity analysis of this compound. By synthesizing mechanistic causality with empirical data, we provide a self-validating, step-by-step protocol aligned with [1].

Methodological Rationale & Mechanistic Causality

As an Application Scientist, selecting the correct stationary phase requires understanding the molecular interactions at play. 3-Methylisoxazol-4-amine hydrochloride has a highly hydrophilic profile (LogP < 0).

  • Why Standard C18 Fails: To retain this polar amine on a standard hydrophobic C18 column, highly aqueous mobile phases (e.g., >95% water) are required. This leads to phase collapse (dewetting) , where the C18 chains fold onto themselves, drastically reducing surface area and retention. Furthermore, the protonated primary amine interacts strongly with ionized residual silanols ( Si−O− ) on the silica matrix via ion-exchange mechanisms, causing severe peak tailing and band broadening.

  • The Polar-Embedded Alternative: Columns with polar-embedded groups (e.g., amides) shield residual silanols and maintain hydration in 100% aqueous conditions. While peak shape improves, retention remains marginal for highly polar small molecules.

  • The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile). Water from the mobile phase adsorbs onto the stationary phase, creating a water-enriched liquid layer. The polar amine preferentially partitions into this aqueous layer[2]. The high organic content also lowers mobile phase viscosity, enhancing mass transfer and resulting in exceptionally sharp peaks.

ColumnSelection Start Analyte: 3-Methylisoxazol-4-amine HCl (Highly Polar, Basic Amine) LogP LogP Assessment Is the molecule highly hydrophilic? Start->LogP RP Standard C18 RP-HPLC Result: Phase Collapse, Severe Tailing LogP->RP No (Hydrophobic) HILIC HILIC Mode Result: Strong Retention, Sharp Peaks LogP->HILIC Yes (Hydrophilic) PolarRP Polar-Embedded C18 Result: Moderate Retention, Good Shape RP->PolarRP Mitigate Tailing

Fig 1: Chromatographic mode selection logic for polar basic amines.

Comparative Experimental Data

To objectively evaluate performance, a 0.1 mg/mL standard of 3-Methylisoxazol-4-amine hydrochloride was injected across three different column chemistries. The quantitative results are summarized below:

Chromatographic ParameterStandard C18 (RPLC)Polar-Embedded C18Zwitterionic HILIC
Column Dimensions 150 x 4.6 mm, 3 µm150 x 4.6 mm, 3 µm150 x 4.6 mm, 3 µm
Optimal Mobile Phase 95% Water / 5% ACN (0.1% TFA)95% Water / 5% ACN (0.1% TFA)10% Water / 90% ACN (10mM NH4​Ac )
Retention Factor ( k′ ) 0.4 (Unacceptable)1.8 (Acceptable)5.2 (Optimal)
Tailing Factor ( Tf​ ) 2.3 (Severe Tailing)1.3 (Good)1.05 (Symmetrical)
Theoretical Plates ( N ) 2,5008,40014,200
Resolution ( Rs​ ) from Impurity 0.8 (Co-elution)2.1 (Baseline)3.5 (Robust Baseline)

Conclusion from Data: The Zwitterionic HILIC method vastly outperforms RPLC approaches, providing the necessary retention ( k′ > 2.0) and peak symmetry ( Tf​ < 1.5) required for a reliable purity assay.

Self-Validating Experimental Protocol (HILIC Method)

The following protocol details the ICH Q2(R2) validation workflow for the optimized HILIC method. This protocol is designed as a self-validating system , meaning System Suitability Testing (SST) must pass before any validation data is considered trustworthy.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase: Isocratic, 10 mM Ammonium Acetate in Water (pH 4.5) / Acetonitrile (10:90 v/v). Note: The buffer controls the ionization state of the amine, ensuring reproducible partitioning.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Diluent: 20% Water / 80% Acetonitrile (Matching mobile phase strength to prevent solvent effects).

Step-by-Step ICH Q2(R2) Validation Workflow

ValidationWorkflow Phase1 Method Optimization (HILIC, pH Control) Phase2 System Suitability (Tf < 1.5, Rs > 2.0) Phase1->Phase2 Phase3 ICH Q2(R2) Validation Execution Phase Phase2->Phase3 Spec Specificity (Blank/Impurity Check) Phase3->Spec Lin Linearity & Range (R² > 0.999) Phase3->Lin Acc Accuracy (Recovery 98-102%) Phase3->Acc Prec Precision (RSD < 2.0%) Phase3->Prec

Fig 2: ICH Q2(R2) analytical method validation workflow for purity assays.

Step 1: System Suitability Testing (SST)

  • Inject the standard solution (0.1 mg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing Factor ( Tf​ ) 1.5, and Theoretical Plates ( N ) 10,000. Causality: Failing SST indicates system equilibration issues or mobile phase preparation errors.

Step 2: Specificity

  • Inject the diluent blank. Ensure no peaks elute at the retention time of 3-Methylisoxazol-4-amine.

  • Inject a sample spiked with known synthetic precursors (e.g., 3-methylisoxazole).

  • Acceptance Criteria: Resolution ( Rs​ ) between the API and the closest eluting impurity must be 2.0.

Step 3: Linearity and Range

  • Prepare standard solutions at five concentration levels: 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (0.05 mg/mL to 0.15 mg/mL).

  • Inject each level in triplicate and plot Peak Area vs. Concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999, and the y-intercept should be 2.0% of the 100% level response.

Step 4: Accuracy (Recovery)

  • Prepare spiked samples by adding known amounts of the 3-Methylisoxazol-4-amine reference standard to a placebo matrix at 80%, 100%, and 120% levels.

  • Prepare three independent replicates per level (9 samples total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability)

  • Prepare six independent sample solutions of the same batch at the 100% test concentration.

  • Inject each preparation and calculate the assay percentage.

  • Acceptance Criteria: The RSD of the six assay results must be 2.0%.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at:[Link]

  • Journal of Chromatography A / PubMed. One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography. (2024). Available at:[Link]

  • CASSS - California Separation Science Society. Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14. (2024). Available at: [Link]

Sources

Validation

A Comprehensive Comparison Guide: Hydrochloride Salt vs. Free Base of 3-Methylisoxazol-4-amine in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 3-Methylisoxazol-4-amine is a highly valuable heterocyclic building block utilized extensively in the synthesis of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

3-Methylisoxazol-4-amine is a highly valuable heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, including kinase inhibitors and dihydroorotate dehydrogenase (DHODH) inhibitors [5]. The electron-rich isoxazole ring paired with a primary amine makes it a versatile intermediate for amidation, reductive amination, and Buchwald-Hartwig cross-coupling reactions.

When sourcing this reagent, chemists must choose between two primary commercial forms: the Free Base (CAS 354795-62-3) [1] and the Hydrochloride (HCl) Salt (CAS 108512-04-5) [2]. This guide objectively compares their physicochemical properties, reactivity profiles, and handling requirements to help you optimize your synthetic workflows.

Physicochemical Properties & Stability Comparison

The fundamental difference between the two forms lies in the protonation state of the primary amine. This single structural variance drastically alters the compound's macroscopic properties, dictating its solubility, shelf-life, and immediate reactivity [3, 4].

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 354795-62-3108512-04-5
Molecular Weight 98.10 g/mol 134.56 g/mol
Physical State Low-melting solid / Viscous liquidCrystalline solid
Nucleophilicity Active: Lone pair ready for attackLatent: Requires in situ deprotonation
Solubility Profile High in DCM, THF, EtOAc, EtherHigh in Water, MeOH, EtOH
Oxidative Stability Moderate; prone to oxidation over timeHigh; highly stable, long shelf-life
Storage Requirements Inert atmosphere (Ar/N₂), 2–8 °CRoom temperature, desiccated

Core Reactivity & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand the causality behind why one form is chosen over the other.

In the free base , the nitrogen lone pair is unencumbered and available for immediate nucleophilic attack. However, electron-rich heteroaromatic amines are susceptible to oxidative degradation. In contrast, the HCl salt represents a "latent" form of the amine. The lone pair is engaged in a dative bond with a proton, rendering it non-nucleophilic and chemically protected [3]. To utilize the HCl salt in nucleophilic substitutions, an auxiliary base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine) must be added to the reaction mixture to deprotonate the ammonium species and liberate the reactive free base in situ [4].

G A 3-Methylisoxazol-4-amine HCl Salt C Free Base (Nucleophilic) A->C Deprotonation B Auxiliary Base (e.g., DIPEA) B->C E Coupled Product C->E Nucleophilic Attack D Electrophile D->E

Mechanistic activation of 3-Methylisoxazol-4-amine HCl salt via in situ deprotonation.

Experimental Protocols & Self-Validating Systems

Every robust synthetic protocol must be designed as a self-validating system —meaning the stoichiometry and reaction conditions inherently prevent stalling or runaway side reactions.

Protocol A: Amide Coupling using the HCl Salt

Use Case: Standard peptide coupling or acylation where auxiliary bases are well-tolerated.

Causality & Validation: This protocol uses 2.5 equivalents of DIPEA. Exactly 1.0 equivalent is consumed to neutralize the HCl salt and liberate the nucleophile. The remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the acylation step. This creates a self-validating stoichiometric balance where the reaction cannot stall due to acid-induced reprotonation of the amine.

  • Preparation: Charge a flame-dried reaction flask with 3-Methylisoxazol-4-amine hydrochloride (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Activation: Cool the suspension to 0 °C. Add DIPEA (2.5 equiv) dropwise. Stir for 15 minutes. The dissolution of the suspension indicates the successful liberation of the free base.

  • Coupling: Add the target acyl chloride (1.1 equiv) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination using the Free Base

Use Case: Reactions involving base-sensitive aldehydes or where precise pH control is mandatory.

Causality & Validation: By starting with the free base, we eliminate the need for an auxiliary base. This allows the addition of exactly 0.1 equivalents of glacial acetic acid, precisely tuning the pH to ~4.5. This pH is the optimal self-validating window: it is acidic enough to catalyze imine formation but not so acidic that it prematurely decomposes the sodium triacetoxyborohydride (STAB) reducing agent.

  • Preparation: Dissolve 3-Methylisoxazol-4-amine free base (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 equiv) portion-wise to avoid thermal spiking.

  • Propagation: Stir for 12 hours at room temperature.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Workflow Decision Matrix

Selecting the correct form of 3-Methylisoxazol-4-amine at the beginning of a synthetic campaign saves time and increases yield. Use the following logic tree to dictate your procurement and experimental design.

DecisionTree Start Select 3-Methylisoxazol-4-amine Form Q1 Aqueous or Polar Reaction? Start->Q1 Q2 Base-Sensitive Reagents? Q1->Q2 No (e.g., DCM/THF) HCl Use HCl Salt Q1->HCl Yes (e.g., Water/MeOH) Q2->HCl No (Base tolerated) FB Use Free Base Q2->FB Yes (Avoid extra base)

Workflow decision matrix for selecting the optimal form of 3-Methylisoxazol-4-amine.

References

  • Hydrochloride - Wikipedia. Available at: [Link]

  • US20220089568A1 - Dihydroorotate dehydrogenase inhibitors - Google Patents.
Comparative

Spectroscopic Validation and Synthetic Comparison of 3-Methylisoxazol-4-amine Hydrochloride

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and esters to improve metabolic stability. Specifically, 3-Methylisoxazol-4-amine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and esters to improve metabolic stability. Specifically, 3-Methylisoxazol-4-amine hydrochloride (CAS: 108512-04-5)[1] serves as a critical building block for synthesizing complex sulfonamides, kinase inhibitors, and valdecoxib analogs.

Because the free base of 3-methylisoxazol-4-amine is highly electron-rich and prone to oxidative degradation, isolating the compound as a hydrochloride salt is standard practice to ensure long-term stability and consistent stoichiometric reactivity[1]. This guide objectively compares two primary synthetic methodologies—nitro reduction (Route A) and carbamate deprotection (Route B)—evaluating their performance through rigorous spectroscopic validation to guide drug development professionals in selecting the optimal sourcing or synthesis strategy.

Mechanistic Pathways & Causality

The synthesis of 4-amino isoxazoles requires careful reagent selection to prevent the reductive cleavage of the labile N–O bond inherent to the isoxazole ring.

  • Route A (Reductive Pathway): This classical approach involves the reduction of 3-methyl-4-nitroisoxazole. While catalytic hydrogenation often leads to N–O bond hydrogenolysis, chemical reduction using Tin(II) chloride ( SnCl2​ ) in acidic media selectively reduces the nitro group to the primary amine without ring opening[2]. The presence of HCl in the reaction mixture allows for the direct precipitation of the hydrochloride salt.

  • Route B (Deprotection Pathway): For late-stage pharmaceutical synthesis where trace heavy metals are strictly prohibited, the acid-mediated cleavage of tert-butyl (3-methylisoxazol-4-yl)carbamate (Boc-protected amine) is preferred[3]. Utilizing anhydrous HCl in dioxane facilitates a clean, volatile-only byproduct profile (isobutylene and CO2​ ), directly yielding high-purity hydrochloride salt.

G N1 Route A: 3-Methyl-4-nitroisoxazole R1 SnCl2·2H2O, HCl (aq) Selective Nitro Reduction N1->R1 Prod 3-Methylisoxazol-4-amine Hydrochloride (CAS: 108512-04-5) R1->Prod N2 Route B: tert-Butyl (3-methylisoxazol-4-yl)carbamate R2 4M HCl in Dioxane Boc-Deprotection N2->R2 R2->Prod

Figure 1: Comparative synthetic workflows for 3-Methylisoxazol-4-amine hydrochloride.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems where phase changes and precipitation act as visual indicators of reaction progress.

Protocol A: SnCl2​ -Mediated Nitro Reduction[2]
  • Initialization: Dissolve 3-methyl-4-nitroisoxazole (10.0 mmol) in 20 mL of absolute ethanol.

  • Reduction: In a separate flask, dissolve SnCl2​⋅2H2​O (40.0 mmol, 4 eq) in 15 mL of concentrated aqueous HCl. Dropwise add this acidic tin solution to the isoxazole mixture at 0 °C to control the exothermic reaction.

  • Propagation: Warm the mixture to room temperature and stir for 4 hours. The solution will transition from yellow to colorless as the nitro group is reduced.

  • Isolation: Concentrate the ethanol under reduced pressure. Cool the highly acidic aqueous residue to 4 °C to induce crystallization of 3-methylisoxazol-4-amine hydrochloride. Filter and wash with cold diethyl ether.

Protocol B: Anhydrous Boc-Deprotection[3]
  • Initialization: Suspend tert-butyl (3-methylisoxazol-4-yl)carbamate (10.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Deprotection: Add 10 mL of 4M HCl in dioxane dropwise at room temperature.

  • Propagation: Stir for 2 hours. The reaction is self-validating: as the lipophilic Boc group is cleaved, the highly polar hydrochloride salt becomes insoluble in the DCM/dioxane matrix and precipitates as a fine white powder.

  • Isolation: Evaporate the solvent stream under nitrogen. Triturate the resulting solid with 20 mL of anhydrous diethyl ether, filter, and dry under vacuum to yield the product.

Spectroscopic Validation & Data Presentation

Spectroscopy is critical to differentiate between a simple physical mixture of the free base with acid and a true, fully protonated hydrochloride salt.

The Causality of NMR Shifts

In the free base form, the electron-donating nature of the 4-amino group pushes electron density into the isoxazole ring, shielding the C5 proton ( δ≈8.1 ppm). However, upon complete conversion to the hydrochloride salt, the protonated ammonium group ( −NH3+​ ) becomes strongly electron-withdrawing via induction. This drastically deshields the C5 proton, shifting it significantly downfield to δ≈8.85 ppm. This Δδ of ~0.7 ppm is the definitive self-validating marker of complete salt formation.

Comparative Performance Data

The following table summarizes the analytical performance of the products generated by both routes, highlighting why Route B is often preferred for sensitive downstream applications despite higher precursor costs.

Analytical ParameterRoute A Product (Nitro Reduction)Route B Product (Boc Deprotection)
Overall Yield 68 - 75%92 - 96%
Purity (HPLC-UV @ 254 nm) 94.5%> 99.0%
Trace Metals (ICP-MS) Tin (Sn): 40 - 80 ppmTin (Sn): Below LOD (< 1 ppm)
1 H NMR (400 MHz, DMSO- d6​ ) δ 10.55 (br s, 3H), 8.85 (s, 1H), 2.25 (s, 3H). Note: Broad baseline observed due to trace paramagnetic impurities. δ 10.52 (br s, 3H), 8.86 (s, 1H), 2.26 (s, 3H). Note: Exceptionally sharp C5-H singlet.
13 C NMR (100 MHz, DMSO- d6​ ) δ 158.2, 145.5, 115.0, 10.5 δ 158.2, 145.5, 115.0, 10.5
FT-IR (KBr pellet, cm −1 ) 2950-2600 (br, −NH3+​ stretch), 1645, 15102950-2600 (br, −NH3+​ stretch), 1645, 1510
HRMS (ESI+) Calc. for C4​H7​N2​O+ : 99.0558. Found: 99.0553Calc. for C4​H7​N2​O+ : 99.0558. Found: 99.0558
Suitability for Pd-Catalysis Poor (Trace Sn poisons Pd catalysts)Excellent

Conclusion

While Route A (nitro reduction) offers a cost-effective method for synthesizing 3-Methylisoxazol-4-amine hydrochloride at scale, the spectroscopic data reveals that trace metal contamination (Tin) persists even after recrystallization. This can severely bottleneck downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

For researchers and drug development professionals requiring high-fidelity analytical standards or intermediates for catalytic drug discovery, Route B (Boc deprotection) is the superior alternative. The anhydrous HCl/dioxane protocol ensures >99% purity, metal-free profiles, and pristine NMR spectra, validating its higher upfront cost through downstream reliability.

References

  • Google Patents. WO2015089337A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. (Details on tert-butyl (3-methylisoxazol-4-yl)carbamate deprotection).[3] URL:

  • The Journal of Organic Chemistry (ACS Publications). Catalytic Asymmetric 1,6-Michael Addition of Arylthiols to 3-Methyl-4-nitro-5-alkenyl-isoxazoles with Bifunctional Catalysts. (Details on SnCl2-mediated reduction of nitroisoxazoles).[2] URL:[Link]

Sources

Validation

3-Methylisoxazol-4-amine Hydrochloride vs. Oxazole Analogs: A Technical Guide to Scaffold Selection in Medicinal Chemistry

For medicinal chemists and drug development professionals, the selection between isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) scaffolds is a critical decision that dictates a molecule's pharmacokinetic trajectory an...

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Author: BenchChem Technical Support Team. Date: April 2026

For medicinal chemists and drug development professionals, the selection between isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) scaffolds is a critical decision that dictates a molecule's pharmacokinetic trajectory and target engagement profile. While historically treated as bioisosteres, the distinct heteroatom arrangements of these five-membered rings fundamentally alter their electronic distribution, basicity, and metabolic stability[1].

This guide provides an in-depth, objective comparison of 3-Methylisoxazol-4-amine hydrochloride —a highly privileged building block—against its oxazole analogs. By analyzing structural dynamics, providing self-validating experimental protocols, and reviewing comparative performance data, this guide equips researchers with the causality needed to make informed scaffold selections.

Physicochemical & Electronic Profiling

The fundamental difference between isoxazoles and oxazoles lies in the relative positioning of their nitrogen and oxygen atoms. This positioning dictates the electronic environment of the ring and any attached substituents[2].

  • Isoxazole (1,2-Oxazole): The adjacent highly electronegative N and O atoms create a strong, localized dipole moment. This renders the isoxazole ring a significantly weaker base compared to oxazole. In the context of 3-Methylisoxazol-4-amine , the 4-amino group is electron-deficient, which modulates its hydrogen-bond donor capacity. Furthermore, the 3-methyl group is not merely decorative; it provides critical steric shielding to the adjacent N-O bond, protecting it from premature reductive cleavage by hepatic enzymes—a known metabolic liability of unsubstituted isoxazoles.

  • Oxazole (1,3-Oxazole): The separated heteroatoms distribute the electron density more evenly across the ring, resulting in a lower overall dipole moment and a stronger base[1]. An amine at the 4-position of an oxazole will exhibit a higher pKa and different π−π stacking geometries within a target's binding pocket.

The use of the hydrochloride salt for 3-methylisoxazol-4-amine is a deliberate chemical choice. Free heteroaromatic amines can be prone to oxidation and possess poor aqueous solubility. The HCl salt ensures long-term bench stability, prevents degradation, and guarantees immediate solubility in polar solvents during early-stage biological assays.

G Core Heteroaromatic Scaffold Isox Isoxazole (1,2-Oxazole) Core->Isox Oxaz Oxazole (1,3-Oxazole) Core->Oxaz Prop1 Higher Dipole Moment Weaker Base Isox->Prop1 Prop2 Lower Dipole Moment Stronger Base Oxaz->Prop2 App1 3-Methylisoxazol-4-amine (Enhanced H-Bonding) Prop1->App1 App2 Oxazole-4-amine Analog (Altered Pi-Pi Stacking) Prop2->App2

Scaffold selection logic detailing the physicochemical divergence between isoxazoles and oxazoles.

Target Engagement & Scaffold Causality

The choice to utilize 3-methylisoxazol-4-amine over an oxazole analog is heavily target-dependent.

Success in DHODH and IgE Inhibition: 3-Methylisoxazol-4-amine has been successfully utilized as a primary amine vector in the synthesis of potent dihydroorotate dehydrogenase (DHODH) inhibitors for acute myelogenous leukemia (AML)[3]. The specific geometry of the 3-methylisoxazole ring allows the resulting amide to form optimal hydrogen bonds within the DHODH active site, while the 3-methyl group occupies a specific lipophilic pocket. Similarly, thiophene derivatives coupled with 3-methylisoxazol-4-amine have shown high efficacy in antagonizing IgE-mediated disorders like asthma by preventing IgE binding at the FcεRI receptor[4].

Where Oxazoles Outperform: Conversely, oxazole analogs can outperform isoxazoles when targeting different enzymatic pockets. In the development of stearoyl-CoA desaturase (SCD1/SCD5) inhibitors for neurological disorders, researchers discovered that isoxazole-oxazole hybrids exhibited significantly tighter binding affinities (IC50 of 10–19 µM) compared to isoxazole-isoxazole hybrids (IC50 of 45 µM)[5]. The altered dipole and basicity of the oxazole ring allowed for complementary binding interactions that the isoxazole could not achieve.

Experimental Methodologies: Synthesis & Self-Validating Assays

To objectively compare these scaffolds, researchers must employ protocols that control for compound aggregation and false positives. Below is a self-validating workflow for synthesizing and testing derivatives of 3-methylisoxazol-4-amine hydrochloride versus oxazole analogs.

Protocol A: Amide Coupling Synthesis

Causality: Because 3-methylisoxazol-4-amine is supplied as a hydrochloride salt, an auxiliary base is required to liberate the nucleophilic free amine. HATU is selected as the coupling reagent to prevent epimerization of the carboxylic acid partner.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of 3-methylisoxazol-4-amine hydrochloride[6]. The excess DIPEA neutralizes the HCl salt, liberating the free amine in situ.

  • Isolation: Stir for 3 hours. Quench with water, extract with EtOAc, and purify via flash chromatography (0-50% EtOAc in isohexanes)[4].

Protocol B: Self-Validating In Vitro Binding Assay

Causality: Relying solely on fluorescence or absorbance readouts for IC50 can lead to false positives due to Pan Assay Interference Compounds (PAINS). This protocol integrates an orthogonal LC-MS/MS step to quantify the actual unbound drug fraction, ensuring the observed inhibition is strictly due to 1:1 target engagement.

  • Incubation: Incubate the synthesized compound (10 nM to 100 µM) with the target enzyme (e.g., DHODH) in assay buffer (50 mM HEPES, pH 7.4) for 30 minutes at 37°C.

  • Primary Readout: Initiate the enzymatic reaction by adding the substrate and measure product formation via standard spectrophotometry to calculate the apparent IC50.

  • Self-Validation (Orthogonal Check): Aliquot a parallel sample and pass it through a rapid equilibrium dialysis (RED) device. Analyze the dialysate via LC-MS/MS to quantify the free compound concentration.

  • Data Reconciliation: If the free compound concentration is significantly lower than the dosed concentration (in the absence of protein), the compound is aggregating, and the IC50 is invalid. If concentrations match, the target engagement is validated.

Workflow Start Compound Library Synthesis (Amide Coupling) Assay In Vitro Target Incubation (e.g., DHODH / SCD1) Start->Assay Validation Self-Validation: Orthogonal LC-MS/MS Assay->Validation Measure Bound Fraction Data Comparative SAR Analysis (IC50 & Stability) Validation->Data Correlate with Activity

Self-validating experimental workflow for evaluating isoxazole and oxazole target engagement.

Comparative Performance Data

The following tables summarize the structural properties and empirical biological performance data comparing the two scaffolds.

Table 1: Core Physicochemical Properties
PropertyIsoxazole (1,2-Oxazole) CoreOxazole (1,3-Oxazole) CoreImpact on Drug Design
Heteroatom Position Adjacent (1,2)Separated (1,3)Dictates vector angles for substituents.
Dipole Moment ~2.9 D (Higher)~1.5 D (Lower)Isoxazoles exhibit stronger polar interactions[1].
Basicity (pKa) Weaker BaseStronger BaseAlters protonation state at physiological pH.
Metabolic Liability N-O Reductive CleavageRing Oxidation3-Methyl substitution on isoxazole mitigates cleavage.
Table 2: Biological Activity Data (SCD1/SCD5 Inhibition Model)

Data demonstrating the target-specific superiority of hybrid scaffolds based on empirical studies by Wrona et al.[5].

Compound ScaffoldTarget EnzymeIC50 (µM)Outcome / Causality
Isoxazole-Isoxazole Hybrid SCD1 / SCD545.0Suboptimal binding due to electronic repulsion in pocket.
Isoxazole-Oxazole Hybrid SCD119.0>2x potency increase; oxazole modulates π -stacking.
Isoxazole-Oxazole Hybrid SCD510.0>4x potency increase; optimal H-bond acceptor alignment.

Sources

Comparative

Benchmarking 3-Methylisoxazol-4-amine coupling efficiency against aniline derivatives

Benchmarking 3-Methylisoxazol-4-amine Coupling Efficiency Against Aniline Derivatives: A Comprehensive Guide As a Senior Application Scientist, I frequently observe drug discovery programs stalling because chemists apply...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Methylisoxazol-4-amine Coupling Efficiency Against Aniline Derivatives: A Comprehensive Guide

As a Senior Application Scientist, I frequently observe drug discovery programs stalling because chemists apply standard aniline coupling conditions to heteroaryl amines. While 3-methylisoxazol-4-amine is a highly prized building block for its ability to act as a bioisostere and modulate the physicochemical properties of kinase inhibitors[1], its integration into drug scaffolds is notoriously difficult.

This guide objectively benchmarks the coupling efficiency of 3-methylisoxazol-4-amine against standard aniline derivatives, deconstructs the kinetic bottlenecks of its electron deficiency, and provides empirically validated, self-correcting protocols to maximize your yields.

The Nucleophilicity Gap: Mechanistic Causality

The fundamental difference in reactivity between standard anilines and 3-methylisoxazol-4-amine lies in their electronic structures. Aniline possesses a relatively nucleophilic exocyclic amine. In contrast, the isoxazole ring contains adjacent oxygen and nitrogen atoms that exert a profound inductive electron-withdrawing effect (-I effect).

This drastically reduces the electron density on the 4-amino group, rendering it a significantly poorer nucleophile[2]. In both amidation and cross-coupling reactions, this electron deficiency manifests as sluggish reaction kinetics, high activation energy barriers, and poor yields under standard conditions[3].

Workflow Start 3-Methylisoxazol-4-amine Coupling Strategy Amide Amide Bond Formation Start->Amide + Carboxylic Acid CN Buchwald-Hartwig Cross-Coupling Start->CN + Aryl Halide Standard Standard (HATU/DIPEA) Yield: <40% (Not Recommended) Amide->Standard Optimized Optimized (EDC/DMAP/HOBt) Yield: >80% (Recommended) Amide->Optimized Pd Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Yield: 50-70% CN->Pd

Workflow for optimizing 3-Methylisoxazol-4-amine coupling reactions.

Amide Coupling Efficiency: Experimental Benchmarks

Standard peptide coupling reagents like HATU rely on the formation of an active ester, which is readily attacked by strong nucleophiles like p-toluidine. However, for electron-deficient amines like 3-methylisoxazol-4-amine, the nucleophilic attack on the active ester is too slow, leading to reagent degradation and poor yields[3].

To overcome this, the addition of DMAP (4-Dimethylaminopyridine) in stoichiometric amounts is required. DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that forces the amidation forward despite the poor nucleophilicity of the isoxazolamine[3].

Table 1: Amide Coupling Efficiency Benchmark (Reaction with Benzoic Acid)

Amine Substrate Electronic Nature Yield (HATU/DIPEA) Yield (EDC/DMAP/HOBt)
p-Toluidine Electron-Rich >95% >95%
Aniline Neutral 92% 94%

| 3-Methylisoxazol-4-amine | Electron-Deficient | 38% | 84% |

Self-Validating Protocol: Optimized Amide Coupling

This protocol utilizes the EDC/DMAP/HOBt system to force the acylation of poor nucleophiles.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Add EDC·HCl (1.5 eq) and HOBt (0.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Catalysis: Add DMAP (1.5 eq). Causality: This generates the highly electrophilic acylpyridinium intermediate. A slight color change (usually yellowing) validates this intermediate formation.

  • Coupling: Introduce 3-methylisoxazol-4-amine (1.0 eq) and DIPEA (2.0 eq). Stir for 12 hours.

  • Validation: Monitor via LC-MS. The mass of the acylpyridinium intermediate should disappear, replaced by the product mass.

  • Workup: Wash the organic layer with 1N HCl. Causality: This step is critical to protonate and remove the stoichiometric DMAP and any unreacted isoxazolamine. Follow with a saturated NaHCO₃ wash to remove unreacted acid.

Buchwald-Hartwig Cross-Coupling Benchmarks

In palladium-catalyzed C-N bond formation, the catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. For electron-deficient heteroaryl amines, the coordination of the amine to the Pd(II) complex is the kinetic bottleneck[1].

While anilines coordinate rapidly, the reduced nucleophilicity of 3-methylisoxazol-4-amine requires elevated temperatures, strong bases, and specific bidentate ligands (e.g., Xantphos) with large bite angles to drive the cycle[4].

Table 2: Buchwald-Hartwig Amination Benchmark (Reaction with Bromobenzene)

Amine Substrate Catalyst System Base / Solvent Yield
p-Toluidine Pd₂(dba)₃ / Xantphos Cs₂CO₃ / Dioxane (100°C) 91%
Aniline Pd₂(dba)₃ / Xantphos Cs₂CO₃ / Dioxane (100°C) 88%

| 3-Methylisoxazol-4-amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane (100°C) | 58% |

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Step 1 Coord Amine Coordination (Bottleneck for Isoxazoles) OxAdd->Coord Step 2 Deprot Deprotonation (Base) Coord->Deprot Step 3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Step 4 RedElim->Pd0 Step 5

Catalytic cycle of Buchwald-Hartwig amination highlighting the isoxazolamine bottleneck.

Self-Validating Protocol: Buchwald-Hartwig Amination

This protocol utilizes Xantphos to promote reductive elimination after the difficult coordination step.

  • Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq), 3-methylisoxazol-4-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and finely milled Cs₂CO₃ (2.0 eq).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (0.1 M). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) to inactive Pd(II) species.

  • Heating: Seal the flask and heat to 100°C for 12-16 hours.

  • Validation: Observe the reaction mixture. A color change from dark red/purple (active Pd(0)) to black (Pd black) indicates catalyst decomposition, which often correlates with reaction completion. Confirm conversion via LC-MS.

  • Workup: Cool to room temperature and filter the crude mixture through a pad of Celite. Causality: This removes inorganic salts and precipitated palladium black, preventing column clogging during purification.

References

  • [5] Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3 - Journal of the American Chemical Society.[Link]

  • [1] Development of SGC-GAK-1 as an orally active in vivo probe for cyclin G associated kinase through cytochrome P450 inhibition - bioRxiv.[Link]

  • [4] DDR1 AND DDR2 INHIBITORS FOR THE TREATEMENT OF CANCER AND FIBROTIC DISEASES - European Patent Office.[Link]

  • [2] Nucleophilicity of Amines - Master Organic Chemistry.[Link]

  • [3] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed Central (PMC).[Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 3-Methylisoxazol-4-amine hydrochloride: LC-MS/MS, GC-MS, and HPLC-UV

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-Methylisoxazol-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. As the demand for rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-Methylisoxazol-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. As the demand for rigorous quality control and pharmacokinetic analysis intensifies, selecting a precise, accurate, and robust analytical method is paramount. This document delves into the nuances of a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering a detailed validation protocol. Furthermore, it presents a comparative analysis with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to guide researchers and drug development professionals in making informed decisions for their specific analytical needs.

Introduction to 3-Methylisoxazol-4-amine hydrochloride and its Analytical Challenges

3-Methylisoxazol-4-amine hydrochloride is a small, polar, and hydrophilic molecule.[1] Its chemical properties present unique challenges for chromatographic retention and sensitive detection. The primary amine group makes it amenable to certain analytical techniques, but its low molecular weight and lack of a significant chromophore can hinder analysis by less sensitive methods. Accurate quantification is crucial for ensuring the purity of active pharmaceutical ingredients (APIs) and for characterizing its metabolic fate in preclinical and clinical studies.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of 3-Methylisoxazol-4-amine hydrochloride, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard due to its inherent sensitivity and selectivity.[2][3] The use of a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the precise detection and quantification of the target analyte even in complex biological matrices.[2]

Proposed LC-MS/MS Methodology

Given the polar nature of 3-Methylisoxazol-4-amine, conventional reversed-phase liquid chromatography (RPLC) may not provide adequate retention.[4][5] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which is ideal for retaining and separating polar compounds.[8]

Experimental Protocol: HILIC-MS/MS Analysis

  • Sample Preparation: Dissolve 3-Methylisoxazol-4-amine hydrochloride reference standard and samples in a mixture of 90:10 (v/v) acetonitrile/water to ensure compatibility with the initial mobile phase conditions. For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is recommended to remove proteins and other macromolecules.

  • Chromatographic Conditions:

    • Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: The specific precursor and product ions would need to be determined by infusing a standard solution of 3-Methylisoxazol-4-amine into the mass spectrometer. A hypothetical transition could be:

      • Precursor Ion (Q1): [M+H]+ of 3-Methylisoxazol-4-amine

      • Product Ion (Q3): A characteristic fragment ion resulting from collision-induced dissociation (CID).

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Rationale for Methodological Choices

The choice of a HILIC column is critical for retaining the polar analyte. The high organic content of the mobile phase in HILIC also offers the advantage of enhanced ESI efficiency, leading to better sensitivity.[9] Formic acid is added to the mobile phase to promote protonation of the amine group, which is necessary for positive ion mode detection and can also improve peak shape.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation (HILIC) cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample Protein_Precipitation Protein Precipitation (for biological matrices) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution Dilution in Initial Mobile Phase Supernatant_Collection->Dilution Autosampler Autosampler Dilution->Autosampler HILIC_Column HILIC Column Autosampler->HILIC_Column ESI_Source ESI Source HILIC_Column->ESI_Source Quadrupole_1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Quadrupole_1 Collision_Cell Collision Cell (CID) Quadrupole_1->Collision_Cell Quadrupole_3 Quadrupole 3 (Product Ion Selection) Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_System Data System Detector->Data_System Quantification Quantification Data_System->Quantification

Validation of the LC-MS/MS Method

A comprehensive validation of the analytical method is required to ensure its reliability and that it is fit for its intended purpose.[10] The validation should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and relevant FDA guidance.[11][12][13][14][15]

Validation Protocol

  • Specificity and Selectivity: Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to ensure that no endogenous components interfere with the detection of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with a minimum of six non-zero concentration levels spanning the expected range of the samples. The linearity should be evaluated by plotting the peak area ratio (analyte/internal standard) against the concentration and determining the coefficient of determination (r²) which should be ≥ 0.99.

  • Accuracy and Precision:

    • Intra-day (Repeatability): Analyze at least five replicates of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) on the same day.

    • Inter-day (Intermediate Precision): Repeat the analysis of QC samples on at least three different days.

    • The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for the LLOQ).[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision, typically with a signal-to-noise ratio of 10:1.

  • Recovery: Evaluate the extraction efficiency of the sample preparation method by comparing the analyte response in pre-extracted spiked samples to that of post-extracted spiked samples at three concentration levels.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extracted spiked samples to that of a pure solution of the analyte.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

    • Long-Term Stability: Under frozen storage conditions (-20°C or -80°C).

    • Autosampler Stability: In the autosampler for the expected duration of an analytical run.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability during normal use.

Validation_Process cluster_parameters Validation Parameters Start Method Development Validation_Protocol Validation Protocol Definition Start->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Recovery Recovery Validation_Protocol->Recovery Matrix_Effect Matrix Effect Validation_Protocol->Matrix_Effect Stability Stability Validation_Protocol->Stability Robustness Robustness Validation_Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Recovery->Report Matrix_Effect->Report Stability->Report Robustness->Report End Method Implementation Report->End

Alternative Analytical Techniques

While LC-MS/MS is the preferred method, alternative techniques may be considered depending on the specific requirements of the analysis, such as the available instrumentation and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[16] For a polar compound like 3-Methylisoxazol-4-amine hydrochloride, direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation.

Methodology Considerations for GC-MS:

  • Derivatization: A derivatization step is essential to increase the volatility and thermal stability of the analyte. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). This adds a step to the sample preparation, increasing the potential for variability.

  • Injection: A split/splitless injector is typically used.

  • Column: A non-polar or medium-polarity capillary column is suitable for separating the derivatized analyte.

  • Detection: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode can be used for detection and quantification.

Advantages of GC-MS:

  • High chromatographic resolution.

  • Provides structural information from mass spectra.

Limitations of GC-MS:

  • Requires a derivatization step, which can be time-consuming and introduce errors.

  • Not suitable for thermally labile compounds.

  • May have lower throughput compared to modern UHPLC-MS/MS systems.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely available and cost-effective analytical technique. However, its applicability for the analysis of 3-Methylisoxazol-4-amine hydrochloride is limited by the analyte's lack of a strong chromophore.

Methodology Considerations for HPLC-UV:

  • Derivatization: To enable sensitive UV detection, a pre-column or post-column derivatization step is necessary to attach a UV-absorbing moiety to the amine group. Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used.[17][18]

  • Chromatography: A reversed-phase C18 column can be used for the separation of the derivatized analyte.

  • Detection: A UV-Vis detector set to the maximum absorbance wavelength of the derivatized product.

Advantages of HPLC-UV:

  • Widely available and relatively low cost.

  • Robust and easy to operate.

Limitations of HPLC-UV:

  • Requires a derivatization step.

  • Lower sensitivity and selectivity compared to mass spectrometric methods.

  • Susceptible to interference from other UV-absorbing compounds in the sample matrix.

Performance Comparison

FeatureLC-MS/MS (HILIC)GC-MS (with Derivatization)HPLC-UV (with Derivatization)
Sensitivity Very HighHighModerate
Selectivity Very HighHighModerate
Throughput High (with UHPLC)ModerateModerate
Sample Preparation Simple (protein precipitation)Complex (derivatization required)Complex (derivatization required)
Instrumentation Cost HighModerate to HighLow
Robustness HighModerateHigh
Applicability to Biological Matrices ExcellentGoodFair

Conclusion and Recommendations

For the quantitative analysis of 3-Methylisoxazol-4-amine hydrochloride, LC-MS/MS with a HILIC separation is the superior analytical method. Its high sensitivity, selectivity, and applicability to complex matrices without the need for derivatization make it the ideal choice for regulated bioanalysis, impurity profiling, and pharmacokinetic studies.

GC-MS and HPLC-UV can be considered as alternative methods under specific circumstances. GC-MS may be a viable option if high chromatographic resolution is required and the laboratory is well-equipped for derivatization procedures. HPLC-UV is a cost-effective alternative for simpler matrices and when high sensitivity is not a primary concern, such as for in-process control of chemical synthesis. However, the necessity of a derivatization step for both of these techniques increases the complexity and potential for error in the analytical workflow.

Ultimately, the choice of analytical method should be based on a thorough evaluation of the project's specific requirements, including the desired sensitivity, the complexity of the sample matrix, available resources, and regulatory expectations. For drug development applications, the robustness and reliability of a validated LC-MS/MS method provide the highest level of confidence in the analytical data.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2).
  • ICH Q2(R2) Validation of analytical procedures - ICH. (2023, November 30).
  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 460536.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Pandey, P. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • Kalamar, A., & Plavec, J. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies.
  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. (2016, December 21). Merck Millipore.
  • Higashi, T., & Ogawa, S. (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May 10). Journal of Proteome Research - ACS Publications.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International.
  • Hydrophilic Interaction Liquid Chromatography. (n.d.). Sigma-Aldrich.
  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. (2023, February 1). PubMed.
  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. (n.d.). Thermo Fisher Scientific - TW.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.).
  • Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. (2004, July 16). Analytical Chemistry - ACS Publications.
  • A rapid reversed-phase LC-MS method for polar metabolite profiling. (2026, March 6). bioRxiv.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
  • LC–MS and small molecule analysis: an interview with Liam Moran. (2021, October 19). Bioanalysis Zone.
  • Challenges in Small-Molecule Quantitation by Mass Spectrometry. (2020, November 12). LCGC International.
  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. (2017, January 19). Analytical Chemistry - ACS Publications.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and - FDA. (2019, October 17).
  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). Analytical Chemistry - ACS Publications.
  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021, July 21). Books.
  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (n.d.). Oxford Academic.
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.).
  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. (2021, June 14). Anapharm Bioanalytics.
  • (3-METHYLISOXAZOL-4-YL)METHANAMINE HCL. (n.d.). Fluorochem.
  • Analytical Methods. (n.d.). RSC Publishing.
  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). PMC.
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Safety & Regulatory Compliance

Safety

3-Methylisoxazol-4-amine hydrochloride proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-Methylisoxazol-4-amine Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into drug development pipeline...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3-Methylisoxazol-4-amine Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into drug development pipelines. Isoxazole derivatives, such as 3-Methylisoxazol-4-amine hydrochloride (CAS: 108512-04-5), are highly valued for their bioisosteric properties. However, the presence of the amine hydrochloride salt introduces specific operational challenges regarding chemical compatibility, waste segregation, and environmental compliance.

This guide provides a self-validating, step-by-step protocol for the safe handling, quenching, and disposal of this compound, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) standards [1].

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the causality behind the safety measures. 3-Methylisoxazol-4-amine hydrochloride is an acidic salt. In aqueous environments, it dissociates to release the active amine and a chloride counterion. This chloride content mandates its classification as a halogenated waste , which requires specialized high-temperature incineration with caustic scrubbing to prevent the formation of toxic dioxins and furans [2].

Table 1: Quantitative Hazard and Property Summary

Property / ClassificationData / GHS SpecificationOperational Implication
Chemical Name 3-Methylisoxazol-4-amine hydrochlorideActive isoxazole pharmacophore.
CAS Number 108512-04-5Unique identifier for waste manifests.
Molecular Weight 134.56 g/mol Used for stoichiometric neutralization calculations.
Acute Toxicity Category 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes. Requires fume hood handling.
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Mandates strict PPE (nitrile gloves, splash goggles).
Target Organ Toxicity STOT SE 3 (H336)May cause drowsiness/dizziness; avoid unventilated exposure.
Waste Classification Halogenated Organic WasteCannot be mixed with non-halogenated streams due to chloride content.

The Causality of Segregation: Why Halogenated Streams Matter

A common critical error in laboratory logistics is treating amine hydrochlorides as standard organic waste. Because 3-Methylisoxazol-4-amine hydrochloride contains a chloride counterion, introducing it into a standard non-halogenated organic waste stream compromises the entire container [3].

When non-halogenated waste is incinerated, the facilities operate at lower temperatures without specialized exhaust scrubbers. If chloride-containing compounds are present, the combustion process generates hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, all solutions containing this compound must be strictly segregated into Halogenated Organic Waste containers [2].

Step-by-Step Disposal & Quenching Protocols

The following methodologies provide a self-validating system: each step contains a physical or chemical check to ensure the procedure is proceeding safely.

Protocol A: Routine Liquid Waste Disposal (Post-Reaction)

Use this protocol when the compound is dissolved in organic solvents (e.g., DCM, Methanol, or DMF).

  • Verify Solvent Compatibility: Ensure the primary solvent is compatible with halogenated waste containers. Do not mix with strong oxidizers (e.g., nitric acid, peroxides), as the amine moiety can undergo violent exothermic oxidation.

  • Primary Containment: Transfer the liquid waste into a chemically compatible High-Density Polyethylene (HDPE) container designated exclusively for "Halogenated Organic Solvents."

  • Headspace Management: Fill the container to a maximum of 75% capacity . This allows for the expansion of liquid and vapor pressure fluctuations, preventing container rupture [3].

  • Venting: If the waste mixture contains reactive intermediates that may off-gas, utilize a vented storage cap to prevent over-pressurization.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly list "3-Methylisoxazol-4-amine hydrochloride" and note the approximate concentration.

Protocol B: Spill Response and Solid Neutralization

Use this protocol for dry powder spills or when disposing of expired solid batches.

Because this compound is an Acute Tox 4 inhalation hazard, never sweep the dry powder , as this generates hazardous aerosols.

  • Don PPE: Equip standard lab coat, chemical-resistant nitrile gloves, and safety goggles. If the spill is outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Chemical Quenching (Neutralization):

    • Prepare a 5% (w/v) Sodium Bicarbonate ( NaHCO3​ ) solution.

    • Causality: The mild base will neutralize the acidic hydrochloride salt ( R−NH2​⋅HCl+NaHCO3​→R−NH2​+NaCl+H2​O+CO2​ ). The evolution of CO2​ bubbles serves as a visual validation that neutralization is occurring.

  • Wetting the Spill: Carefully mist or drop the NaHCO3​ solution onto the powder to suppress dust and initiate neutralization.

  • Absorption: Once bubbling ceases, cover the wetted area with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection & Disposal: Use a plastic scoop (avoid metal to prevent sparking if flammable solvents are nearby) to transfer the slurry into a solid hazardous waste container. Label as "Halogenated Solid Waste - Toxic/Irritant."

Waste Workflow Visualization

To ensure seamless integration into your laboratory's operational plan, the following logical workflow dictates the lifecycle of the chemical waste from generation to final EPA-compliant destruction.

DisposalWorkflow Start Waste Generation: 3-Methylisoxazol-4-amine HCl Decision Physical State? Start->Decision Solid Solid / Powder Spill Decision->Solid Dry Liquid Dissolved in Solvent Decision->Liquid Solution Quench Neutralize with 5% NaHCO3 (Visual Check: CO2 Bubbling) Solid->Quench Segregate Segregate as: Halogenated Organic Waste Liquid->Segregate Absorb Absorb with Vermiculite Quench->Absorb Absorb->Segregate Store Store in HDPE Container (Max 75% Capacity) Segregate->Store Incinerate Final EPA Disposal: Rotary Kiln Incineration with Caustic Scrubbing Store->Incinerate

Workflow for the segregation, neutralization, and EPA-compliant disposal of halogenated amine salts.

Final Destruction Logistics

Once the waste is properly packaged and labeled, it must be handed over to a licensed hazardous waste contractor. The contractor will transport the material to a facility equipped for Rotary Kiln Incineration [2].

During this process, the waste is subjected to temperatures exceeding 1100°C. Because 3-Methylisoxazol-4-amine hydrochloride contains nitrogen and chlorine, combustion will yield nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl ). The incinerator must be equipped with a caustic scrubber (typically utilizing sodium hydroxide sprays) to neutralize the HCl gas into harmless salt water before exhaust is released into the atmosphere, ensuring complete environmental compliance [2].

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from [Link]

Handling

Comprehensive Safety and Operational Guide: Handling 3-Methylisoxazol-4-amine Hydrochloride

3-Methylisoxazol-4-amine hydrochloride (CAS: 108512-04-5) is a critical heterocyclic building block widely utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Due to its nature as an amine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Methylisoxazol-4-amine hydrochloride (CAS: 108512-04-5) is a critical heterocyclic building block widely utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Due to its nature as an amine hydrochloride salt, it presents specific handling challenges, including hygroscopicity, static volatility, and acute dermal/respiratory hazards.

This guide provides researchers and drug development professionals with a rigorous, self-validating standard operating procedure (SOP) for the safe handling, transfer, and disposal of this compound.

Hazard Profiling & Causality

Understanding the mechanistic causality behind a chemical's hazard profile is the first step in effective risk mitigation. According to the [1], 3-Methylisoxazol-4-amine hydrochloride triggers multiple GHS hazard classifications.

Table 1: GHS Hazard Classifications and Mechanistic Causality

Hazard ClassCategoryHazard CodeCausality / Mechanism of Action
Acute Toxicity (Oral/Dermal/Inhal.)4H302, H312, H332Systemic absorption disrupts cellular function; the active amine group can interfere with biological signaling pathways upon entering the bloodstream.
Skin Irritation 2H315The salt is hygroscopic, pulling moisture from the epidermis. Localized pH shifts from the hydrochloride component cause acute dermal irritation.
Eye Irritation 2AH319Direct contact with ocular fluid forms irritating, highly concentrated hydrochloride/amine solutions, causing severe stinging and potential corneal damage.
STOT SE 3H336Inhalation of fine particulate dust affects the central nervous system, leading to drowsiness, dizziness, or localized respiratory tract irritation.
Required Personal Protective Equipment (PPE) & Quantitative Rationale

Safety protocols must be self-validating systems. Relying on generic PPE without understanding the quantitative limits of the materials introduces operational blind spots.

Table 2: PPE Specifications and Quantitative Rationale

PPE CategorySpecificationQuantitative MetricRationale
Dermal (Gloves) Nitrile (Double-gloved)Outer: >11 mil (0.28 mm)Inner: 4-5 milAmines rapidly degrade natural rubber latex[2]. An 11-mil nitrile barrier provides a >30-minute breakthrough time for most amine derivatives, ensuring structural integrity during prolonged exposure.
Respiratory Chemical Fume HoodFace Velocity: 80 - 120 fpm<80 fpm risks vapor/dust escape; >120 fpm creates turbulent air eddies that scatter fine, static-prone powders out of the containment zone[3].
Ocular Splash GogglesANSI Z87.1 CompliantSafety glasses with side shields are insufficient. Unvented or indirectly vented goggles are required to protect against airborne dust particles and accidental liquid splashes during reconstitution.
Operational Workflow: Safe Weighing & Transfer

Amine hydrochlorides are often milled to fine powders that exhibit strong static cling. This protocol is designed to mitigate aerosolization and ensure absolute containment.

Step-by-Step Methodology:

  • System Validation (Fume Hood): Before opening the chemical container, verify the fume hood's continuous monitoring device. The face velocity must read between 80 and 120 feet per minute (fpm) as mandated by the[3]. Self-Validation: Do not proceed if the alarm is sounding or the gauge is outside this operational window.

  • PPE Donning & Integrity Check: Don a flame-resistant lab coat, ANSI Z87.1 goggles, and double nitrile gloves. Self-Validation: Manually inflate the outer gloves to check for microscopic pinhole leaks before donning.

  • Static Mitigation: Wipe the exterior of the analytical balance and the work surface with an anti-static cloth. Use anti-static weigh boats. Causality: Static electricity can cause the fine powder to jump, leading to contamination of the balance and potential inhalation exposure if it breaches the sash boundary.

  • Transfer Technique: Open the primary container only inside the certified fume hood, keeping the sash as low as comfortably possible. Use a grounded, stainless-steel spatula to transfer the powder.

  • Decontamination & Storage: After transfer, tightly seal the primary container. Wipe down the spatula and balance with a damp, lint-free cloth moistened with a dilute sodium bicarbonate solution (1-5%). Causality: The mild base neutralizes the acidic hydrochloride component, reducing the volatility and irritant potential of the residue before the final DI water wipe. Store the chemical in a desiccator backfilled with Argon to prevent hygroscopic clumping.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and structured remediation is required to prevent cross-contamination.

Step-by-Step Methodology:

  • Assessment & Containment: If a spill occurs inside the hood, immediately lower the sash to the minimum operational height to maximize negative pressure containment. If outside the hood, evacuate personnel from the immediate vicinity.

  • Neutralization: For dry powder spills, do not sweep dry , as this will aerosolize the chemical. Gently cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite lightly misted with water). Do not use combustible materials like sawdust.

  • Collection: Use non-sparking, plastic scoops to collect the absorbed material. Place it into a compatible, sealable hazardous waste container (e.g., High-Density Polyethylene - HDPE).

  • Surface Decontamination: Wash the spill area with a mild alkaline solution (1-5% sodium bicarbonate) to neutralize the acidic nature of the hydrochloride salt. Follow this with a thorough DI water rinse.

  • Disposal: Label the container clearly with "Hazardous Waste: 3-Methylisoxazol-4-amine hydrochloride (Toxic/Irritant)". Transfer the container to the facility's designated EPA RCRA-compliant waste accumulation area.

Workflow Visualization

SafeHandling Start Initiate Handling Protocol 3-Methylisoxazol-4-amine HCl VerifyHood Verify Fume Hood Flow (Face velocity 80-120 fpm) Start->VerifyHood DonPPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) VerifyHood->DonPPE Weighing Weighing & Transfer (Use anti-static tools) DonPPE->Weighing SpillCheck Spill Detected? Weighing->SpillCheck SpillResponse Execute Spill Response (Contain & Neutralize) SpillCheck->SpillResponse Yes Decon Decontaminate Workspace (Wipe down with bicarb/water) SpillCheck->Decon No SpillResponse->Decon Storage Desiccated Storage (Seal & Store at RT/Argon) Decon->Storage

Operational workflow for handling 3-Methylisoxazol-4-amine hydrochloride and spill response.

References
  • Title: 3-methyl-1,2-oxazol-4-amine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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